Basic blue 99
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2.ClH/c1-24(2,3)11-6-4-5-10(7-11)23-15-9-14(22)16-17(19(15)26)13(21)8-12(20)18(16)25;/h4-9H,1-3H3,(H4-,21,22,23,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSMLBZXQOMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874042 | |
| Record name | Basic Blue 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [EC: SCCS - Opinion] | |
| Record name | Basic Blue 99 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68123-13-7 | |
| Record name | Basic Blue 99 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68123-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Blue 99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Blue 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N-trimethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 99 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0U7VBC51E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Basic Blue 99: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Basic Blue 99, also known by its Colour Index designation C.I. 56059, is a synthetic, water-soluble cationic dye belonging to the naphthoquinoneimine class.[1][2] It appears as a dark blue to black, odorless powder and is primarily utilized as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[2][3][4] Its mechanism of action relies on the electrostatic interaction between the cationic dye molecule and anionic sites on the keratin (B1170402) protein of the hair shaft, allowing it to be deposited onto the hair fiber without a chemical developer.[2] Beyond cosmetics, it also finds limited use in histological and biological staining.[5] This technical guide provides a detailed overview of its chemical structure, properties, synthesis, mechanism of action, and toxicological profile.
Chemical and Physical Properties
This compound is characterized by a complex molecular structure and a set of physicochemical properties that dictate its application and stability. The dye's high affinity for materials like hair is attributed to its chemical nature.[5]
Identification and Structure
The primary component of this compound is identified as 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride.[2][6] However, commercial this compound is not a pure substance but a complex mixture. Analysis has shown that it can be composed of 23 to 40 different substances, including several isomers and subsidiary colors.[1][7] The chromophore component, which constitutes about 70% of the mixture, is predominantly composed of three isomers where the bromo group's position varies.[3] This significant batch-to-batch variability in composition is a critical factor in its safety assessment.[1][7][8]
The structure's key features include a naphthoquinoneimine core, which is responsible for its color, and a quaternary ammonium (B1175870) group that enhances its solubility in water and facilitates its binding to hair fibers.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 68123-13-7 | [6][7] |
| EC Number | 268-544-3 | [4] |
| IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | [2][5] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [2][5][6] |
| Synonyms | C.I. 56059, Arianor Steel Blue, Jarocol Steel Blue | [3][4] |
Physicochemical Data
The physical and chemical properties of this compound are summarized below. The dye is soluble in water and ethanol (B145695) but only slightly soluble in isopropyl alcohol at elevated temperatures.[3][5] Its hydrophilic character is indicated by a negative Log Kow value.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 451.7 g/mol | [2][5][9] |
| Physical Form | Dark blue/black powder or granules | [1][3][4] |
| Melting Point | 300–320 °C | [3] |
| Boiling Point (Est.) | 724.99 °C | [3] |
| Water Solubility | Soluble | [1][5][10] |
| Log Kow (Est.) | -0.88 to -4.258 | [3][10] |
| UV-Vis λmax | 270, 577, 619 nm | [3] |
Synthesis and Composition
The synthesis of this compound involves a multi-step chemical process. The general route includes the bromination of specific aromatic amines to introduce bromine substituents, followed by a quaternization step with trimethylamine (B31210) to form the final quaternary ammonium compound.[1][2] The process requires control of reaction parameters such as temperature and pH to optimize yield and purity.[2] The final product is often purified by crystallization or chromatography.[2]
A significant challenge associated with this compound is its variable composition. Commercial preparations typically contain 60-70% active dye chromophores.[3][11] The remainder consists of substances like sucrose (B13894) (approx. 20-26%), inorganic salts such as ZnCl₂ and NaCl (approx. 7-12%), and water (approx. 2-4%).[3][11] This compositional variability has led regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) to state that the safety of this compound cannot be conclusively evaluated due to the lack of a consistent, well-defined specification across different batches.[7][8]
Mechanism of Action in Hair Dyeing
This compound functions as a direct dye, meaning it imparts color without the need for an oxidative chemical reaction (e.g., with hydrogen peroxide) on the hair.[2] The dyeing process is primarily a physical phenomenon governed by electrostatic interactions.
-
Adsorption: The hair surface, especially when slightly damaged, carries a net negative charge. The this compound molecule possesses a permanent positive charge on its quaternary ammonium group.[2] This leads to a strong electrostatic attraction, causing the dye molecules to adsorb onto the hair shaft.[2]
-
Penetration: Due to their relatively low molecular weight, the dye molecules can penetrate the outer cuticle layer of the hair, allowing for a semi-permanent effect that can withstand several shampoos.[2][12]
-
Color Fixation: The ionic bonds formed between the cationic dye and the anionic sites within the hair's keratin structure fix the color to the fiber.[2] The final shade depends on the dye's concentration, the initial hair color, and the presence of other dyes in the formulation.[12] The optimal pH for this dyeing process is typically between 9 and 10.[1]
Experimental Protocols and Safety Assessment
General Protocol for Dermal Sensitization (Patch Test)
As a "coal tar" hair dye, products containing this compound are required to provide instructions for a skin irritation patch test for individual users.[11][13]
-
Preparation: A small amount of the hair dye product as prepared for use is applied to a small area of clean skin, typically behind the ear or on the inner elbow.
-
Application: The test area is left undisturbed and uncovered for 24-48 hours.[11][13]
-
Observation: The area is monitored for any signs of irritation, such as redness, swelling, itching, or burning.
-
Evaluation: If any reaction occurs, the individual is advised not to use the product. The absence of a reaction suggests no immediate hypersensitivity.[11]
A modified repeated-insult patch test (RIPT) on human volunteers showed no reaction to this compound after a 1-hour occlusive challenge.[11][13] However, case reports have documented positive patch test results in some individuals.[11][12]
Toxicological Data Summary
Extensive safety testing has been performed on this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as a hair dye ingredient at its reported use concentrations (up to 2%).[3][12]
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Species | Result | Reference(s) |
| Acute Oral Toxicity (LD₅₀) | Rat | >1.0 - 2.0 g/kg | [3][11][13] |
| Mouse | 2.7 g/kg | [3][11][13] | |
| Dermal Irritation | Rabbit | Minimal irritation | [11][12][13] |
| Ocular Irritation | Rabbit | No irritation (some discoloration noted) | [11][12][13] |
| Dermal Absorption | Rat, Human | Low | [11][12][13] |
| Dermal Sensitization | Guinea Pig, Mouse | Sensitizer in DMSO vehicle, not in water | [11][12][13] |
| Mutagenicity (Ames Test) | S. typhimurium | Weak mutagen (with and without activation) | [11][12][13] |
| Mutagenicity (Mammalian Cells) | - | Non-mutagenic | [11][12][13] |
| Developmental Toxicity | Rat | No developmental toxicity | [11][12][13] |
The workflow for safety assessment of a cosmetic ingredient like this compound typically follows a tiered approach, starting with physicochemical characterization and proceeding through various toxicological endpoints.
Conclusion
This compound is a widely used semi-permanent hair colorant with a well-characterized, albeit complex and variable, chemical identity. Its function as a direct dye is based on the straightforward principle of electrostatic attraction. While toxicological data supports its safety for use in hair dye formulations at current concentrations, the significant batch-to-batch variability in its composition remains a point of concern for regulatory bodies and requires careful management by manufacturers to ensure product consistency and safety. For researchers, the primary challenges lie in the complex isomeric nature of the commercial product, which complicates detailed analysis and the development of standardized experimental protocols.
References
- 1. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Descrizione [tiiips.com]
- 6. researchgate.net [researchgate.net]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. echemi.com [echemi.com]
- 10. This compound, 68123-13-7 [thegoodscentscompany.com]
- 11. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Basic Blue 99: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, a synthetic dye belonging to the naphthoquinoneimine class, is predominantly recognized for its application in the cosmetics industry as a semi-permanent hair colorant.[1] However, its utility extends into various laboratory settings where its chemical and physical properties are leveraged for scientific investigation. This technical guide provides a comprehensive overview of the known laboratory uses of this compound, including its applications in biological staining, as a chemical indicator, and in specialized research fields such as textile chemistry and environmental science. While its role in drug development and specific signaling pathways is not well-documented in current literature, this guide will detail its established applications with available quantitative data and generalized experimental protocols.
Chemical and Physical Properties
This compound is a cationic phenazine (B1670421) dye characterized by its vibrant blue color.[2] Its chemical structure features a complex polycyclic system responsible for its chromophoric properties. The dye is soluble in water, ethanol (B145695), and isopropyl alcohol.[2] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₀BrClN₄O₂ | [2] |
| Molecular Weight | 451.75 g/mol | [] |
| CAS Number | 68123-13-7 | [2] |
| Appearance | Black or Blue Solid Powder | [2] |
| Melting Point | >200°C | [2] |
| λmax | 645 nm | [2] |
| pKa | 7.4 | [2] |
| Purity | ≥ 95% | [] |
| Solubility | Soluble in water | [4] |
Laboratory Applications
Histological and Biological Staining
This compound is utilized for staining specific tissues and cells for microscopic analysis, aiding in the identification and examination of cellular structures.[2] As a cationic dye, it exhibits a strong affinity for anionic (negatively charged) components within biological specimens, such as nucleic acids and acidic mucopolysaccharides found in cartilage and mast cells.[5] This electrostatic interaction forms the basis of its staining mechanism. It is also employed in various biological staining techniques for the visualization of microorganisms.[2]
Caption: Generalized workflow for histological staining.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Prepare a 0.1% - 1% (w/v) aqueous solution of this compound.
-
Immerse slides in the this compound staining solution for 1-5 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
Briefly dip in 0.5% acetic acid to remove background staining, if necessary.
-
Rinse thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable dye such as Eosin Y.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Chemical Indicator
This compound can be employed as a pH indicator in titration experiments and chemical analyses due to its color change in response to varying alkalinity and acidity.[2] With a pKa of 7.4, it is suitable for titrations involving weak acids and strong bases, or vice versa, where the equivalence point is in the neutral to slightly alkaline range.
Note: A specific protocol for preparing this compound as a pH indicator is not detailed in the available literature. The following is a general procedure for preparing a dye indicator solution.
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 70% ethanol.
-
Stir until the dye is completely dissolved.
-
Store the solution in a tightly sealed, labeled bottle, away from light.
The expected color change would be around the pKa of 7.4, though the exact colors at acidic and basic pH are not specified in the reviewed literature.
Textile Chemistry Research
In the field of textile chemistry, this compound serves as a research tool for studying the dyeing mechanisms and kinetics of synthetic fibers like polyester (B1180765) and acrylic.[5] Its cationic nature allows for strong electrostatic interactions with anionic functional groups that may be present on the surface of these fibers. Researchers can utilize this compound to investigate factors influencing dye uptake, diffusion rates, and colorfastness.
Caption: Workflow for textile dyeing experiments.
Note: This is a generalized protocol based on procedures for dyeing synthetic fabrics with basic dyes.
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in distilled water.
-
Prepare dye baths with varying concentrations of the dye, and adjust the pH (typically acidic for basic dyes on acrylic).
-
-
Dyeing Process:
-
Introduce the fabric sample into the dye bath at room temperature.
-
Gradually raise the temperature to the desired dyeing temperature (e.g., 80-100°C).
-
Maintain the temperature for a set duration (e.g., 30-60 minutes) with constant agitation.
-
-
Rinsing and Drying:
-
Remove the fabric and rinse thoroughly with cold water until the water runs clear.
-
Squeeze out excess water and air-dry.
-
-
Analysis:
-
Measure the color strength of the dyed fabric using a spectrophotometer.
-
Assess the dye exhaustion from the dye bath by measuring the absorbance of the remaining solution.
-
Conduct standard tests for wash fastness and light fastness.
-
Environmental Science Research
This compound is used as a model compound for studying advanced oxidation processes in wastewater treatment.[5] Its stable, colored structure allows for easy monitoring of its degradation by various treatment methods. Researchers can assess the efficiency of different technologies in breaking down this organic pollutant.
Caption: Workflow for wastewater treatment studies.
Note: This is a generalized protocol for a photodegradation study.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/L) in deionized water.
-
-
Photocatalytic Degradation:
-
Add a photocatalyst (e.g., TiO₂) to the this compound solution.
-
Stir the suspension in the dark to establish adsorption-desorption equilibrium.
-
Irradiate the solution with a suitable light source (e.g., UV lamp).
-
-
Sample Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the aliquots to remove the photocatalyst.
-
Measure the absorbance of the supernatant at the λmax of this compound (645 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
Analyze the degradation byproducts using techniques like HPLC or GC-MS.
-
Relevance to Drug Development
Currently, there is a lack of direct evidence in the scientific literature to support the use of this compound in drug development or to delineate its interaction with specific cellular signaling pathways. While some dyes, such as methylene (B1212753) blue, have been investigated for therapeutic properties, similar research on this compound has not been identified. A study noted that this compound at a concentration of 0.1% exhibited antimicrobial activity against Streptococcus sanguis upon activation with a He/Ne laser, suggesting potential for photodynamic therapy research. However, detailed protocols and further studies are needed to explore this application.
Conclusion
This compound is a versatile cationic dye with several documented applications in laboratory settings beyond its primary use in cosmetics. Its utility in histological and biological staining, as a pH indicator, and as a model compound in textile and environmental research is established, although specific, standardized protocols are not always readily available. For researchers, scientists, and drug development professionals, the existing data provides a foundation for its use in these areas, with the understanding that optimization of protocols will be necessary. Future research may uncover novel applications for this compound, potentially including its exploration in areas relevant to drug development, such as antimicrobial photodynamic therapy.
References
The Cationic Dye Basic Blue 99: A Technical Guide to its Mechanism of Action and Application in Hair Coloration
For Immediate Release
This technical whitepaper provides an in-depth analysis of Basic Blue 99 (C.I. 56059), a cationic, non-oxidative dye predominantly used in semi-permanent hair coloring formulations. The document details the dye's physicochemical properties, its mechanism of action based on electrostatic interactions with hair keratin (B1170402), and summarizes key toxicological data. It is intended for researchers, scientists, and professionals in the fields of cosmetic science and drug development.
Physicochemical Properties of this compound
This compound, a naphthoquinoneimine dye, is recognized by its intense blue hue and its utility in creating a spectrum of shades when combined with other colorants.[1] The dye is a complex mixture, with the primary colorant constituting approximately 60-63% of the commercial product, the remainder being composed of sugars and inorganic salts.[2][3] This variability in composition has been a point of concern for regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS), which has noted that the material can be a mixture of up to 40 chemical analogues and isomers, complicating a definitive safety assessment.[4]
The primary chemical component is identified as 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride.[4] Its cationic nature, conferred by the quaternary ammonium (B1175870) group, is central to its function as a direct hair dye.[5]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value / Description | Reference |
| Chemical Class | Naphthoquinoneimine | [1][6] |
| INCI Name | This compound | [4] |
| CAS Number | 68123-13-7 | [5][7] |
| C.I. Number | 56059 | [5] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [5][7][8] |
| Molecular Weight | 451.7 g/mol | [5] |
| Appearance | Dark blue to black powder | [1][5] |
| Water Solubility | 13,740 mg/L (at 20°C) | [5] |
| log P (Partition Coefficient) | -0.88 | [5] |
| Melting Point | 317.7°C (Decomposition observed) | [5] |
| Boiling Point | 724.99°C (Estimated) | [5][9] |
| Purity (Dye Content) | ~60% - 63% | [2][3][9] |
Core Mechanism of Action: Electrostatic Interaction with Keratin
This compound functions as a direct or semi-permanent dye, meaning it imparts color without a chemical oxidation process.[2][3] The coloration mechanism is primarily a physical process driven by the electrostatic attraction between the positively charged dye molecule and negative charges on the surface of the hair fiber.
Hair keratin, the primary structural protein in hair, is rich in amino acids with acidic side chains, such as aspartic acid and glutamic acid. In the slightly alkaline conditions typical of hair dyeing formulations (optimal pH for this compound is ~9.0), these acidic groups are deprotonated, creating anionic sites (COO⁻) on the keratin surface.[1][5] The cationic quaternary ammonium group ([N(CH₃)₃]⁺) of this compound is then attracted to these negative sites, forming strong ionic bonds that anchor the dye to the hair shaft.[5][10]
In addition to the primary electrostatic forces, hydrophobic interactions also contribute to the binding of cationic solutes to keratin.[11] The dye molecules are small enough to penetrate the outer cuticle layer of the hair, allowing for a semi-permanent effect that withstands several shampoos.[5]
Summary of Toxicological and Safety Data
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that the ingredient is safe for use in hair dyes at the reported concentrations and practices of use.[2][3] However, due to its variable composition, the SCCS has stated it cannot conclude on the safety of this compound.[4]
Table 2: Summary of Quantitative Toxicological Data for this compound
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD₅₀) | Mouse | Oral | 2.7 g/kg | [2][3][9] |
| Rat | Oral | >1.0 g/kg and <2.0 g/kg | [2][3][9] | |
| Dermal Absorption | Rat & Human | Dermal | Low percutaneous absorption | [2][3][11] |
| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Weak mutagen (with and without metabolic activation) | [2][3][6][9] |
| Mutagenicity | E. coli & Mammalian Cells | In vitro | Non-mutagenic | [2][3][6][9] |
| Dermal Irritation | Rabbit | Dermal | Minimal | [2][3][6][9] |
| Ocular Irritation | Rabbit | Ocular | Non-irritating (some discoloration noted) | [2][3][6] |
| Dermal Sensitization | Guinea Pig & Mouse | Dermal | Sensitizing in DMSO vehicle; not in water vehicle | [2][3][6][9] |
| Human Sensitization (RIPT) | Human | Dermal | No reaction (1-hour occlusive challenge) | [2][3][9] |
| Use Concentration in Cosmetics | - | Topical | 0.004% - 2% | [2][3][11] |
One study noted that the toxic mode of action of this compound in HaCaT (human keratinocyte) cell cultures involves the induction of cell death, with necrosis observed in 2D cultures and apoptosis in a 3D environment.[9] This suggests that at high concentrations, the dye may trigger programmed cell death pathways.
Key Experimental Protocols
Dermal Absorption: In Vitro Franz Diffusion Cell Assay (OECD 428)
This protocol assesses the percutaneous absorption of a substance.
-
System Setup : Franz diffusion cells are used, which consist of a donor chamber and a receptor chamber separated by a skin sample.[12][13]
-
Skin Preparation : Excised human or animal skin is mounted between the chambers with the stratum corneum facing the donor chamber.[12] Skin integrity is verified.
-
Test Substance Application : A formulation containing this compound (often radiolabelled for accurate tracking) is applied to the skin surface in the donor chamber at a dose mimicking consumer exposure (e.g., up to 10 µl/cm² for liquids).[14]
-
Incubation : The cells are maintained at a constant temperature (typically 32°C) for a specified period, usually 24 hours.[12][14]
-
Sampling & Analysis : The receptor fluid (e.g., phosphate-buffered saline) is periodically sampled.[12] At the end of the study, the test substance is quantified in the receptor fluid, the different skin layers, and any remaining on the surface to calculate the rate and extent of absorption.[14]
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)
This test assesses the potential of a substance to induce gene mutations.
-
Strain Selection : Histidine-dependent (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, which detects frameshift mutations) are used.[15][16]
-
Metabolic Activation : The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[16][17]
-
Exposure : The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates with a minimal amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[18]
-
Incubation : Plates are incubated at 37°C for 48-72 hours.[16][18]
-
Evaluation : Only bacteria that undergo a reverse mutation to a histidine-independent state (his+) can form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase in revertants suggests mutagenic potential.[18] this compound was found to be a weak mutagen in this assay.[2][6]
Efficacy: Colorfastness to Washing
This protocol evaluates the durability of the hair color after repeated washing.
-
Sample Preparation : Standardized hair tresses (e.g., bleached human hair) are dyed with a formulation containing this compound according to a defined protocol.[10]
-
Initial Color Measurement : After dyeing and drying, the initial color of the tresses is measured using a spectrophotometer or chromameter. The color is quantified in a 3D color space, such as CIELAB (L, a, b* values).[10]
-
Washing Cycles : The dyed tresses undergo a series of standardized washing and drying cycles. This may involve immersion in a shampoo solution for a set time, followed by rinsing and air-drying.[10][19]
-
Color Measurement after Washing : Color measurements are repeated after a predetermined number of wash cycles (e.g., 1, 6, and 12 washes).[19]
-
Data Analysis : The total color difference (ΔE) is calculated to quantify the fading. A lower ΔE value indicates better colorfastness. The change in lightness (ΔL), red/green shift (Δa), and yellow/blue shift (Δb*) are also analyzed.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PM2.5 Exposure Elicits Oxidative Stress Responses and Mitochondrial Apoptosis Pathway Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. This compound CAS 68123-13-7 Semi Permanent Hair Dye - this compound, 68123-13-7 | Made-in-China.com [m.made-in-china.com]
- 8. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]
- 9. cir-safety.org [cir-safety.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 13. eurolab.net [eurolab.net]
- 14. oecd.org [oecd.org]
- 15. prezi.com [prezi.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
Unveiling Basic Blue 99: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, also known by its Colour Index name C.I. 56059, is a synthetic naphthoquinoneimine dye.[1] It is primarily used as a direct, non-oxidative colorant in semi-permanent and temporary hair coloring products.[2] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, including detailed experimental protocols and characterization data.
Discovery and Historical Context
Chemical Identity and Physicochemical Properties
This compound is chemically identified as 3-((4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino)-N,N,N-trimethyl-benzenaminium chloride.[1] It is a dark blue to black crystalline powder.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [4] |
| Molecular Weight | 451.75 g/mol | [4] |
| CAS Number | 68123-13-7 | [4] |
| Appearance | Dark blue to black powder | [3] |
| Purity (Commercial Grades) | 95-103% | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly categorized into two key stages: the bromination of an aromatic amine precursor, followed by a quaternization reaction.
Experimental Protocol: Synthesis
Step 1: Bromination of Aromatic Amine Precursor
A suitable aromatic amine is subjected to bromination to introduce a bromine atom at a specific position on the aromatic ring. The reaction is typically carried out using a brominating agent in a suitable solvent.
-
Precursor: A specific aromatic amine (the exact precursor is often proprietary and not publicly disclosed).
-
Brominating Agent: e.g., N-Bromosuccinimide (NBS) or liquid bromine.
-
Solvent: e.g., Acetic acid or a chlorinated solvent.
-
Procedure:
-
Dissolve the aromatic amine precursor in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Slowly add the brominating agent to the solution while maintaining a specific temperature range to control the reaction and prevent side products.
-
After the addition is complete, continue stirring the reaction mixture for a set period to ensure the reaction goes to completion.
-
The brominated intermediate can be isolated by precipitation and filtration, followed by washing with a suitable solvent to remove unreacted starting materials and byproducts.
-
Step 2: Quaternization
The brominated intermediate is then reacted with a quaternizing agent, typically a trialkylamine, to introduce the cationic quaternary ammonium (B1175870) group.
-
Quaternizing Agent: e.g., Trimethylamine.
-
Solvent: A polar aprotic solvent may be used.
-
Procedure:
-
Suspend or dissolve the brominated intermediate in the reaction solvent.
-
Introduce the quaternizing agent. This step may be performed under pressure and at an elevated temperature to facilitate the reaction.
-
Maintain the reaction conditions for a sufficient time to achieve a high conversion to the final product.
-
The resulting this compound can be isolated through crystallization or precipitation, followed by filtration and drying.
-
Purification:
The crude this compound is often purified to meet the stringent requirements for cosmetic use. Common purification techniques include recrystallization from a suitable solvent system or column chromatography.
Reaction Workflow
Caption: General synthesis workflow for this compound.
Characterization and Analytical Methods
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the dye and identify any impurities or isomers. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the positions of functional groups. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the absorption maximum (λmax), which is characteristic of the dye's color. |
Conclusion
This compound is a synthetically derived cationic dye with a well-established application in the cosmetics industry. Its synthesis involves a two-step process of bromination and quaternization. While the general synthetic pathway is understood, specific details of the industrial manufacturing process are often proprietary. The final product is a complex molecule that requires rigorous purification and analytical characterization to ensure its quality and safety for use in consumer products. Further research into more efficient and sustainable synthesis methods could be a valuable area of exploration for industrial chemists.
References
Basic Blue 99 CAS number 68123-13-7 information
An In-depth Technical Guide to Basic Blue 99 (CAS No. 68123-13-7)
Introduction
This compound, identified by CAS number 68123-13-7, is a synthetic, direct, non-oxidative hair colorant.[1][2] It is classified as a naphthoquinoneimine color and is primarily used in temporary and semi-permanent hair dye formulations to impart a blue or dark blue color.[2][3][4] The dye functions by depositing color onto the hair fiber, which is subsequently removed by shampooing.[2] In addition to cosmetics, it sees use in histological and biological staining for microscopy and as a pH indicator in chemical analysis.[5] Its molecular structure features a complex polycyclic system with a naphthoquinoneimine core, which is responsible for its chromophoric properties.[6] This guide provides a comprehensive overview of its chemical properties, composition, toxicology, and the experimental protocols used in its safety assessment.
Chemical and Physical Properties
This compound is a dark blue to black, odorless powder.[7][8] It is soluble in water, ethanol, and isopropyl alcohol.[5] The dye's cationic nature, due to its quaternary ammonium (B1175870) group, facilitates ionic binding to the keratin (B1170402) in hair fibers.[6]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 68123-13-7 | [7] |
| EC Number | 268-544-3 | [6] |
| C.I. Number | 56059 | [6] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [7] |
| Molecular Weight | 451.7 g/mol | [7] |
| IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | [5][7] |
| Physical Form | Solid Powder | [8] |
| Color | Dark Blue / Black | [5][8] |
| Melting Point | >200°C | [5] |
| Boiling Point | 724.99 °C (estimated) | [3][9] |
| Density | 2.19 g/cm³ (at 20°C) | [3][10] |
| Water Solubility | 1.37 - 13.74 g/L (at 20°C) | [6][10][11] |
| Log Kow (LogP) | -0.88 (calculated) | [3] |
| λmax | 645 nm |[5] |
Composition and Impurities
Commercial this compound is not a pure substance but a mixture. The dye content typically ranges from 60% to 63%.[1][12] The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted significant batch-to-batch variability, with some batches containing up to 40 chemical analogues and isomers.[13] This variability has led to difficulties in concluding its safety for cosmetic use in the European Union.[13][14]
Table 2: Typical Composition of Commercial this compound
| Component | Percentage (%) | Reference |
|---|---|---|
| This compound Dye | 60.7% - 63% | [1][15] |
| Sugar | ~25.7% | [1][15] |
| Inorganic Salts | ~11.8% | [15] |
| Volatile Matter / Water | ~1.8% | [1][15] |
| Iron | ≤ 100 ppm |[15] |
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound - Descrizione [tiiips.com]
- 5. macschem.us [macschem.us]
- 6. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 7. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound CAS#: 68123-13-7 [m.chemicalbook.com]
- 10. getchem.com [getchem.com]
- 11. Cas 68123-13-7,this compound | lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. This compound (C059) - Public Health - European Commission [health.ec.europa.eu]
- 15. cir-safety.org [cir-safety.org]
An In-depth Technical Guide to the Spectroscopic Properties of Basic Blue 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, also known by its Colour Index name C.I. 56059, is a cationic dye belonging to the naphthoquinoneimine class.[1][2] It is predominantly used as a direct, non-oxidative colorant in semi-permanent and temporary hair dye formulations.[3][4] Its vibrant blue hue is attributed to a complex molecular structure featuring a conjugated π-electron system.[5] Understanding the spectroscopic properties of this compound is crucial for its formulation, quality control, and for studying its interactions with various substrates, particularly keratin (B1170402) in hair fibers. This guide provides a comprehensive overview of the available spectroscopic data and the experimental protocols for their determination.
Spectroscopic Data
The primary spectroscopic method for characterizing this compound is UV-Visible (UV-Vis) absorption spectrophotometry. This technique provides information about the electronic transitions within the molecule and is responsible for its color.
UV-Visible Absorption Spectroscopy
This compound exhibits characteristic absorption peaks in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The UV spectrum of this compound shows distinct peaks at 270 nm, 577 nm, and 619 nm.[3][6] Another study monitoring the UV-Vis absorption spectra of this compound during a photoelectrocatalytic process reported a maximum absorption wavelength (λmax) at 569 nm.
Quantitative spectroscopic data for this compound is summarized in the table below.
| Spectroscopic Parameter | Value(s) | Reference(s) |
| UV-Vis Absorption Maxima (λmax) | 270 nm, 577 nm, 619 nm | [3][6] |
| 569 nm |
Experimental Protocols
The following section outlines a detailed methodology for the determination of the UV-Visible absorption spectrum of this compound. This protocol is based on established general procedures for the spectrophotometric analysis of dyes.
Protocol: Determination of UV-Visible Absorption Spectrum
1. Objective: To determine the absorption maxima (λmax) of this compound in a given solvent.
2. Materials and Equipment:
- This compound powder
- Solvent (e.g., deionized water, ethanol)
- Volumetric flasks (e.g., 100 mL, 10 mL)
- Pipettes
- Dual-beam UV-Visible spectrophotometer
- Quartz or glass cuvettes (1 cm path length)
3. Procedure:
Visualizations
Experimental Workflow for UV-Vis Spectrophotometry
The following diagram illustrates the general workflow for determining the UV-Visible absorption spectrum of a dye like this compound.
Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
Basic Blue 99: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, a cationic phenazine (B1670421) dye, is recognized for its utility in various scientific and industrial applications. While extensively documented in the context of cosmetology for its role as a direct, non-oxidative hair colorant, its application in research settings, particularly in histology and environmental science, is an area of growing interest. This technical guide provides an in-depth overview of this compound, focusing on its core properties, mechanism of action, and established research applications. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of relevant processes.
Core Properties and Composition
This compound is a synthetic pigment also known by its Colour Index name, CI 56059. It is a complex mixture, with the primary dye component constituting approximately 60-63% of the commercial product. The remainder of the mixture typically includes sugars (around 25.7%), inorganic salts, and a small percentage of volatile matter.[1] Its cationic nature is fundamental to its primary mechanism of action in various applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [2] |
| Molecular Weight | 451.7 g/mol | [2] |
| Appearance | Blue or dark blue powder | [3] |
| Solubility | Soluble in water | [2] |
| Maximum Absorbance (λmax) | 645 nm | [2] |
Mechanism of Action
The primary mechanism of action for this compound in research applications, particularly in histological staining, is based on electrostatic interactions. As a cationic (positively charged) dye, it exhibits a strong affinity for anionic (negatively charged) molecules and surfaces.[2] In biological tissues, this allows for the selective staining of structures rich in anionic macromolecules, such as the proteoglycans found in cartilage and the granules of mast cells.[2]
Research Applications
Histological Staining
This compound is utilized as a stain in histology to visualize specific anionic tissue components.[2][4] Its ability to bind to negatively charged molecules makes it a useful tool for identifying cartilage, which is rich in sulfated proteoglycans, and mast cells, which contain heparin and histamine (B1213489) in their granules.
Caption: General workflow for histological staining of tissue sections.
Environmental Science: Wastewater Treatment
This compound serves as a model compound in research focused on the degradation of organic pollutants in wastewater.[2] Its strong color allows for easy spectrophotometric monitoring of its removal from aqueous solutions. Studies on similar basic dyes have employed various methods for their removal, including adsorption and electrochemical processes.[10][11][12][13][14]
The general principle involves the transfer of the dye from the aqueous phase to a solid phase (adsorption) or its degradation through chemical reactions (e.g., advanced oxidation processes).
Caption: Conceptual workflow for wastewater treatment experiments using this compound.
Toxicological Data
A substantial body of research has focused on the safety assessment of this compound, primarily in the context of its use in hair dyes. This data is crucial for understanding its potential biological effects and for ensuring safe handling in a research environment.
In Vivo Toxicity
| Test | Species | Route | Results | Reference |
| Acute Oral Toxicity (LD50) | Mice | Oral | 2.7 g/kg | [1] |
| Rats | Oral | 1.0 - >2.0 g/kg | [1] | |
| Dermal Irritation | Rabbits | Dermal | Minimal irritation | [1] |
| Ocular Irritation | Rabbits | Ocular | No irritation (some discoloration) | [1] |
| Dermal Sensitization | Guinea pigs, Mice | Dermal | Sensitization in DMSO vehicle, not in water | [1] |
| 90-Day Oral Toxicity | Rats, Mice | Oral | No cumulative toxicity | [1] |
| Developmental Toxicity | Rats | Gavage | No developmental toxicity | [1] |
In Vitro Genotoxicity
| Test System | Metabolic Activation | Result | Reference |
| Ames Test (S. typhimurium) | With & Without | Weak mutagen (reverse and frameshift mutations) | [1] |
| E. coli Mutation Assay | Not specified | Negative | [1] |
| Mammalian Cell Mutation Assays | Not specified | Negative | [1] |
Experimental Protocols
As specific research protocols for this compound are not widely published, the following sections provide generalized methodologies for the key applications identified. These should be considered as starting points for method development and optimization.
General Protocol for Histological Staining of Cartilage
-
Sample Preparation:
-
Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut sections at 5 µm thickness and mount on glass slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Prepare a staining solution of this compound (e.g., 0.1-1.0% w/v) in an appropriate buffer (e.g., acidic buffer to enhance staining of anionic components).
-
Immerse slides in the this compound staining solution for a predetermined time (e.g., 5-30 minutes, requires optimization).
-
Briefly rinse in distilled water to remove excess stain.
-
(Optional) Differentiate in a weak acid solution to remove background staining.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
General Protocol for a Batch Adsorption Study in Wastewater Treatment
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
-
Adsorption Experiment:
-
In a series of flasks, add a fixed amount of adsorbent material to a known volume of this compound solution of a specific concentration.
-
Agitate the flasks at a constant speed and temperature for a defined period.
-
At regular intervals, withdraw aliquots of the solution.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
-
Analysis:
-
Measure the absorbance of the supernatant at the λmax of this compound (approximately 645 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the remaining dye using a pre-established calibration curve.
-
Determine the removal efficiency and adsorption capacity.
-
Conclusion
This compound is a cationic phenazine dye with established applications in histology and environmental science research, in addition to its well-known use in cosmetics. Its utility in staining is based on its electrostatic affinity for anionic tissue components, while its strong color makes it a useful model compound for studying the removal of pollutants from wastewater. The extensive toxicological data available underscores the importance of appropriate handling and safety precautions in a laboratory setting. While specific, optimized research protocols for this compound are not extensively documented, the generalized methodologies provided in this guide offer a solid foundation for researchers to develop and tailor procedures for their specific experimental needs. Further research into the broader applications of this compound, particularly as a biological probe or in other cellular assays, may reveal new avenues for its use in scientific investigation.
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cationic Dye for Research [benchchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. macschem.us [macschem.us]
- 5. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
- 7. Cartilage staining [protocols.io]
- 8. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of the Removal of Synthetic Wastewater Samples Containing Basic Blue 3 Dye Using Electrochemical and Adsorption Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Adsorption of Methylene Blue and Basic Red 9 Using Rice Husks of Different Origins | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ukm.my [ukm.my]
An In-depth Technical Guide to the Solubility and Stability Profiles of Basic Blue 99
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Basic Blue 99 (CI 56059), a cationic phenazine (B1670421) dye. The information is intended to support research, development, and formulation activities by providing key physicochemical data and outlining relevant experimental methodologies.
Solubility Profile
This compound exhibits varied solubility depending on the solvent and temperature. Its hydrophilic character is indicated by its partition coefficient, though conflicting values have been reported. For cosmetic applications, dissolution in heated water is often necessary.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 13,740 mg/L | [1] |
| Water | Room Temperature | 10 - 100 g/L | [2] |
| Water | Not Specified | 1.37 g/L | [3][4] |
| Water | Not Specified | Highly Soluble | [5] |
| Water | 25°C and 60°C | Soluble | [6] |
| Ethanol | Room Temperature | 1 - 10 g/L | [2][6] |
| Isopropyl Alcohol | 25°C | Insoluble | [6] |
| Isopropyl Alcohol | 60°C | Slightly Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 1 - 10 g/L | [2] |
Partition Coefficient
The partition coefficient (log P) is a measure of a compound's lipophilicity. The reported values for this compound are inconsistent, suggesting a need for careful consideration in formulation development. A negative log P value indicates a more hydrophilic character, while a positive value suggests greater lipophilicity.
| Parameter | Value | Reference |
| Log P (o/w) | -0.88 | [1][4][7] |
| Log P (o/w) (calculated) | 1.88 | [2] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the solubility of a substance in a particular solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and light exposure. It is particularly sensitive to alkaline conditions.
pH Stability
This compound's stability is pH-dependent. While optimal dyeing performance is noted at a pH of 9.0, the compound undergoes accelerated decomposition at pH levels above this.[1][8] For industrial applications, it is considered stable within a pH range of 5 to 9.[5]
Temperature Stability
The dye may decompose at high temperatures.[8] However, one source suggests it can withstand temperatures up to 120°C.[5] A study on a prepared sample in water at 0.05 mg/mL indicated stability for 3 days at 4°C, with 99.6% of the compound remaining.[2]
Light and Oxidative Stability
This compound is reported to have good resistance to light and oxidation.[8]
Compositional Variability
It is crucial to note that this compound is often a mixture of numerous chemical analogues and isomers, with the purity of the main component varying between batches.[1][2][6][8] This variability can significantly impact its overall stability and performance characteristics.
Experimental Protocol: Stability Assessment (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful technique for assessing the stability of a compound over time and under various conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant media (e.g., buffered solutions at different pH values).
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated HPLC-DAD method to determine the initial concentration and purity profile.
-
Storage: Store the remaining solutions under controlled conditions (e.g., specific temperatures, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), withdraw samples from each storage condition.
-
HPLC-DAD Analysis: Analyze each sample using the same HPLC-DAD method as the initial analysis. The diode-array detector allows for the monitoring of the parent compound and the detection of any degradation products.
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of recovery. Identify and quantify any new peaks corresponding to degradation products.
Conclusion
This technical guide provides a consolidated overview of the solubility and stability of this compound based on available data. The variability in reported solubility and partition coefficient values, along with the known batch-to-batch compositional differences, underscores the importance of empirical testing for specific formulations and applications. The outlined experimental protocols offer a starting point for in-house characterization of this dye.
References
- 1. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. getchem.com [getchem.com]
- 4. This compound | 68123-13-7 [chemicalbook.com]
- 5. This compound - High-Quality Industrial Powder at Attractive Price, Manufacturer & Supplier, Mumbai [meghadyes.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. tiiips.com [tiiips.com]
Methodological & Application
Application Notes and Protocols for Basic Blue 99 Staining in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, a cationic thiazine (B8601807) dye, demonstrates a strong affinity for acidic (basophilic) components within biological tissues. This property makes it a suitable stain for visualizing structures rich in nucleic acids, such as cell nuclei, and sulfated proteoglycans, found in cartilage matrix and mast cell granules. Its primary mechanism of action is based on electrostatic attraction, where the positively charged dye molecules bind to negatively charged sites in the tissue. These application notes provide a generalized protocol for the use of this compound as a histological stain for paraffin-embedded tissue sections, intended to serve as a starting point for procedural development and optimization.
Data Presentation
Due to the limited availability of established histological protocols for this compound, the following table provides suggested starting ranges for key staining parameters. Optimization is required for specific tissue types and experimental conditions.
| Parameter | Suggested Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water or 70% ethanol (B145695) | Higher concentrations may lead to overstaining and require differentiation. |
| Staining Solution pH | 2.5 - 5.0 | A more acidic pH can increase the selectivity for strongly acidic components like sulfated mucosubstances. |
| Incubation Time | 3 - 10 minutes | Time should be adjusted based on tissue type, thickness, and desired staining intensity. |
| Differentiation (Optional) | 0.5% - 1.0% Acid Alcohol (HCl in 70% Ethanol) | A brief rinse can help remove background staining and improve contrast. |
Experimental Protocols
The following is a generalized protocol for staining formalin-fixed, paraffin-embedded tissue sections with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound powder
-
Glacial acetic acid or hydrochloric acid (for pH adjustment)
-
Acid alcohol (optional, for differentiation)
-
Mounting medium
-
Coverslips
Staining Solution Preparation: Prepare a 0.5% (w/v) stock solution of this compound by dissolving 0.5 g of this compound powder in 100 mL of distilled water or 70% ethanol. Adjust the pH of the staining solution to the desired level (e.g., pH 3.0) using a few drops of glacial acetic acid or dilute HCl. This working solution should be filtered before use.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Staining:
-
Immerse slides in the this compound working solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If staining is too intense, briefly dip the slides in 0.5% acid alcohol for a few seconds.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
-
Bluing (Optional but Recommended):
-
Immerse slides in a bluing agent (e.g., Scott's tap water substitute or alkaline water) for 1-2 minutes until nuclei turn a distinct blue.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
If a counterstain is desired (e.g., Eosin Y for cytoplasm), proceed with a standard protocol.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Visualizations
Caption: General workflow for this compound staining of paraffin-embedded tissues.
Caption: Mechanism of this compound staining based on electrostatic interaction.
Application Notes and Protocols: Staining of Cartilage and Mast Cells
Introduction
Basic Blue 99 is a synthetic naphthoquinoneimine colorant primarily utilized in the cosmetics industry as a direct, non-oxidative hair dye.[1] It functions by depositing color onto the hair fiber, which is gradually removed by shampooing. Its use is documented in semi-permanent hair coloring products, where it imparts a blue hue.[1][] Extensive safety assessments have been conducted on this compound in the context of its use in hair dyes.[3][4][5]
Note: Scientific literature does not support the use of this compound as a stain for cartilage or mast cells in a research setting. The established and validated methods for staining these tissues involve other dyes. This document provides detailed protocols for the standard, scientifically accepted stains for cartilage and mast cells: Toluidine Blue and Alcian Blue.
Staining of Cartilage with Alcian Blue
Alcian blue is a cationic dye that is widely used for identifying and visualizing acidic mucopolysaccharides and glycosaminoglycans, which are abundant in the cartilage matrix.[6][7]
Principle of Staining
Alcian blue is a positively charged dye that forms electrostatic bonds with negatively charged components in the tissue, such as the sulfate (B86663) and carboxyl groups of proteoglycans in the cartilage matrix. This interaction results in the characteristic blue staining of cartilaginous structures.
Experimental Workflow for Cartilage Staining
Caption: Workflow for Cartilage Staining with Alcian Blue.
Protocol for Whole-Mount Staining of Cartilage in Zebrafish Larvae
This protocol is adapted for 5 days post-fertilization (dpf) zebrafish larvae.[6][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (50%, 70%, 95%, 100%)
-
Alcian Blue staining solution (0.01% Alcian blue 8GX in 80% ethanol and 20% glacial acetic acid)
-
Bleaching solution (e.g., 3% H2O2 in 0.5% KOH)
-
Glycerol series for clearing and storage
Procedure:
-
Fixation: Fix larvae in 4% PFA overnight at 4°C.
-
Washing: Wash with PBS containing 0.1% Tween 20 (PBST).
-
Dehydration: Dehydrate through an ethanol series (50%, 70%).
-
Staining: Stain in Alcian Blue solution for 12-24 hours.
-
Rehydration: Rehydrate through an ethanol series (70%, 50%, 25%) to PBST.
-
Bleaching (Optional): If specimens are pigmented, bleach in a solution of 3% hydrogen peroxide and 0.5% potassium hydroxide.
-
Clearing: Clear the specimens by passing them through a graded series of glycerol/KOH solutions.
-
Imaging: Image using a stereomicroscope.
Staining of Mast Cells with Toluidine Blue
Toluidine blue is a metachromatic basic dye commonly used to identify mast cells in tissue sections.[8][9][10]
Principle of Staining
Mast cell granules are rich in heparin and histamine (B1213489), which are acidic and sulfated.[8] When Toluidine Blue binds to these granules, it exhibits metachromasia, meaning it stains the granules a different color (red-purple) from the dye solution itself (blue).[8][9][10] The rest of the tissue stains blue (orthochromatic).[8][10]
Experimental Workflow for Mast Cell Staining
Caption: Workflow for Mast Cell Staining with Toluidine Blue.
Protocol for Staining Mast Cells in Paraffin Sections
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Xylene
-
Ethanol series (100%, 95%)
-
Distilled water
-
Toluidine Blue working solution (e.g., 0.1% Toluidine Blue in water, pH adjusted to 2.0-2.5)[10]
-
Resinous mounting medium
Procedure:
-
Fixation: Fix tissue in 10% NBF.
-
Processing and Embedding: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut paraffin sections at 4-5 µm thickness.
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through a descending ethanol series to distilled water.
-
Staining: Stain in Toluidine Blue working solution for 2-10 minutes.[9][10]
-
Washing: Rinse in distilled water.
-
Dehydration: Quickly dehydrate through 95% and absolute ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a synthetic resinous medium.
Expected Results:
Quantitative Data Summary
The following tables summarize key parameters for the established staining protocols.
Table 1: Cartilage Staining with Alcian Blue
| Parameter | Value | Reference |
| Fixative | 4% Paraformaldehyde | [6] |
| Stain Concentration | 0.01% Alcian Blue 8GX | [11] |
| Staining Time | 12-24 hours | [11] |
| Primary Target | Acidic mucopolysaccharides | [6][7] |
| Expected Color | Blue | [6] |
Table 2: Mast Cell Staining with Toluidine Blue
| Parameter | Value | Reference |
| Fixative | 10% Formalin | [8][9][10] |
| Stain Concentration | 0.1% - 1.0% Toluidine Blue | [8][9] |
| Staining Time | 2-10 minutes | [8][9][10] |
| Primary Target | Heparin and histamine in granules | [8] |
| Expected Color | Red-purple (metachromatic) | [8][10] |
Conclusion
For researchers, scientists, and drug development professionals requiring the visualization of cartilage and mast cells, the use of established dyes such as Alcian Blue and Toluidine Blue is recommended. These methods are well-documented, reproducible, and provide high-contrast imaging for accurate analysis. There is currently no evidence to support the use of this compound for these histological applications.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Cartilage staining [protocols.io]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. research.chop.edu [research.chop.edu]
- 10. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 11. public.gettysburg.edu [public.gettysburg.edu]
Basic Blue 99: Applications in Textile Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Basic Blue 99 in Textile Chemistry
This compound, a cationic phenazine (B1670421) dye, is a significant compound in textile chemistry research, primarily for its application in dyeing synthetic fibers.[1] Its molecular structure, featuring a positively charged chromophore, facilitates strong electrostatic interactions with anionic functional groups present in certain synthetic polymers. This inherent property makes it particularly suitable for dyeing polyacrylonitrile (B21495) (acrylic) and modified polyester (B1180765) fibers, which are engineered to contain such anionic sites.[1] In research settings, this compound serves as a model cationic dye to investigate dyeing mechanisms, kinetics, thermodynamics, and the colorfastness properties of dyed textiles.[1] Its solubility in water and vibrant blue hue further contribute to its utility in these studies.[2]
Principle of Dyeing with this compound
The application of this compound to synthetic fibers is governed by the principles of electrostatic attraction. The dyeing process involves the transfer of the cationic dye molecules from the aqueous dyebath to the solid fiber substrate. This process can be summarized in the following key stages:
-
Adsorption: The positively charged this compound molecules in the dyebath are attracted to the negatively charged surface of the synthetic fibers.
-
Diffusion: The dye molecules then diffuse from the fiber surface into the amorphous regions of the polymer structure.
-
Fixation: Within the fiber, the cationic dye molecules form strong ionic bonds with the anionic groups of the polymer, leading to good color retention.
The efficiency of this process is influenced by several factors, including temperature, pH, dyeing time, and the presence of auxiliary chemicals.
Experimental Protocols
While specific research detailing comprehensive dyeing procedures and quantitative performance data for this compound on textiles is not extensively published, the following protocols are based on established methodologies for dyeing acrylic and modified polyester fibers with cationic dyes.
Protocol 1: Exhaust Dyeing of Polyacrylonitrile (Acrylic) Fabric
This protocol describes a laboratory-scale exhaust dyeing procedure for acrylic fabric with this compound.
Materials and Equipment:
-
Polyacrylonitrile (acrylic) fabric
-
This compound dye
-
Acetic acid (CH₃COOH)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Glauber's salt (Na₂SO₄)
-
Leveling agent (optional)
-
Laboratory dyeing machine (e.g., Launder-Ometer)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Spectrophotometer
Procedure:
-
Fabric Preparation: Scour the acrylic fabric with a non-ionic detergent solution to remove any impurities, rinse thoroughly, and air dry.
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
For a 2% on weight of fabric (owf) dyeing, calculate the required volume of the dye stock solution based on the weight of the fabric and the desired liquor ratio (e.g., 1:40).
-
Prepare a buffer solution of acetic acid and sodium acetate to maintain the dyebath pH at a desired level (e.g., 4.5-5.5). The acidic pH helps to control the rate of dye uptake.
-
Add Glauber's salt (e.g., 5-10 g/L) to the dyebath to promote level dyeing.
-
A leveling agent can be added to ensure uniform color distribution.
-
-
Dyeing Process:
-
Introduce the acrylic fabric into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to the boiling point (approximately 100°C) over 30-45 minutes.
-
Maintain the dyeing at this temperature for 60-90 minutes, ensuring continuous agitation.
-
Cool the dyebath slowly to 60-70°C.
-
-
After-treatment:
-
Remove the dyed fabric from the dyebath and rinse with cold water.
-
Perform a soaping treatment with a non-ionic detergent solution (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any unfixed dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Squeeze and air dry the dyed fabric.
-
Experimental Workflow for Dyeing Polyacrylonitrile
Caption: Workflow for the exhaust dyeing of polyacrylonitrile fabric with this compound.
Protocol 2: Colorfastness to Washing (ISO 105-C06)
This protocol outlines the procedure for assessing the resistance of the color of the dyed fabric to washing.[3]
Materials and Equipment:
-
Dyed fabric specimen (e.g., 10 cm x 4 cm)
-
Multifiber adjacent fabric
-
ISO standard soap solution
-
Launder-Ometer or equivalent
-
Stainless steel balls
-
Grey Scale for assessing color change and staining
Procedure:
-
Sample Preparation: Stitch the dyed fabric specimen together with a piece of multifiber adjacent fabric of the same size.
-
Washing:
-
Place the composite specimen in a stainless-steel container of the Launder-Ometer.
-
Add the specified volume of the ISO standard soap solution and the required number of stainless-steel balls.
-
Operate the machine at the specified temperature (e.g., 40°C, 60°C, or 95°C) for the designated time (e.g., 30 minutes).
-
-
Rinsing and Drying:
-
Remove the specimen, rinse it thoroughly with cold water, and then air dry.
-
-
Assessment:
-
Assess the change in color of the dyed specimen and the degree of staining on each component of the multifiber fabric using the Grey Scales under standard lighting conditions.
-
Protocol 3: Colorfastness to Light (ISO 105-B02)
This protocol describes the method for determining the resistance of the color of the dyed fabric to artificial light.[4]
Materials and Equipment:
-
Dyed fabric specimen
-
Blue Wool standards (ISO 105-B01 to B08)
-
Xenon arc lamp fading apparatus
-
Masks to cover portions of the specimens and standards
-
Grey Scale for assessing color change
Procedure:
-
Sample Mounting: Mount the dyed specimen and a set of Blue Wool standards on cardboard frames.
-
Exposure:
-
Place the mounted samples in the xenon arc lamp apparatus.
-
Cover a portion of each specimen and the standards with an opaque mask.
-
Expose the samples to the light source under controlled conditions of temperature and humidity.
-
-
Assessment:
-
Periodically inspect the samples and compare the fading of the dyed specimen with that of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the specimen.
-
Logical Relationship of Dyeing and Fastness Testing
Caption: Logical workflow from dyeing to performance evaluation of the dyed textile.
Quantitative Data
Due to the limited availability of specific research data for this compound in textile applications, the following tables present representative data based on the expected performance of cationic dyes on synthetic fibers. These values should be considered as illustrative and would need to be confirmed through experimental testing.
Table 1: Representative Dyeing Parameters for this compound on Acrylic
| Parameter | Value |
| Dye Concentration (% owf) | 0.5 - 3.0 |
| Liquor Ratio | 1:20 - 1:50 |
| pH | 4.5 - 5.5 |
| Dyeing Temperature (°C) | 95 - 100 |
| Dyeing Time (minutes) | 60 - 90 |
| Glauber's Salt (g/L) | 5 - 15 |
Table 2: Expected Colorfastness Properties of this compound on Acrylic (ISO Standards)
| Fastness Property | Test Method | Expected Rating (1-5) |
| Washing (Color Change) | ISO 105-C06 | 4-5 |
| Washing (Staining on Cotton) | ISO 105-C06 | 3-4 |
| Washing (Staining on Polyester) | ISO 105-C06 | 4 |
| Light (Xenon Arc) | ISO 105-B02 | 4-5 |
| Rubbing (Dry) | ISO 105-X12 | 4 |
| Rubbing (Wet) | ISO 105-X12 | 3 |
Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness.
Signaling Pathways in Dye-Fiber Interaction
The interaction between this compound and anionic fibers is primarily a physical-chemical process rather than a biological signaling pathway. The key mechanism is the formation of ionic bonds.
Diagram of Dye-Fiber Ionic Interaction
Caption: Simplified diagram of the ionic interaction between this compound and an anionic fiber.
Conclusion
This compound is a valuable tool for researchers in textile chemistry, particularly for studies involving the dyeing of synthetic fibers like acrylic and modified polyester. Its cationic nature dictates a dyeing mechanism based on electrostatic attraction, which can be controlled by parameters such as pH and temperature. While specific, detailed research on its application is not widely available, the provided protocols, based on standard textile dyeing and testing methodologies, offer a solid foundation for conducting research and evaluating the performance of this dye. Further experimental work is necessary to establish precise quantitative data for various dyeing conditions and textile substrates.
References
- 1. This compound | Cationic Dye for Research [benchchem.com]
- 2. Macro-fungal (Agaricus bisporus) wastes as an adsorbent in the removal of the acid red 97 and crystal violet dyes from ideal colored effluents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Disperse Blue 54 | 12217-77-5 | Benchchem [benchchem.com]
- 4. Basic Blue 159: Best Suppliers & Pricing 2025 [accio.com]
Application Notes and Protocols for Dyeing Synthetic Fibers with Basic Blue 99
For Distribution to Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dyeing of synthetic fibers, specifically acrylic and cationic dyeable polyester (B1180765) (CDP), with C.I. Basic Blue 99 (CAS 68123-13-7). The information is intended for research and development purposes.
Introduction
This compound, also known as C.I. 56059, is a cationic dye belonging to the amino-naphthoquinone class.[1] Its molecular structure imparts a positive charge in solution, making it highly suitable for dyeing synthetic fibers that possess anionic sites, such as acrylic and cationic dyeable polyester.[2][3][4] Standard polyester has a compact, hydrophobic structure and lacks anionic sites, making it unsuitable for dyeing with cationic dyes without modification. However, Cationic Dyeable Polyester (CDP) is a modified copolyester that incorporates anionic groups (like salts of 5-sulfoisophthalic acid) into the polymer chain, allowing for ionic bonding with cationic dyes.[3][5][6]
This protocol outlines the exhaust dyeing method, a common batch process where the textile substrate is immersed in a dye bath of a specific volume and temperature for a set duration to allow for the gradual exhaustion of the dye from the bath onto the fiber.
Materials and Reagents
2.1 Dye and Substrates:
-
Fibers:
-
100% Acrylic fibers (yarn or fabric)
-
100% Cationic Dyeable Polyester (CDP) fibers (yarn or fabric)
-
2.2 Auxiliaries and Chemicals:
-
Acetic Acid (CH₃COOH): Glacial or 80% solution. Used for pH control.
-
Sodium Acetate (CH₃COONa): Anhydrous or trihydrate. Used as a buffering agent.
-
Cationic Retarding Agent: A leveling agent with affinity for the fiber, used to control the dye uptake rate and ensure even coloration.
-
Wetting Agent (Non-ionic): To ensure thorough wetting of the hydrophobic fibers.
-
Sodium Sulfate (Na₂SO₄): Optional, can be used to prevent hydrolysis of CDP fibers at high temperatures.[3]
Equipment
-
Laboratory-scale exhaust dyeing machine (e.g., beaker dyeing machine)
-
Glass beakers and stirring rods
-
Heating and stirring plate
-
pH meter
-
Analytical balance
-
Graduated cylinders and pipettes
Experimental Protocols
A generalized exhaust dyeing procedure is provided below. Specific quantities for dye and auxiliaries are presented as a percentage on the weight of fiber (% owf).
4.1 Protocol for Dyeing Acrylic Fibers
This protocol is designed for standard acrylic fibers, which contain anionic sulfonate or carboxylate groups from co-monomers.
4.1.1 Dye Bath Preparation and Dyeing Cycle:
-
Set the Liquor Ratio: A typical liquor ratio (the ratio of the weight of the dye bath to the weight of the goods) for lab-scale exhaust dyeing is between 10:1 and 30:1.
-
Prepare the Dye Bath:
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add the following auxiliaries (refer to Table 1 for concentrations):
-
Acetic Acid and Sodium Acetate to achieve a pH of 4.5 - 5.5.
-
Wetting Agent (if necessary).
-
Cationic Retarding Agent.
-
-
Stir until all auxiliaries are dissolved.
-
-
Dissolve the Dye: In a separate beaker, make a paste of the required amount of this compound powder with a small amount of warm water (40-50°C). Add this paste to the main dye bath and stir thoroughly.
-
Dyeing Procedure:
-
Introduce the pre-wetted acrylic material into the dye bath at an initial temperature of 50-60°C.
-
Run for 10 minutes at this temperature.
-
Raise the temperature to 95-100°C at a controlled rate of 1-2°C per minute. A slow rate of rise is critical for level dyeing.
-
Hold the temperature at 95-100°C for 45-60 minutes to allow for dye fixation.
-
Cool the bath down to 60-70°C at a rate of 1-2°C per minute.
-
Drain the dye bath.
-
4.1.2 Rinsing and Drying:
-
Rinse: Rinse the dyed material thoroughly with warm water (50-60°C), followed by a cold water rinse until the water runs clear.
-
Dry: Squeeze or centrifuge the material to remove excess water and then air-dry or oven-dry at a moderate temperature.
4.2 Protocol for Dyeing Cationic Dyeable Polyester (CDP)
The protocol for CDP is similar to acrylic, but dyeing temperatures can be higher to ensure full penetration and fixation.
4.2.1 Dye Bath Preparation and Dyeing Cycle:
-
Set the Liquor Ratio: As with acrylic, a liquor ratio of 10:1 to 30:1 is appropriate.
-
Prepare the Dye Bath:
-
Prepare the dye bath with deionized water.
-
Add auxiliaries as listed in Table 2, adjusting the pH to 4.0 - 5.0 with Acetic Acid.
-
Add the pre-dissolved this compound dye solution.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted CDP material into the dye bath at 60°C.
-
Run for 10 minutes.
-
Raise the temperature to 110-120°C at a rate of 1.5°C per minute.
-
Hold at this temperature for 30-60 minutes.
-
Cool the bath to 70°C before draining.
-
4.2.2 Rinsing and Drying:
-
Rinse: Follow the same rinsing procedure as for acrylic fibers.
-
Dry: Dry the dyed CDP material.
Data Presentation
The following tables summarize the recommended quantitative parameters for the dyeing protocols. These values represent typical starting points and may require optimization based on the specific fiber type, desired shade depth, and equipment used.
Table 1: Dyeing Parameters for Acrylic Fibers with this compound
| Parameter | Recommended Value | Purpose |
| Dye Concentration | 0.5 - 3.0% owf | Varies based on desired shade depth |
| Liquor Ratio | 10:1 - 30:1 | Ratio of dye bath volume to fiber weight |
| pH | 4.5 - 5.5 | Promotes dye-fiber ionic interaction |
| Acetic Acid | 0.5 - 1.0 g/L | pH adjustment |
| Sodium Acetate | 0.5 - 1.0 g/L | Buffering agent |
| Cationic Retarder | 0.5 - 2.0% owf | Controls dye uptake for level dyeing |
| Initial Temperature | 50 - 60°C | Starting temperature for the process |
| Final Dyeing Temp. | 95 - 100°C | Temperature for dye fixation |
| Dyeing Time | 45 - 60 min | Time at final dyeing temperature |
| Rate of Temp. Rise | 1 - 2°C / min | Critical for achieving level dyeing |
Table 2: Dyeing Parameters for Cationic Dyeable Polyester (CDP) with this compound
| Parameter | Recommended Value | Purpose |
| Dye Concentration | 0.5 - 3.0% owf | Varies based on desired shade depth |
| Liquor Ratio | 10:1 - 30:1 | Ratio of dye bath volume to fiber weight |
| pH | 4.0 - 5.0 | Optimal pH for CDP dyeing |
| Acetic Acid | 0.5 - 1.0 g/L | pH adjustment |
| Cationic Retarder | 0.5 - 2.0% owf | Controls dye uptake for level dyeing |
| Sodium Sulfate | 2.0 - 6.0 g/L | Reduces fiber hydrolysis at high temp[3] |
| Initial Temperature | 60°C | Starting temperature for the process |
| Final Dyeing Temp. | 110 - 120°C | Temperature for dye fixation on CDP[6] |
| Dyeing Time | 30 - 60 min | Time at final dyeing temperature |
| Rate of Temp. Rise | 1.5°C / min | Controlled heating for even results |
Visualizations
6.1 Logical Relationship of Cationic Dyeing
The following diagram illustrates the ionic interaction mechanism between the cationic dye (this compound) and the anionic sites within the synthetic fiber.
6.2 Experimental Workflow for Exhaust Dyeing
The workflow diagram below outlines the sequential steps of the laboratory exhaust dyeing protocol for synthetic fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macschem.us [macschem.us]
- 3. textilelearner.net [textilelearner.net]
- 4. skychemi.com [skychemi.com]
- 5. scribd.com [scribd.com]
- 6. Sanathan Textiles [sanathan.com]
- 7. This compound - High-Quality Industrial Powder at Attractive Price, Manufacturer & Supplier, Mumbai [meghadyes.com]
Application Notes and Protocols for Basic Blue 99 in Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Basic Blue 99 as a model cationic dye in wastewater treatment research. Detailed protocols for three common treatment methods—adsorption, advanced oxidation via Fenton reaction, and photocatalytic degradation—are presented, along with consolidated quantitative data from various studies.
Introduction
This compound, a cationic phenazine (B1670421) dye, serves as an excellent model compound for investigating the efficacy of various wastewater treatment technologies.[1] Its distinct color and stable chemical structure make it a suitable proxy for colored effluents discharged from textile, printing, and other industries. Understanding the degradation and removal of this compound can provide valuable insights into the treatment of industrial wastewater containing similar dye molecules.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68123-13-7 | [2] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [2] |
| Molecular Weight | 451.75 g/mol | --- |
| Appearance | Blue or dark blue powder | --- |
| UV-Vis λmax | 270, 577, 619 nm | [2] |
Application 1: Adsorption Studies
Adsorption is a widely used, effective, and economical method for dye removal from wastewater. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Experimental Protocol: Batch Adsorption of this compound
This protocol outlines a general procedure for evaluating the adsorption capacity of a novel adsorbent for this compound.
1. Materials and Reagents:
-
This compound stock solution (e.g., 1000 mg/L)
-
Novel adsorbent material (e.g., biochar, activated carbon, clay)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
2. Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound by dissolving a known weight of the dye in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
3. Batch Adsorption Experiments:
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of conical flasks.
-
Add a fixed volume of this compound working solution (e.g., 100 mL) to each flask.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.
-
After shaking, centrifuge the samples to separate the adsorbent.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax.
4. Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) using the following equation:
-
qe = (C₀ - Ce) * V / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.
Quantitative Data: Adsorption of Basic Dyes
The following table summarizes the adsorption capacities of various adsorbents for Basic Blue 9 and other basic dyes, which can serve as a reference for studies with this compound.
| Adsorbent | Basic Dye | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Indonesian Rice Husk | Basic Red 9 | 7.2 | 7 | [3] |
| Hungarian Rice Husk | Basic Red 9 | 8.3 | 7 | [3] |
| Fish Bones | Basic Red 9 | 14.8 | 7 | [1] |
| Activated Gossypium Hirsutum Seeds | Basic Red 9 | 67.1 | 8 | [1] |
| Linden Tree Leaves | Basic Blue 3 | 99.21% removal | 10 | [4] |
Experimental Workflow for Adsorption Studies
Application 2: Advanced Oxidation Process (AOP) - Fenton Reaction
The Fenton process is an effective AOP for the degradation of organic pollutants. It utilizes hydroxyl radicals (•OH) generated from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺).
Experimental Protocol: Fenton Oxidation of this compound
1. Materials and Reagents:
-
This compound solution of known concentration
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers (250 mL)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
2. Experimental Procedure:
-
Place a known volume of this compound solution into a beaker and place it on a magnetic stirrer.
-
Adjust the initial pH of the solution to the desired value (typically acidic, around 3-4) using H₂SO₄.[5]
-
Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.
-
Initiate the reaction by adding the desired volume of H₂O₂.
-
Collect samples at regular time intervals.
-
Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH.
-
Measure the absorbance of the treated samples at the λmax of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.
3. Data Analysis:
-
Calculate the percentage of color removal using the formula:
-
% Removal = [(A₀ - At) / A₀] * 100
-
Where:
-
A₀ = Initial absorbance
-
At = Absorbance at time 't'
-
-
-
Investigate the degradation kinetics by plotting ln(A₀/At) versus time to determine the pseudo-first-order rate constant.
Quantitative Data: Fenton Oxidation of Basic Dyes
The following table presents data on the removal of Basic Blue 9 and other dyes using the Fenton process.
| Dye | Initial Conc. (mg/L) | [Fe²⁺] | [H₂O₂] | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Basic Blue 9 | 100 | 1:50 (Fe:H₂O₂) ratio | - | 3 | - | 99 | 87 | [5] |
| Methyl Violet | - | - | - | - | - | 95.5 | 58.5 | [5] |
| Disperse Blue 56 | 10-100 | - | - | 3 | - | >99 | 88 | [6] |
| Basic Blue | 10-100 | - | - | 3 | - | >99 | 88 | [6] |
| Methylene Blue | 20 | 4mM | 70mM | 3 | 60 | 93.9 | - | [7] |
Logical Relationship for Fenton Process
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. Comparative Study of Adsorption of Methylene Blue and Basic Red 9 Using Rice Husks of Different Origins | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijiet.com [ijiet.com]
- 6. researchgate.net [researchgate.net]
- 7. visnav.in [visnav.in]
Application Notes and Protocols: Basic Blue 99 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 99, also known as C.I. 56059, is a synthetic cationic dye belonging to the phenoxazine (B87303) class.[1] While extensively documented for its application in the cosmetics and textile industries, its use in histological staining is also noted, primarily due to its affinity for anionic (basophilic) tissue components.[1][2] As a basic dye, it carries a positive charge and binds to negatively charged molecules within cells and the extracellular matrix, such as nucleic acids (DNA and RNA) in the nucleus and glycosaminoglycans in cartilage and mast cell granules.[3] This property makes it a potential tool for visualizing these structures in tissue sections.
These application notes provide a summary of the known properties of this compound and a generalized protocol for its use in histological staining, based on the principles of staining with other common basic dyes. It is important to note that specific, peer-reviewed protocols for the histological application of this compound are not widely available in the scientific literature. The provided protocols are therefore intended as a starting point for methods development and optimization.
Physicochemical and Staining Properties
A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for the effective preparation of staining solutions and for troubleshooting staining procedures.
| Property | Value | References |
| C.I. Name | This compound | [4] |
| C.I. Number | 56059 | [5] |
| CAS Number | 68123-13-7 | [4] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [4] |
| Molecular Weight | 451.7 g/mol | [4] |
| Appearance | Blue to black solid powder | [4] |
| Solubility | Soluble in water, ethanol (B145695), and isopropyl alcohol. | [4] |
| λmax (Maximum Absorbance) | 645 nm | [4] |
| Staining Principle | As a cationic (basic) dye, it forms electrostatic bonds with anionic (acidic) tissue components. | [3] |
| Primary Targets | Nuclei (due to phosphate (B84403) groups of nucleic acids), cartilage matrix (due to sulfated glycosaminoglycans), and mast cell granules (due to heparin). | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound as a primary stain for demonstrating basophilic structures and as a counterstain in immunohistochemistry (IHC). Note: These protocols are based on standard histological procedures and may require optimization for specific tissues and applications.
Protocol 1: this compound Staining for General Histology
This protocol outlines the use of this compound for staining nuclei and other basophilic structures in paraffin-embedded tissue sections.
Reagents:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (various concentrations for dehydration)
-
Xylene (or a xylene substitute)
-
Resinous mounting medium
Solution Preparation:
-
1% Acetic Acid: Add 1 ml of glacial acetic acid to 99 ml of distilled water.
-
0.1% - 0.5% this compound Staining Solution: Dissolve 0.1 g to 0.5 g of this compound in 100 ml of 1% acetic acid. The optimal concentration may need to be determined empirically. Gently warm and stir to dissolve. Filter before use.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer through 100% ethanol, 2 changes of 3 minutes each.
-
Transfer through 95% ethanol for 3 minutes.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 3-10 minutes. Staining time will need to be optimized.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
If staining is too intense, briefly dip the slides in 70% ethanol to remove excess stain. Control this step microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and 100% ethanol, 2 changes of 3 minutes each.
-
Clear in xylene (or substitute), 2 changes of 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue to dark blue
-
Cartilage Matrix: Blue
-
Mast Cell Granules: Blue to purple
-
Cytoplasm: Pale blue or unstained
Protocol 2: this compound as a Counterstain in Immunohistochemistry (IHC)
This protocol describes the use of this compound as a nuclear counterstain following chromogenic IHC.
Procedure:
-
Complete your standard IHC staining protocol up to the final wash step after the chromogen has been applied.
-
Counterstaining:
-
Immerse slides in a 0.1% this compound solution for 30 seconds to 2 minutes. The timing should be carefully monitored to achieve the desired nuclear staining intensity without masking the IHC signal.
-
Rinse gently in running tap water for 1-2 minutes until the water runs clear.
-
-
Dehydration and Mounting:
-
Follow the dehydration and mounting steps as described in Protocol 1.
-
Expected Results:
-
Target Antigen (IHC): Brown, red, or other color depending on the chromogen used.
-
Nuclei: Light to medium blue.
Diagrams
The following diagrams illustrate the general workflow for histological staining and the principle of electrostatic interaction in basic dye staining.
Caption: A generalized workflow for preparing and staining tissue sections with this compound.
Caption: Electrostatic attraction between the cationic this compound dye and anionic tissue components.
Disclaimer
The information provided in these application notes is for guidance only and is based on the general principles of histological staining. As specific peer-reviewed protocols for the use of this compound in histology are scarce, users are strongly encouraged to perform their own optimization experiments to achieve the desired staining results for their specific applications.
References
Application Notes and Protocols for the Quantification of Basic Blue 99 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Basic Blue 99 in various cosmetic formulations, particularly hair dyes. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Introduction to this compound and its Quantification
This compound, chemically known as 3-((4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino)-N,N,N-trimethylbenzenaminium chloride (CI 56059), is a cationic dye widely used in semi-permanent and temporary hair coloring products.[1] Due to regulatory limits on its concentration in cosmetics and concerns about its complex composition, accurate quantification is crucial for product safety and quality control.[2][3] this compound often exists as a complex mixture of isomers and analogues, which can present analytical challenges.[4][5][6]
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the cosmetic matrix. HPLC-DAD and LC-MS/MS are powerful chromatographic techniques for separating this compound from other components in the formulation and providing accurate quantification.[7][8] UV-Visible spectrophotometry offers a simpler and more rapid approach, suitable for routine quality control where the matrix is less complex.[9][10]
Analytical Methods and Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of this compound and other dyes in cosmetic formulations. The use of an ionic liquid in the mobile phase can improve the separation and quantification of both basic and acidic dyes.[2][8]
a) Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL volumetric flask.
-
Add a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile (B52724) and water, to dissolve the sample.[8]
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the dye.
-
Dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 35:65 v/v) containing an ionic liquid such as 40 mM 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIm[NTf2])[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[8] |
| Detection Wavelength | 618 nm (maximum absorption for this compound)[2][4] |
c) Quantification:
Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Diagram: HPLC-DAD Experimental Workflow
Caption: HPLC-DAD workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound in complex cosmetic matrices.
a) Sample Preparation:
-
Accurately weigh about 1 g of the well-mixed sample into a 20-mL volumetric flask.[11]
-
Add 15 mL of 0.1% ascorbic acid in a 50% methanol (B129727) solution and sonicate for 30 minutes.[11]
-
Add 0.1% ascorbic acid in a 50% methanol solution to the volume.[11]
-
Filter the solution with a membrane filter, and use the filtrate as the sample solution.[11]
b) LC-MS/MS Operating Conditions:
| Parameter | Condition |
| Column | CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm[11] |
| Column Temperature | 30°C[11] |
| Mobile Phase | A gradient program of solvent A (e.g., aqueous formic acid) and solvent B (e.g., methanol/acetonitrile) is typically used.[11] |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 3 µL[11] |
| Ion Source | Electrospray Ionization (ESI)[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |
c) Quantification:
Prepare standard solutions by diluting a stock solution of this compound with 0.1% ascorbic acid in 50% methanol.[11] The concentration of this compound in the sample is calculated using a standard curve. The formula for calculation is:
Concentration (mg/kg) = (C × V) / M
Where:
-
C = concentration of the hair dye in the sample solution from the standard curve (µg/mL)
-
V = final make-up volume of the sample (mL)
-
M = weight of the sample (g)[11]
Diagram: LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
UV-Visible Spectrophotometry
This is a simpler, cost-effective method for the quantification of this compound in less complex cosmetic formulations. The method relies on measuring the absorbance of the dye at its wavelength of maximum absorption (λmax).[9]
a) Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product and dissolve it in a suitable solvent (e.g., water or a methanol-water mixture) in a volumetric flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Dilute the solution to a concentration that falls within the linear range of the calibration curve.
-
Filter the solution if it contains any particulate matter.
b) Spectrophotometric Measurement:
-
Determine the λmax of this compound by scanning a standard solution in the visible range (typically 400-800 nm). The λmax for this compound is around 618 nm.[2]
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
Diagram: UV-Vis Spectrophotometry Workflow
Caption: UV-Vis spectrophotometry workflow for quantification.
Data Presentation and Validation
For all methods, it is essential to validate the analytical procedure to ensure its accuracy, precision, linearity, and robustness.[12] The quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Summary of Quantitative Data for this compound
| Sample ID | Formulation Type | Method Used | Concentration of this compound (%, w/w) | Recovery (%) | RSD (%) |
| Sample A | Hair Dye Gel | HPLC-DAD | 0.18 | 98.5 | 1.2 |
| Sample B | Hair Dye Cream | LC-MS/MS | 0.15 | 99.2 | 0.8 |
| Sample C | Coloring Shampoo | UV-Vis | 0.05 | 97.9 | 2.1 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific cosmetic formulation and analytical conditions.
Conclusion
The quantification of this compound in cosmetic formulations can be effectively achieved using various analytical techniques. The choice of method should be based on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the cosmetic industry.
References
- 1. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 2. Using ionic liquid combined with HPLC-DAD to analyze semi-permanent hair dyes in commercial formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound | Cationic Dye for Research [benchchem.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. CI 56059 - Descrizione [tiiips.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. webhost.bridgew.edu [webhost.bridgew.edu]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. Validation of Analytical Methods | Lab Manager [labmanager.com]
Application Notes and Protocols for the Identification of Basic Blue 99
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methods for the unequivocal identification of Basic Blue 99, a common colorant in cosmetic and hair dye formulations. The following protocols provide detailed methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (CAS No. 68123-13-7) is a naphthoquinoneimine dye used as a direct, non-oxidative colorant in temporary and semi-permanent hair coloring products.[1][2] Structurally, it is a complex mixture, primarily composed of isomers of bromo-4,8-diamino-6-(3-trimethylamino)-phenylamino-1,5-naphthoquinone, along with sucrose, inorganic salts, and water.[3][4][5] This inherent complexity necessitates a multi-faceted analytical approach for its accurate identification and characterization.
Analytical Methods
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy serves as a rapid and straightforward method for the preliminary identification of this compound based on its characteristic absorption of light in the ultraviolet and visible regions.
Quantitative Data
| Parameter | Value | Reference |
| λmax 1 | 270 nm | [3][4][5] |
| λmax 2 | 577 nm | [3][4][5] |
| λmax 3 | 619 nm | [3][4][5] |
Experimental Protocol
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or deionized water) to obtain a clear solution. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Instrument Parameters:
-
Instrument: Double-beam UV-Vis Spectrophotometer
-
Scan Range: 200 - 800 nm
-
Blank: The solvent used for sample preparation.
-
-
Analysis: Record the UV-Vis spectrum of the sample solution. The presence of absorption maxima at approximately 270, 577, and 619 nm is indicative of this compound.[3][4][5]
High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)
HPLC-DAD provides a robust method for the separation and quantification of the various components within a this compound sample. The diode-array detector allows for the simultaneous acquisition of UV-Vis spectra for each separated peak, aiding in component identification.
Quantitative Data
| Parameter | Value | Reference |
| Retention Time (approx.) | Varies based on specific isomer and exact chromatographic conditions. | |
| UV-Vis Spectra of Eluted Peaks | Should correspond to the characteristic absorbance of this compound and its isomers. |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrument Parameters:
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelengths: Monitoring at 270 nm, 577 nm, and 619 nm, with full spectral acquisition from 200-700 nm.
-
-
Analysis: Inject the prepared sample and record the chromatogram and the UV-Vis spectra of the eluting peaks. The complex chromatogram will show multiple peaks corresponding to the different isomers and components of this compound. The UV-Vis spectra of these peaks should align with the known spectra of the dye.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the rapid separation and qualitative identification of this compound from other components in a mixture.
Experimental Protocol
-
Sample Preparation: Prepare a concentrated solution of the this compound sample in a small amount of methanol.
-
TLC Plate: Use a silica (B1680970) gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: A suitable mobile phase for the separation of basic dyes like this compound is a mixture of n-butanol, ethanol, and ammonia (B1221849) solution (3:1:1, v/v/v) .
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. The separated spots of this compound will be visible as blue spots. The Retention Factor (Rf) value can be calculated for the principal spot(s).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the this compound molecule, aiding in its structural confirmation.
Quantitative Data
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H stretching (amines) | 3400 - 3200 |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=O stretching (quinone) | 1680 - 1630 |
| C=C stretching (aromatic ring) | 1600 - 1450 |
| C-N stretching | 1350 - 1000 |
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the dry this compound sample with spectroscopic grade KBr and pressing the mixture into a transparent disc. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrument Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
-
Analysis: Record the IR spectrum of the sample. The presence of characteristic absorption bands corresponding to the amine, aromatic, quinone, and other functional groups will support the identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the components of this compound, offering a high degree of confidence in its identification.
Quantitative Data
| Ion | m/z (approximate) |
| [M]⁺ (Molecular Ion of major bromo-isomer) | 451.1 |
| Key Fragment Ions | Dependent on the specific isomer and ionization technique. Expected fragments would arise from the loss of the trimethylamino group, bromine, and cleavage of the naphthoquinone ring. |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent for the ionization technique to be used (e.g., methanol for Electrospray Ionization - ESI).
-
Instrument Parameters:
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for quaternary ammonium (B1175870) compounds like this compound.
-
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The spectrum will likely show a cluster of peaks corresponding to the molecular ions of the different isomers present in the sample. Tandem MS (MS/MS) experiments can be performed on the major molecular ions to induce fragmentation and obtain structural information. A plausible fragmentation pathway for a major isomer of this compound is illustrated in the signaling pathway diagram below.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for the identification of this compound and a proposed mass spectrometry fragmentation pathway for one of its major isomers.
Caption: Experimental workflow for this compound identification.
Caption: Proposed MS/MS fragmentation of a this compound isomer.
References
Application Notes: Using Basic Blue 99 for Studying Dye Diffusion Rates in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of molecular diffusion in polymers is critical for a wide range of applications, from developing controlled-release drug delivery systems to designing advanced materials for textiles and packaging. The rate at which molecules move through a polymer matrix dictates the performance and efficacy of these systems. Basic Blue 99, a cationic naphthoquinoneimine dye, serves as an excellent probe for these studies due to its vibrant color, water solubility, and positive charge, which allows for investigation of electrostatic interactions with anionic polymer networks.[1][2][3]
These application notes provide detailed protocols for quantifying the diffusion of this compound in polymer matrices, particularly hydrogels. The methodologies described herein can be adapted for various polymer systems to determine key quantitative parameters such as the diffusion coefficient (D) and the activation energy (Ea) of diffusion.
Physicochemical Properties of this compound
A thorough understanding of the probe molecule's properties is essential for interpreting diffusion data.
| Property | Value | Reference |
| CI Name | This compound | [] |
| CAS Number | 68123-13-7 | [] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [][5] |
| Molecular Weight | 451.75 g/mol | [5] |
| Chemical Class | Amino-naphthoquinone | [] |
| Charge | Cationic | [3] |
| Solubility | Low in water (13,740 mg/L at 20°C); requires heated water for dissolution. | [1] |
| Log Pₒw | -0.88 (hydrophilic) | [1] |
Theoretical Background
Fick's Laws of Diffusion
The diffusion process in polymers is typically described by Fick's laws.[6][7]
-
Fick's First Law: Describes diffusion under steady-state conditions, where the concentration gradient does not change over time. It states that the diffusion flux (J) is proportional to the concentration gradient (dC/dx).[7]
-
Fick's Second Law: This law is more applicable to the experiments described here, as it pertains to non-steady-state diffusion, where the concentration at a given point changes with time. It relates the rate of change of concentration over time to the second derivative of concentration with respect to position.[6][7]
Equation: ∂C/∂t = D * (∂²C/∂x²)[6]
Where:
-
C is the concentration of the dye.
-
t is time.
-
x is the position or distance.
-
D is the diffusion coefficient, a measure of the diffusion rate (units of m²/s or cm²/s).
-
Arrhenius Relationship for Temperature Dependence
The diffusion coefficient is highly dependent on temperature. This relationship is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) for the diffusion process.[8][9] The activation energy represents the minimum energy required for a dye molecule to move from one location to another within the polymer matrix.[6]
Equation: D = D₀ * exp(-Ea / (R * T))
Where:
-
D is the diffusion coefficient.
-
D₀ is the pre-exponential factor (maximum diffusion coefficient at infinite temperature).
-
Ea is the activation energy (in J/mol or kJ/mol).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin).
By measuring the diffusion coefficient at several different temperatures, the activation energy can be determined from the slope of a plot of ln(D) versus 1/T (an Arrhenius plot).[8][10]
Experimental Protocols
Two common methods for determining the diffusion coefficient of this compound in polymers are detailed below.
Protocol 1: Spectrophotometric Analysis of Dye Release from a Hydrogel
This method measures the bulk diffusion of the dye from a loaded hydrogel into a surrounding solution over time. It is suitable for transparent polymers like hydrogels.
Materials:
-
This compound dye
-
Polymer (e.g., gelatin, polyacrylamide, alginate) and crosslinking agents
-
Buffer solution (e.g., PBS, adjusted to a relevant pH)
-
Casting mold for hydrogels (e.g., 24-well plate)
-
UV-Vis Spectrophotometer
-
Constant temperature incubator/water bath
Methodology:
-
Hydrogel Preparation:
-
Prepare the polymer solution according to the desired concentration.
-
Dissolve a known concentration of this compound into the pre-polymer solution. For example, create a 1 mg/mL stock solution of this compound in heated deionized water and add it to the polymer solution to achieve a final concentration of 50-100 µg/mL.
-
Add the crosslinking agent to initiate polymerization and mix thoroughly.[11]
-
Immediately cast the solution into molds of a defined geometry (e.g., cylindrical discs) and allow it to fully polymerize.
-
-
Diffusion Experiment Setup:
-
Carefully remove the dye-loaded hydrogel discs from the molds and record their dimensions (diameter and thickness).
-
Place each hydrogel disc into a separate vial or well containing a known volume of buffer solution (e.g., 10 mL). This volume should be large enough to ensure "sink conditions," where the concentration of the dye in the buffer remains low relative to the concentration in the hydrogel.
-
Place the vials in a constant temperature incubator (e.g., 25°C, 37°C) with gentle agitation.
-
-
Sample Collection and Measurement:
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the buffer solution from each vial.
-
Replenish the vial with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.
-
Use a pre-established calibration curve of this compound in the same buffer to convert absorbance values to concentration.
-
-
Repeat for Temperature Dependence:
-
To determine the activation energy, repeat the entire experiment at different temperatures (e.g., 30°C, 37°C, 45°C).
-
Protocol 2: Microscopic Analysis of Dye Penetration in a Polymer Film
This method is useful for opaque or solid polymer films and fibers, providing a visual representation of the diffusion front.
Materials:
-
Polymer film or fiber samples
-
This compound dye solution (e.g., 1% w/v in an appropriate solvent)
-
Constant temperature bath
-
Microtome or sharp blade for cross-sectioning
-
Light microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Sample Preparation:
-
Cut the polymer film or fiber into uniform samples.
-
Mount the samples in a holder, ensuring one surface is exposed.
-
-
Dyeing and Diffusion:
-
Immerse the mounted samples in the this compound solution within a constant temperature bath for a specific duration (e.g., 30 minutes at 50°C). The time and temperature will depend on the polymer and expected diffusion rate.[12]
-
To study the effect of time, use multiple identical samples and remove them from the dye bath at different intervals (e.g., 10, 20, 30, 60 minutes).
-
To study the effect of temperature, dye separate samples at different temperatures for the same duration.[12]
-
-
Sample Sectioning and Imaging:
-
After dyeing, remove the samples, rinse them quickly to remove surface-adhered dye, and dry them.
-
Embed the samples if necessary and obtain thin cross-sections using a microtome.
-
Capture high-resolution images of the cross-sections under the microscope. The dyed region will appear as a colored band penetrating from the surface.
-
-
Image Analysis:
-
Using image analysis software, measure the distance from the edge of the polymer to the diffusion front (the point where the color intensity drops significantly). This distance is the penetration depth (x).
-
By analyzing the intensity profile from the surface to the center, a concentration profile can be inferred, assuming a linear relationship between color intensity and dye concentration.[12]
-
Data Analysis
-
Calculating the Diffusion Coefficient (D): The solution to Fick's second law for diffusion from a constant source into a semi-infinite medium (approximating the initial stages of diffusion) is often used:
C(x,t) / C₀ = erfc(x / 2√(Dt))
Where:
-
C(x,t) is the concentration at distance x at time t.
-
C₀ is the initial concentration at the surface.
-
erfc is the complementary error function.
For practical analysis, especially with the spectrophotometric method, the cumulative amount of dye released (M_t) relative to the total amount (M_∞) can be related to the diffusion coefficient using simplified solutions for specific geometries (e.g., a slab or cylinder). For short times, the following approximation for a slab is often used:
M_t / M_∞ = 2/L * √(Dt/π)
By plotting M_t / M_∞ versus √t, the diffusion coefficient D can be calculated from the slope of the initial linear portion of the curve.
-
-
Calculating the Activation Energy (Ea):
-
Calculate the diffusion coefficient D at each temperature T.
-
Plot ln(D) on the y-axis against 1/T (in Kelvin) on the x-axis. This is the Arrhenius plot.
-
Perform a linear regression on the data points. The plot should yield a straight line with a slope equal to -Ea/R.
-
Calculate the activation energy using the formula: Ea = -slope * R.
-
Illustrative Data Presentation
| Diffusing Molecule | Polymer System | Temperature (°C) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) | Activation Energy (Ea) (kJ/mol) | Reference (for method) |
| Fluorescein | 0.5% Agarose Gel | 25 | 5.1 ± 0.3 | 18.5 (Typical for small molecules) | [13][14] |
| Fluorescein | 1.5% Agarose Gel | 25 | 4.5 ± 0.2 | 20.1 (Typical for small molecules) | [13][14] |
| Atto 488 (Cationic Dye) | Cationized Dextran Hydrogel | 22 | ~40 | Not Reported | [15] |
| Nile Red | Cationized Dextran Hydrogel | 22 | ~33 | Not Reported | [15] |
| This compound | [Your Polymer System] | TBD | To be determined | To be determined | N/A |
Note: The values for Fluorescein, Atto 488, and Nile Red are adapted from literature and are for illustrative purposes to demonstrate data structure.
Factors Influencing Dye Diffusion in Polymers
Several factors can significantly alter the diffusion rate of this compound in a polymer matrix.[14][16]
-
Temperature: Higher temperatures increase the kinetic energy of dye molecules and the mobility of polymer chains, leading to a higher diffusion coefficient.[14]
-
Polymer Concentration/Crosslink Density: A higher polymer concentration or greater crosslink density results in a smaller mesh or pore size, which physically obstructs the movement of the dye and lowers the diffusion coefficient.[11]
-
Molecular Weight of Dye: While not variable for this compound itself, larger molecules generally diffuse more slowly than smaller ones.[14]
-
Polymer-Dye Interactions: As a cationic dye, this compound will have strong electrostatic interactions with anionic polymers (e.g., those containing carboxyl or sulfonate groups). This can significantly slow diffusion as the dye molecules are temporarily bound to the polymer backbone.
-
Solvent/pH: The properties of the surrounding medium can affect both the polymer structure (e.g., swelling) and the charge of the dye or polymer, thereby influencing interactions and diffusion rates.[13]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the diffusion coefficient using the spectrophotometric method.
Key Factors Influencing Diffusion
Caption: Logical relationship of key factors affecting the diffusion rate of this compound.
Data Analysis Workflow for Activation Energy
Caption: Workflow for calculating activation energy (Ea) from temperature-dependent diffusion data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pi4.uni-stuttgart.de [pi4.uni-stuttgart.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple Method to Determine Diffusion Coefficients in Soft Hydrogels for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confer.cz [confer.cz]
- 14. researchgate.net [researchgate.net]
- 15. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 16. Comparing the activation energy of diffusion in bulk and ultrathin fluid films - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Basic Blue 99 Staining in Histology
Welcome to the technical support center for Basic Blue 99. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the consistency and reliability of this compound staining in histological applications.
Understanding this compound Staining
This compound is a synthetic cationic dye belonging to the naphthoquinoneimine class.[1] In histology, its positively charged chromophore facilitates electrostatic interactions with negatively charged (anionic) tissue components.[2] This property makes it a useful stain for visualizing basophilic structures, which are rich in anionic molecules.
The primary mechanism of action for this compound staining in tissues involves the binding of the dye to acidic components within cells. These components include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the backbone of DNA and RNA impart a strong negative charge, attracting the cationic this compound dye. This results in the staining of the cell nucleus and ribosomes.[3]
-
Sulfated Polysaccharides: Glycosaminoglycans (GAGs) found in the extracellular matrix of cartilage and in the granules of mast cells are sulfated, carrying a negative charge that attracts basic dyes.[3]
-
Acidic Proteins: Proteins with a net negative charge at a given pH will also bind to this compound.
The intensity and specificity of this compound staining are highly dependent on the pH of the staining solution. By controlling the pH, it is possible to selectively stain different anionic components based on their acidity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in histology?
This compound is utilized for staining specific tissues and cells for microscopic identification and analysis of cellular structures.[4] Its cationic nature makes it suitable for staining basophilic components such as cell nuclei, cartilage matrix, and mast cell granules.[2][3] It can be used as a primary stain or as a counterstain in various histological and cytological preparations.
Q2: How does pH affect this compound staining?
The pH of the staining solution is a critical factor in determining the staining pattern of this compound. As a basic dye, its binding to tissue components is governed by electrostatic interactions. Lowering the pH will protonate more acidic groups in the tissue, increasing the number of negatively charged sites available for the cationic dye to bind, leading to a more intense stain. Conversely, raising the pH can decrease the staining intensity. For selective staining, the pH can be adjusted to target specific anionic groups with different pKa values.
Q3: Can this compound be used as a counterstain in immunohistochemistry (IHC)?
Yes, this compound can be used as a counterstain in IHC to provide contrast to the primary chromogenic or fluorescent signal.[5][6] When using a brown chromogen like DAB, a blue nuclear counterstain such as this compound can provide excellent contrast for visualizing the tissue architecture in relation to the antigen of interest.[5] It is essential to ensure that the color of the counterstain is easily distinguishable from the primary stain.[5]
Q4: What is the recommended solvent for preparing a this compound staining solution?
This compound is soluble in water, ethanol (B145695), and isopropyl alcohol.[4] For most histological applications, a stock solution is typically prepared in distilled water or 70% ethanol. The final working solution may be further diluted in a buffer of a specific pH to control the staining characteristics.
Q5: How should I store my this compound staining solution?
This compound powder is stable when stored in a cool, dry, and dark place.[1] Staining solutions should be stored in tightly sealed containers, protected from light, to prevent degradation and evaporation. While some basic dye solutions are stable for months, it is good practice to filter the solution before each use to remove any precipitate that may have formed.
Troubleshooting Guide
Inconsistent or suboptimal staining with this compound can arise from various factors throughout the histological workflow. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | 1. Incorrect pH of Staining Solution: The pH may be too high, reducing the availability of anionic sites in the tissue. | Verify and adjust the pH of the staining solution to a more acidic range (e.g., pH 2.5-4.0) to enhance binding to basophilic structures. |
| 2. Insufficient Staining Time: The incubation time may be too short for the dye to adequately penetrate and bind to the tissue. | Increase the staining time in increments (e.g., 1-2 minutes) to achieve the desired intensity. | |
| 3. Low Dye Concentration: The staining solution may be too dilute. | Prepare a fresh, more concentrated staining solution. | |
| 4. Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the aqueous stain from reaching the tissue. | Ensure complete deparaffinization by using fresh xylene and a sufficient number of changes. | |
| 5. Poor Fixation: Inadequate or improper fixation can alter tissue antigenicity and charge characteristics. | Optimize fixation protocols, ensuring the appropriate fixative and duration for the tissue type. | |
| Overstaining | 1. Staining Solution Too Concentrated: The dye concentration is too high, leading to excessive background staining. | Dilute the staining solution with the appropriate buffer or solvent. |
| 2. Staining Time Too Long: Prolonged incubation can cause non-specific binding. | Reduce the staining time. | |
| 3. Inadequate Differentiation: The differentiation step (if used) may be too short or the differentiator too weak. | Increase the time in the differentiating solution or use a slightly more acidic differentiator. | |
| Inconsistent Staining (batch-to-batch or within a slide) | 1. Variable Dye Purity: Commercial preparations of this compound can have significant batch-to-batch variability in dye content and purity.[1][7] | Qualify each new batch of dye by running control slides. Consider purchasing from a supplier that provides a certificate of analysis with dye content. |
| 2. Uneven Reagent Application: Inconsistent application of the staining solution across the slide. | Ensure the entire tissue section is evenly covered with the staining solution during incubation. | |
| 3. Incomplete Rehydration: Failure to fully rehydrate paraffin sections can lead to patchy staining. | Follow a standard rehydration protocol with graded alcohols and ensure slides are fully immersed at each step. | |
| 4. Contaminated Reagents: Contamination of alcohols or clearing agents can affect staining quality. | Use fresh, high-quality reagents and change them regularly. | |
| Precipitate on Tissue Sections | 1. Unfiltered Staining Solution: The dye solution may contain undissolved particles or aggregates. | Filter the staining solution through a fine-pore filter paper before use.[8] |
| 2. Solution Evaporation: Allowing the staining solution to dry out on the slide during incubation can cause precipitate to form. | Keep slides in a humid chamber during incubation to prevent evaporation. |
Experimental Protocols
Below are detailed methodologies for preparing and using this compound in histological staining.
Protocol 1: this compound Staining for General Histology (Paraffin Sections)
This protocol provides a general method for staining nuclei and other basophilic structures in formalin-fixed, paraffin-embedded (FFPE) tissues.
Reagents:
-
This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Acidic Buffer (pH 3.0): Prepare a citrate (B86180) or acetate (B1210297) buffer at the desired pH.
-
Working Staining Solution: Dilute the stock solution 1:10 in the acidic buffer (e.g., 1 mL stock solution + 9 mL buffer).
-
Differentiating Solution (optional): 0.5% Acetic Acid in 70% Ethanol.
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene or Xylene Substitute
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Rehydrate through two changes of 95% ethanol for 3 minutes each.
-
Rehydrate in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound working staining solution for 3-5 minutes.
-
-
Rinsing:
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If staining is too intense, dip slides briefly (10-30 seconds) in the differentiating solution.
-
Immediately rinse thoroughly in running tap water.
-
-
Bluing (Optional but Recommended):
-
Immerse slides in a bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution) for 30-60 seconds to shift the dye color to a more distinct blue.
-
Rinse thoroughly in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
-
Mounting:
-
Coverslip with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue
-
Cartilage Matrix: Blue
-
Mast Cell Granules: Metachromatic (purple to reddish-purple)
-
Cytoplasm: Pale blue or unstained
Protocol 2: this compound as a Counterstain in Immunohistochemistry
This protocol outlines the use of this compound as a nuclear counterstain following chromogenic detection in an IHC experiment.
Procedure (following chromogen incubation and washing):
-
Counterstaining:
-
Immerse slides in a 0.1-0.5% this compound solution (in an appropriate buffer, e.g., pH 4.0-5.0) for 30 seconds to 2 minutes. The optimal time and concentration should be determined empirically.
-
-
Rinsing:
-
Rinse gently in running tap water for 1-2 minutes.
-
-
Bluing:
-
Immerse in a bluing agent for 30 seconds.
-
Rinse thoroughly in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Proceed with standard dehydration, clearing, and mounting steps.
-
Expected Results:
-
Target Antigen (e.g., DAB): Brown precipitate
-
Nuclei: Blue
Data Presentation
The following table summarizes key parameters for optimizing this compound staining. Optimal values may vary depending on the tissue type, fixation method, and desired staining outcome.
| Parameter | Range | Recommendation |
| Dye Concentration | 0.1% - 1.0% (w/v) | Start with 0.5% and adjust as needed. |
| pH of Staining Solution | 2.5 - 5.0 | A lower pH (2.5-3.5) will generally result in stronger staining of acidic components. |
| Incubation Time | 1 - 10 minutes | Begin with 3-5 minutes and optimize for desired intensity. |
| Differentiation Time | 10 - 60 seconds | Use a weak acid differentiator and monitor visually. |
Visualizations
Staining Mechanism of this compound
Caption: Electrostatic interaction between cationic this compound and anionic tissue components.
General Histological Staining Workflow
Caption: A typical workflow for staining paraffin-embedded tissue sections.
Troubleshooting Logic for Weak Staining
Caption: A logical approach to troubleshooting weak this compound staining.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. This compound | Cationic Dye for Research [benchchem.com]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. macschem.us [macschem.us]
- 5. bosterbio.com [bosterbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cir-safety.org [cir-safety.org]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Overcoming batch-to-batch variability of Basic Blue 99
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the batch-to-batch variability of Basic Blue 99.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a research setting?
A1: this compound, also known as CI 56059, is a cationic, water-soluble dye belonging to the naphthoquinoneimine class.[1] In a research context, it is primarily used for:
-
Histological and Biological Staining: Its cationic nature allows it to bind to negatively charged molecules such as nucleic acids (DNA, RNA) and acidic proteins, making it useful for staining cell nuclei and other cellular structures.
-
As a pH Indicator: The color of this compound can change with pH, allowing it to be used in titration experiments and other applications where pH monitoring is necessary.
Q2: What is the primary cause of batch-to-batch variability in this compound?
A2: The significant batch-to-batch variability of this compound stems from the fact that it is not a single chemical entity but a complex mixture of isomers and chemical analogues.[2][3] The manufacturing process can result in varying concentrations of these different components, as well as the presence of impurities such as sugars and inorganic salts.[4] HPLC analysis of different batches has shown that this compound can be a mixture of 23 to over 40 different substances.[2][5]
Q3: How can the variability of this compound impact my experimental results?
A3: The variability in the composition of this compound can lead to a range of issues in experimental settings, including:
-
Inconsistent Staining: Different batches may exhibit variations in color intensity, hue, and binding affinity, leading to unreliable and non-reproducible staining results.
-
Variability in Effective Concentration: The actual dye content can vary between batches, meaning that preparing solutions based on weight/volume alone can result in different effective concentrations of the active staining components.
-
Unpredictable Biological Effects: The various isomers and impurities present in different batches may have unknown or variable effects on biological systems, potentially leading to confounding experimental variables.
Q4: Are there any regulatory concerns I should be aware of when using this compound?
A4: Yes, the European Commission's Scientific Committee on Consumer Safety (SCCS) has noted the high variability in the composition of this compound.[2][6] This has made it difficult to provide a conclusive safety assessment for its use in cosmetic products. While this is primarily a concern for the cosmetics industry, it underscores the importance of proper characterization and quality control for researchers using this dye in sensitive biological assays.
Troubleshooting Guide
Problem: My staining intensity is inconsistent between experiments using different batches of this compound.
-
Possible Cause: The most likely cause is a difference in the actual dye content between the batches. A new batch may have a lower or higher concentration of the active chromophores.
-
Solution: It is crucial to qualify each new batch of this compound before use. A simple and effective method is to use UV-Vis spectrophotometry to determine the relative concentration of the dye in solution. By preparing a calibration curve with a reference batch or by consistently measuring the absorbance of a standard solution, you can adjust the concentration of new batches to achieve a consistent staining performance. Refer to the detailed experimental protocol below for qualifying a new batch.
Problem: I am observing unexpected changes in cell morphology or viability after staining with this compound.
-
Possible Cause: The presence of different isomers or impurities in a new batch of this compound could be exerting unintended biological effects.
-
Solution: If you suspect that a new batch of the dye is causing cellular artifacts, it is advisable to perform a simple viability assay (e.g., Trypan Blue exclusion) on your cells after staining with the new batch and compare the results with a previous, trusted batch. If significant differences are observed, the new batch may be unsuitable for your application. When possible, sourcing the dye from a supplier who can provide a certificate of analysis with information on purity and impurity profiles is recommended.
Problem: The color of my staining is different from what I usually observe.
-
Possible Cause: The isomeric composition of this compound can vary between batches, which may lead to shifts in the absorption and emission spectra, resulting in a different perceived color.
-
Solution: When qualifying a new batch, in addition to checking the concentration, it is good practice to record the full UV-Vis spectrum and note the wavelength of maximum absorbance (λmax). A significant shift in λmax compared to previous batches could indicate a different isomeric composition and may explain the color variation. If the color is critical for your analysis (e.g., in multi-color imaging), you may need to source a different batch of the dye.
Data on Batch-to-Batch Variability
The following tables summarize the publicly available data on the composition and variability of this compound, primarily from cosmetic safety assessments. This data highlights the importance of batch qualification in a research setting.
Table 1: Composition of Different this compound Batches
| Component | Supplier 1 Specification | Supplier 2 Specification | SCCS Findings (Range across batches) |
| Dye Content | ≥ 63% | 60.7% | 58.0% - 70.0% |
| Sugars | Not Specified | 25.7% | Not Specified |
| Inorganic Salts | Not Specified | 11.8% | Not Specified |
| Volatile Matter/Water | Not Specified | 1.8% | Not Specified |
| Iron | ≤ 100 ppm | Not Specified | Not Specified |
Data sourced from a 2022 safety assessment of this compound.[4]
Table 2: Spectroscopic Properties of this compound
| Property | Reported Value(s) |
| UV Absorbance Peaks (λmax) | 270 nm, 577 nm, 619 nm |
Note: The relative intensities of these peaks may vary between batches due to differing isomeric compositions.
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using UV-Vis Spectrophotometry
This protocol provides a method to determine the relative concentration of a new batch of this compound compared to a previously used or reference batch.
Materials:
-
This compound (new batch and reference batch)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or plastic, depending on the wavelength range)
Procedure:
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of the reference batch of this compound and dissolve it in a 10 mL volumetric flask with distilled water. Ensure the dye is fully dissolved.
-
Repeat this process for the new batch of this compound.
-
-
Preparation of a Standard Dilution Series (Reference Batch):
-
From the 1 mg/mL reference stock solution, prepare a series of dilutions in distilled water. For example, you can prepare solutions with concentrations of 2, 5, 10, 15, and 20 µg/mL.
-
-
Determination of λmax:
-
Using the 10 µg/mL solution from the reference batch, perform a spectral scan on the UV-Vis spectrophotometer from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). This should be around 577-619 nm.
-
-
Generation of a Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standard dilutions of the reference batch.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis). This is your calibration curve. The relationship should be linear (following the Beer-Lambert law) in the chosen concentration range.
-
-
Measurement of the New Batch:
-
Prepare a solution of the new batch of this compound with the same target concentration as one of the standards in the linear range of your calibration curve (e.g., 10 µg/mL).
-
Measure the absorbance of this solution at the same λmax.
-
-
Calculation of the Effective Concentration:
-
Using the equation of the line from your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the effective concentration of the new batch solution.
-
Alternatively, you can determine the concentration by finding the corresponding concentration on the x-axis for the measured absorbance of the new batch.
-
Based on this effective concentration, you can now adjust the amount of the new batch you use in your experiments to match the effective concentration of your reference batch.
-
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound - Submission III (C59) - Public Health - European Commission [health.ec.europa.eu]
- 6. health.ec.europa.eu [health.ec.europa.eu]
Technical Support Center: Basic Blue 99 Dyeing Applications
This guide provides technical support for researchers, scientists, and development professionals on the optimal use of Basic Blue 99, a cationic dye used in various applications, including semi-permanent hair coloring and textile dyeing.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a synthetic, water-soluble cationic (positively charged) dye belonging to the naphthoquinoneimine class.[1][2] It is used as a direct, non-oxidative colorant, meaning it imparts color by depositing onto a substrate rather than through a chemical oxidation process.[3][4] It typically comes in the form of a dark blue or black powder and is a primary component in semi-permanent hair dyes and for dyeing textiles, particularly acrylic fibers.[3][5][6]
Q2: Why is pH crucial for dyeing with this compound?
A: The pH of the dyeing solution is a critical parameter that dictates the efficiency, intensity, and fastness of the coloration process. It influences both the dye molecule's charge and the surface charge of the substrate (e.g., hair keratin (B1170402), acrylic fibers), thereby controlling the attraction and bonding between them.[5][7] For hair, pH also controls the swelling of the hair shaft and the opening of the cuticle layer, which is essential for dye penetration.[8][9]
Q3: What is the optimal pH for using this compound?
A: The optimal pH depends entirely on the substrate being dyed.
-
For Acrylic/Textile Fibers: The ideal environment is slightly acidic, typically in the pH range of 4.5 to 5.5 .[5] In this range, the cationic dye has a strong positive charge, which promotes a powerful ionic attraction to the negatively charged sites on the acrylic fibers.
-
For Hair Coloring: The process is different. To allow the dye molecules to penetrate the hair shaft, the cuticle must be opened. This is achieved in a moderately alkaline environment. The recommended pH for a this compound hair dye formulation is approximately 9.0 .[10] It is critical not to exceed this pH, as the dye molecule may begin to degrade at higher alkaline levels.[10]
Q4: What happens if the pH is incorrect?
A: Using a suboptimal pH can lead to a range of issues.
-
pH Too Low (<4.5) for Textiles: Can cause the dye to precipitate out of the solution, leading to poor solubility, uneven color, and streaky results.[5]
-
pH Too High (>6.0) for Textiles: Reduces the electrostatic attraction between the cationic dye and the fiber, resulting in poor dye exhaustion from the bath, pale shades, and reduced color fastness.[5]
-
pH Too Low for Hair: An acidic pH will cause the hair cuticle to tighten and close, preventing the dye from penetrating the hair shaft, leading to very poor color uptake.[8][9]
-
pH Too High (>9.0) for Hair: Can cause the dye itself to decompose and may lead to significant damage to the hair's keratin structure.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during dyeing experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak Color / Poor Dye Uptake | Incorrect pH: For textiles, the pH may be too high (>6.0). For hair, the pH may be too low (<8.0) to open the cuticle.[5][8] | Adjust the dyebath to the optimal range for your substrate. For textiles, use acetic or formic acid to lower the pH to 4.5-5.5.[5] For hair, use a suitable alkalizer like Triethanolamine to raise the pH to 9.0.[10] |
| Insufficient Temperature: Dye uptake is temperature-dependent. | For acrylics, ensure the dyeing temperature is maintained between 95°C and 105°C.[5] | |
| Uneven Dyeing / Streaks | Dye Precipitation: The pH of the dyebath is too low (<4.5), causing the dye to fall out of solution.[5] | Check and adjust the pH to be within the 4.5-5.5 range. Ensure the dye is fully dissolved before adding the substrate. |
| Rapid Heating: Heating the dyebath too quickly can cause the dye to strike the fiber surface too fast, preventing even diffusion.[5] | Employ a gradual, controlled heating ramp to the target temperature. | |
| Poor Wash Fastness (Color Fades Quickly) | Incorrect Dyeing pH: Suboptimal pH leads to weak bonding between the dye and the substrate. | Re-evaluate and optimize the dyeing pH as per the recommended ranges. |
| Hair Cuticle Not Sealed: For hair applications, if the cuticle is left open after coloring, the dye molecules can easily wash out.[8] | After rinsing the dye, apply an acidic conditioner or rinse with a pH between 3.5 and 4.5 to close the cuticle and seal the color in.[9] | |
| Unexpected Color Shift | Dye Degradation: The pH of the solution is too high (e.g., >9.0), causing the chromophore to break down.[10] | Immediately measure and lower the pH. Prepare a fresh dyebath ensuring the pH does not exceed the recommended maximum. |
Experimental Protocols
Protocol 1: Dyeing of Acrylic Fibers
This protocol outlines a standard procedure for dyeing acrylic textile samples.
-
Preparation of Dyebath:
-
Fill a beaker or dyeing vessel with the required volume of deionized water.
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1.0 g/L).
-
Carefully weigh the required amount of this compound powder (e.g., for a 1% "on weight of fiber" or o.w.f. dyeing). Dissolve it in a small amount of hot water (approx. 70-80°C) before adding it to the main dyebath.
-
-
pH Adjustment:
-
Immerse a calibrated pH meter into the dyebath.
-
Slowly add a dilute solution of acetic acid dropwise until the pH stabilizes within the target range of 4.5 - 5.5 .[5]
-
-
Dyeing Procedure:
-
Introduce the acrylic fabric sample into the dyebath.
-
Begin agitation and gradually heat the bath to the target dyeing temperature, typically 95-105°C , over 30-45 minutes.[5]
-
Hold at the target temperature for 45-60 minutes, ensuring continuous agitation for even dyeing.
-
-
Rinsing and Drying:
-
After dyeing, cool the bath down.
-
Remove the sample and rinse it thoroughly under running cold water until the water runs clear.
-
Squeeze out excess water and allow the sample to air dry.
-
Protocol 2: Semi-Permanent Hair Swatch Coloring
This protocol describes a method for coloring bleached hair swatches for evaluation.
-
Preparation of Dye Base:
-
In a beaker, combine deionized water with conditioning agents and thickeners to create a stable cream or gel base.
-
In a separate container, dissolve the required amount of this compound (e.g., 0.2% - 1.0% w/w) in a small amount of warm water (40-50°C).[4][10]
-
Add the dissolved dye solution to the cream base and mix until uniform.
-
-
pH Adjustment:
-
Measure the pH of the dye cream.
-
Adjust the pH to 9.0 using a suitable alkalizer such as Triethanolamine.[10] Do not exceed this value.
-
-
Application and Processing:
-
Apply the dye cream evenly to a clean, dry, bleached hair swatch, ensuring full saturation.
-
Allow the dye to process at room temperature for 20-30 minutes.
-
-
Rinsing and Conditioning:
-
Rinse the hair swatch with lukewarm water until the water runs clear. Do not use shampoo.
-
Apply an acidic post-treatment conditioner (pH 3.5-4.5) and let it sit for 2-5 minutes. This will close the hair cuticle.[9]
-
Rinse the conditioner from the swatch and let it air dry.
-
Visualized Workflows and Relationships
// Set max width graph [size="10,5!"]; } Diagram 1: General Workflow for this compound Dyeing
// Set max width graph [size="10,5!"]; } Diagram 2: pH Effect on Hair Cuticle and Dye Uptake
References
- 1. This compound - Descrizione [tiiips.com]
- 2. macschem.us [macschem.us]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. autumnchem.com [autumnchem.com]
- 6. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]
- 7. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 8. Why pH Matters – How Hair pH Affects Dye Longevity & Hair Health [attitudehairdye.com]
- 9. nauka-online.com [nauka-online.com]
- 10. This compound (Basic Dyes) [myskinrecipes.com]
Preventing precipitation of Basic Blue 99 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Blue 99 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known by its Colour Index name C.I. 56059, is a synthetic, water-soluble cationic dye belonging to the naphthoquinoneimine class.[1] In research and pharmaceutical settings, it can be used as a staining agent in histology, for studying dye-binding mechanisms with polymers and proteins, and as a model compound in the development of drug delivery systems and for wastewater treatment technologies. Its positive charge allows for electrostatic interactions with negatively charged molecules and surfaces.
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
Precipitation of this compound from an aqueous solution is typically triggered by one or more of the following factors:
-
High pH: this compound is sensitive to alkaline conditions. Formulations with a pH exceeding 9.0 can lead to the decomposition of the dye, which may result in precipitation.[2][3]
-
"Salting Out" Effect: High concentrations of inorganic salts (e.g., sodium chloride, sodium sulfate) in the solution can reduce the solubility of the dye, causing it to precipitate.[4] This is because the salt ions compete with the dye molecules for water molecules needed for hydration.
-
Low Temperature: While heating can aid in the dissolution of this compound, a subsequent decrease in temperature can lead to supersaturation and precipitation, especially in highly concentrated solutions.[2]
-
Incompatible Excipients: Interactions with certain anionic polymers or other negatively charged molecules in a formulation can lead to the formation of insoluble complexes.
-
High Dye Concentration: Attempting to create solutions that exceed the dye's solubility limit under the given conditions (pH, temperature, ionic strength) will result in precipitation.
Q3: How can I prevent the precipitation of this compound?
To maintain a stable aqueous solution of this compound, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution below 9.0. Using a suitable buffering system can help to stabilize the pH.
-
Minimize Ionic Strength: Use deionized water for solution preparation and avoid the addition of unnecessary salts. If salts are required for the experiment, use the lowest effective concentration.
-
Temperature Management: For dissolving the dye, you can warm the solution to between 50-80°C.[2] Ensure the dye is fully dissolved before allowing it to cool to the working temperature. Avoid rapid temperature fluctuations.[5]
-
Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solubility of this compound. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[6][7][8]
-
Addition of Stabilizers: Non-ionic or cationic surfactants can help to stabilize the dye molecules and prevent aggregation.[9] Dispersants can also be used to keep dye particles from clumping together.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding this compound powder to the aqueous solution. | The solution may be supersaturated, or the water quality may be poor (high mineral content). | 1. Ensure you are not exceeding the solubility limit of this compound. 2. Use deionized or distilled water. 3. Gently warm the solution while stirring to aid dissolution. |
| A clear solution of this compound becomes cloudy or forms a precipitate over time. | The pH of the solution may have shifted, or there is a slow interaction with another component in the solution. It could also be due to a temperature drop. | 1. Measure the pH of the solution. If it is approaching or above 9.0, adjust with a dilute acid. Consider adding a buffer for long-term stability. 2. If temperature is a factor, store the solution at a constant, slightly elevated temperature if your experiment allows. 3. Evaluate the compatibility of all components in your formulation. |
| Precipitation occurs after adding a buffer or salt solution. | "Salting out" effect due to high ionic strength. | 1. Reduce the concentration of the added salt or buffer. 2. Consider using a buffer system with a lower ionic strength. 3. Add the salt or buffer solution slowly while stirring vigorously. |
| The color of the solution fades, and a precipitate is observed. | This is indicative of chemical degradation of the dye, likely due to a pH above 9.0. | 1. Discard the solution. 2. Prepare a fresh solution, ensuring the pH is maintained in the stable range (below 9.0). |
Experimental Protocols
Protocol 1: Preparation of a Stable 1 mg/mL Aqueous Stock Solution of this compound
Objective: To prepare a stable aqueous stock solution of this compound and minimize the risk of precipitation.
Materials:
-
This compound powder
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder to prepare a 1 mg/mL solution.
-
Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the this compound powder to the vortex of the stirring water.
-
Gently warm the solution to 50-60°C to facilitate dissolution. Do not boil.
-
Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.
-
Measure the pH of the solution. If necessary, adjust the pH to be between 6.0 and 7.5 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a given aqueous system.
Materials:
-
This compound powder
-
The aqueous solvent of interest (e.g., water, buffer)
-
Small vials or test tubes
-
Shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous solvent in a vial.
-
Seal the vial and agitate it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved dye.
-
Carefully collect a sample of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a previously established calibration curve for this compound.
-
Measure the absorbance of the diluted supernatant at the dye's maximum absorbance wavelength (λmax).
-
Calculate the concentration of the dye in the supernatant using the calibration curve. This concentration represents the solubility of this compound in that solvent at that temperature.
Diagrams
Caption: Workflow for Preparing a Stable this compound Solution
References
- 1. This compound - Descrizione [tiiips.com]
- 2. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chinadyeingmachines.com [chinadyeingmachines.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting uneven staining with Basic Blue 99
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven staining with Basic Blue 99.
Troubleshooting Guide: Uneven Staining
Uneven staining is a frequent challenge in histology and cytology, potentially leading to misinterpretation of results. This guide provides a systematic approach to identifying and resolving the root causes of uneven staining when using this compound.
Question: My tissue sections are showing patchy or splotchy staining with this compound. What are the possible causes and solutions?
Answer: Patchy or splotchy staining can arise from several factors, primarily related to tissue preparation and processing.
-
Inadequate Fixation: Incomplete or improper fixation is a primary cause of staining artifacts. If the fixative has not fully penetrated the tissue, it can lead to inconsistent dye binding.
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will impede the aqueous this compound solution from reaching the tissue, resulting in unstained areas.[1][2]
-
Variable Tissue Thickness: Sections that are too thick or have inconsistent thickness can cause uneven dye penetration and subsequent uneven staining.[2]
-
Air Bubbles: Air bubbles trapped on the surface of the tissue section will prevent the dye from making contact with the underlying tissue.[2]
Question: Why is the staining in the center of my tissue section weaker than at the edges?
Answer: This issue, often referred to as the "edge effect," is typically due to one of the following:
-
Incomplete Fixative Penetration: For larger tissue samples, the fixative may not have reached the center of the block, leading to poor preservation and reduced dye binding.
-
Thick Tissue Sections: Thicker sections can hinder the uniform penetration of the dye, especially in dense tissues.
Question: My staining appears streaky. How can I resolve this?
Answer: Streaky staining is often a result of:
-
Contaminated or Old Staining Solutions: Precipitates in the staining solution or the use of old, degraded dye can lead to streaks.
-
Uneven Reagent Application: Not fully immersing the entire tissue section in each solution during the staining process can cause uneven staining patterns.[2]
Frequently Asked Questions (FAQs)
Question: What is this compound and to what cellular components does it bind?
Answer: this compound is a cationic (positively charged) dye belonging to the naphthoquinoneimine class.[3][4] In biological staining, it binds to anionic (negatively charged) tissue components through electrostatic interactions.[5] These basophilic components include:
-
Nucleic Acids (DNA and RNA): Due to the abundance of phosphate (B84403) groups in their sugar-phosphate backbone, the nucleus and ribosomes in the rough endoplasmic reticulum stain strongly with basic dyes.[6]
-
Sulfated Polysaccharides: Components of the extracellular matrix, such as glycosaminoglycans in cartilage, are rich in sulfate (B86663) groups and exhibit strong basophilia.[6]
Question: How does pH affect staining with this compound?
Answer: The pH of the staining solution is a critical factor. As a basic dye, the staining intensity of this compound is pH-dependent. At a lower (more acidic) pH, there is a higher concentration of positively charged hydrogen ions that can compete with the dye for binding to anionic sites in the tissue, potentially leading to weaker staining. Conversely, a higher (more alkaline) pH can increase the net negative charge of tissue components, enhancing dye binding.[7] However, it's important to note that excessively high pH can also lead to non-specific background staining.
Question: Can the purity of this compound affect staining outcomes?
Answer: Yes, the purity of the dye can significantly impact staining consistency. This compound is often a mixture of chromophores, and batch-to-batch variability in composition and purity has been noted.[3][8] Using a high-purity, well-characterized dye source is recommended for reproducible staining results. Some commercial preparations of this compound may also contain other substances like sucrose (B13894) and inorganic salts.[8]
Data Presentation
Table 1: Troubleshooting Summary for Uneven Staining with this compound
| Problem | Potential Cause | Recommended Action |
| Patchy/Splotchy Staining | Incomplete Deparaffinization | Ensure fresh xylene is used and increase deparaffinization time.[2] |
| Inadequate Fixation | Optimize fixation time and ensure the appropriate fixative is used for the tissue type. | |
| Variable Tissue Thickness | Cut thinner, more uniform sections (typically 4-5 µm for paraffin-embedded tissues).[2] | |
| Weak Staining in Center | Incomplete Fixative Penetration | Ensure tissue blocks are small enough for complete fixative penetration. |
| Tissue Section Too Thick | Cut thinner sections to facilitate uniform dye penetration. | |
| Streaky Staining | Contaminated Staining Solution | Filter the staining solution before use or prepare a fresh batch.[2] |
| Uneven Reagent Application | Ensure complete immersion of the slide in all solutions. | |
| Weak Overall Staining | Incorrect pH of Staining Solution | Adjust the pH of the this compound solution to the optimal range for your protocol. |
| Staining Time Too Short | Increase the incubation time in the this compound solution. | |
| High Background Staining | Staining Time Too Long | Reduce the incubation time in the this compound solution. |
| Inadequate Rinsing | Ensure thorough rinsing after the staining step to remove excess, unbound dye. |
Experimental Protocols & Workflows
Standard Staining Protocol (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in this compound solution for a predetermined optimal time (e.g., 1-5 minutes).
-
-
Rinsing:
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
Clearing and Mounting:
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Troubleshooting Workflow for Uneven Staining
Caption: Troubleshooting workflow for addressing uneven staining.
Logical Relationship of Staining Factors
Caption: Key factors influencing the quality of staining.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Descrizione [tiiips.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 7. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 8. cir-safety.org [cir-safety.org]
Technical Support Center: Enhancing the Colorfastness of Basic Blue 99
This guide provides in-depth technical support for researchers, scientists, and development professionals working to improve the colorfastness of Basic Blue 99 on synthetic fibers such as acrylic and cationic dyeable polyester (B1180765).
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which fibers is it suitable? this compound is a cationic (basic) dye, meaning its colored component is a positively charged ion.[1] This characteristic gives it a strong affinity for synthetic fibers that possess anionic (negatively charged) sites, most notably acrylic and modacrylic fibers.[1][2] It can also be used on cationic dyeable polyester (CDP) and to a lesser extent on silk and wool, though fastness properties on natural fibers can be poor.[2]
Q2: What are the primary colorfastness challenges with this compound? Like many basic dyes, this compound is known for its exceptional brightness and high color strength.[1] However, it typically exhibits poor to moderate wash and light fastness without proper after-treatment.[1] The dye molecules can be weakly held on the fiber surface, leading to bleeding during washing and degradation upon exposure to UV light.
Q3: What is the fundamental mechanism for improving its colorfastness? Improving colorfastness involves ensuring the dye is securely fixed within the fiber and protected from external factors. This is primarily achieved through:
-
Optimizing the dyeing process to maximize dye penetration and fixation.
-
Applying chemical auxiliaries like dye-fixing agents post-dyeing to form larger, less soluble complexes.[1][3]
-
Using UV absorbers to protect the dye molecules from photodegradation.[4]
Q4: What are "dyeing auxiliaries" and which are essential for this compound? Dyeing auxiliaries are chemicals that enhance the dyeing process and improve the final properties of the dyed material.[3] Key auxiliaries include:
-
Levelling Agents/Retarders: Cationic retarders are often used to ensure uniform dye uptake, preventing patchy results, which can be an issue with the rapid absorption of basic dyes.
-
pH Regulators: Acetic acid is commonly used to maintain a slightly acidic dye bath (pH 4.5-5.5), which is optimal for dyeing acrylic with basic dyes.[2]
-
Dye-Fixing Agents: These are crucial for improving wet fastness. They are typically applied after dyeing and form a strong bond or an insoluble complex with the dye molecules, significantly reducing bleeding.[1][3]
-
UV Absorbers: Applied as a finishing treatment, these compounds absorb harmful UV radiation, thus improving the lightfastness of the dyed fiber.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: Poor Wash Fastness (Color Bleeding)
-
Symptoms: Significant color loss during washing; staining of adjacent fabrics in a multifiber test strip (rated according to ISO 105-C06).[7][8]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Dye Fixation | The dyeing temperature or time was insufficient. Ensure the dye bath is held at the boil (approx. 100°C) for 30-60 minutes to allow for full diffusion and fixation within the fiber. |
| Surface Dye & Hydrolyzed Dye | Unfixed dye on the fiber surface will wash off easily. Perform a thorough post-dyeing "soaping" or reduction cleaning to remove all loose dye particles before finishing.[9] |
| Absence of a Fixing Agent | Basic dyes often require a post-treatment with a cationic dye-fixing agent to achieve high wash fastness. Apply a suitable fixing agent according to the manufacturer's protocol.[1][3] |
| Incorrect pH | An incorrect pH during dyeing can affect dye-fiber interaction. Maintain a pH of 4.5-5.5 for acrylic fibers using an acetic acid/sodium acetate (B1210297) buffer.[2] |
Problem 2: Poor Light Fastness (Fading)
-
Symptoms: Noticeable fading or change in shade after exposure to a xenon arc lamp (rated according to AATCC 16 or ISO 105-B02).[10][11]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inherent Photodegradation | Basic dyes as a class have inherently lower light fastness compared to other dye types.[1] |
| Absence of UV Protection | The fiber has not been treated with a UV protective agent. Apply a UV absorber during the finishing stage. These agents preferentially absorb UV radiation, protecting the dye's chromophore.[5][6] |
| Dye Concentration | Lighter shades tend to fade more quickly as the dye is more dispersed. For light shades, selecting dyes with the highest possible inherent light fastness is critical. |
| Finishing Chemicals | Certain cationic softeners can negatively impact light fastness. If a soft hand-feel is required, select a non-ionic or compatible softener and test its effect on light fastness. |
Problem 3: Uneven Dyeing (Patchiness)
-
Symptoms: Inconsistent color depth across the fabric, resulting in streaks or patches.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Rapid Dye Uptake | Basic dyes strike acrylic fibers very rapidly, especially as the temperature approaches the fiber's glass transition temperature, leading to unlevel dyeing. |
| Insufficient Levelling Agent | Use a cationic retarder in the dye bath. The retarder competes with the dye for sites on the fiber, slowing down and controlling the rate of dye absorption for a more uniform result. |
| Poor Dye Dissolution | Ensure the dye powder is fully dissolved before adding it to the main dye bath. Prepare a stock solution with hot water and acetic acid. |
| Inadequate Fabric Preparation | Impurities, oils, or previous finishing agents on the fabric can resist dye uptake. Thoroughly scour and clean the fabric before dyeing. |
Data Presentation: Illustrative Colorfastness Ratings
The following tables present illustrative data to demonstrate the expected improvements in colorfastness for this compound on acrylic fiber after various treatments. Actual results will vary based on specific experimental conditions. Ratings are based on standard Grey Scales where 5 is excellent and 1 is poor.[2][12]
Table 1: Wash Fastness (ISO 105-C06)
| Treatment Condition | Color Change | Staining (on Polyester) | Staining (on Cotton) |
| Untreated (Dyed Only) | 2-3 | 2 | 2 |
| Soaping Treatment | 3 | 3 | 3 |
| Soaping + Cationic Fixing Agent (2% owf) | 4-5 | 4-5 | 4 |
Table 2: Light Fastness (AATCC 16, 40 AFU)
| Treatment Condition | Blue Wool Scale Rating |
| Untreated (Dyed Only) | 2-3 |
| UV Absorber (1% owf) | 3-4 |
| UV Absorber (3% owf) | 4 |
Experimental Protocols
Protocol 1: Standard Dyeing of Acrylic Fabric with this compound
-
Preparation:
-
Scour the acrylic fabric to remove any impurities.
-
Prepare a dye bath with a liquor ratio of 40:1.
-
Add 1.0% (owf - on weight of fiber) sodium acetate and 0.5% (owf) acetic acid to achieve a pH of 4.5-5.5.
-
Add 1.0% (owf) of a cationic retarder (levelling agent).
-
-
Dyeing Cycle:
-
Set the dye bath temperature to 60°C and add the pre-wetted acrylic fabric. Run for 10 minutes.
-
Add the previously dissolved this compound dye solution (e.g., 1.0% owf).
-
Raise the temperature from 60°C to 100°C at a rate of 1.5°C/minute.
-
Hold the temperature at 100°C (boil) for 45-60 minutes.
-
Cool the bath slowly to 70°C before draining.
-
-
Rinsing:
-
Rinse the dyed fabric thoroughly with warm water, then cold water, until the water runs clear.
-
Protocol 2: Post-Treatment with a Cationic Fixing Agent
-
Preparation:
-
Prepare a fresh bath with a liquor ratio of 20:1 at 40°C.
-
Add 2.0% (owf) of a cationic dye-fixing agent.
-
-
Application:
-
Introduce the rinsed, dyed fabric into the fixing bath.
-
Raise the temperature to 60°C and hold for 20 minutes with gentle agitation.
-
Cool, drain, and give one final cold rinse.
-
-
Drying:
-
Hydroextract and dry the fabric at a temperature below 100°C.
-
Protocol 3: Colorfastness to Washing Assessment (Adapted from ISO 105-C06)
-
Specimen Preparation:
-
Cut a 10x4 cm specimen of the treated fabric.
-
Stitch it together with a multifiber adjacent fabric (containing fibers like polyester, cotton, nylon, etc.).[7]
-
-
Test Procedure:
-
Place the composite specimen in a stainless steel container of a launder-ometer.
-
Add the specified amount of ECE phosphate (B84403) reference detergent solution and 10 stainless steel balls.[13]
-
Conduct the test for 30 minutes at a specified temperature (e.g., 40°C or 50°C).[13]
-
-
Evaluation:
-
Rinse and dry the specimen.
-
Evaluate the change in color of the specimen and the degree of staining on each component of the multifiber fabric using the standard Grey Scales under controlled lighting.[7]
-
Visualizations (Experimental & Logical Workflows)
Caption: Workflow for Dyeing Synthetic Fibers with this compound.
Caption: Troubleshooting Logic for Poor Wash Fastness.
Caption: Protective Mechanism of a UV Absorber on a Dyed Fiber.
References
- 1. The Importance of Dye Fixing Agents in the Textile Industry [colourinn.in]
- 2. szoneierfabrics.com [szoneierfabrics.com]
- 3. texauxchemicals.com [texauxchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 7. Testing the colorfastness of polyester fibers with ISO 105-C06 | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 8. chiuvention.com [chiuvention.com]
- 9. jmest.org [jmest.org]
- 10. contracttextiles.org [contracttextiles.org]
- 11. blog.qima.com [blog.qima.com]
- 12. qima.com [qima.com]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
Degradation pathways of Basic Blue 99 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the degradation of Basic Blue 99.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for degrading this compound in a laboratory setting?
A1: The most researched methods for the degradation of this compound are Advanced Oxidation Processes (AOPs). These include:
-
Photoelectrocatalysis: This method utilizes a semiconductor photocatalyst (like TiO2 or W/WO3) and an electrical bias to generate highly reactive hydroxyl radicals (•OH) upon exposure to UV or visible light, which then degrade the dye molecules.[1][2]
-
Photocatalysis: Similar to photoelectrocatalysis but without the external electrical bias. It relies on the photocatalyst and a light source to produce reactive oxygen species.
-
Ozonation: This process involves bubbling ozone (O3) through the dye solution. Ozone is a powerful oxidizing agent that can break down the complex structure of the dye.
-
Sonolysis: This technique uses high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. These conditions lead to the formation of reactive radicals that degrade the dye.
-
Microbial Degradation: Certain microorganisms, such as bacteria from the Pseudomonas genus, can be used to break down the dye molecules through their metabolic processes.
Adsorption onto various materials is another effective method for the removal of this compound from aqueous solutions.[3]
Q2: How can I monitor the degradation of this compound during my experiment?
A2: The degradation of this compound can be monitored using several analytical techniques:
-
UV-Visible Spectrophotometry: This is the most common and straightforward method. The concentration of the dye in the solution is measured by monitoring the absorbance at its maximum wavelength (λmax). As the dye degrades, the absorbance decreases.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of the parent dye and its degradation byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is essential for identifying the chemical structures of the degradation intermediates and final products.[4][5]
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the dye into CO2 and water.[1]
Q3: What are the expected degradation byproducts of this compound?
A3: this compound is a complex mixture of several isomers and related compounds.[6] The degradation process breaks down the large dye molecules into smaller, less colored, and often less toxic compounds. While the complete degradation pathway is not fully elucidated in the available literature, the general mechanism for similar dyes involves the cleavage of the chromophore, leading to the formation of aromatic amines, organic acids, and eventually, mineralization to CO2, H2O, and inorganic ions. LC-MS/MS is the primary technique used to identify these intermediates.[4][5]
Troubleshooting Guides
Photocatalytic and Photoelectrocatalytic Degradation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Inappropriate pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates. For many photocatalytic systems with TiO2, an acidic pH is often favorable. | 1. Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific catalyst and dye system. Adjust the initial pH of the solution accordingly. |
| 2. Catalyst deactivation: The photocatalyst surface can become fouled by dye molecules or degradation byproducts, blocking active sites. | 2. Catalyst regeneration: After each experiment, wash the catalyst with a suitable solvent (e.g., ethanol (B145695) or deionized water) and dry it before reuse. Sonication can also help in removing adsorbed species. | |
| 3. Insufficient light intensity or incorrect wavelength: The photocatalyst requires a specific wavelength and intensity of light to be activated. | 3. Verify light source: Ensure your light source emits at the appropriate wavelength for your catalyst (e.g., UV for TiO2). Check the lamp's age and intensity. | |
| 4. Poor catalyst dispersion: If the catalyst is not well-dispersed in the solution, its surface area is not fully utilized. | 4. Improve dispersion: Use a magnetic stirrer or sonication to ensure the catalyst is uniformly suspended in the dye solution throughout the experiment. | |
| Inconsistent results | 1. Variability in initial dye concentration: Inaccurate preparation of the initial dye solution. | 1. Precise preparation: Use a calibrated analytical balance and volumetric flasks to prepare your stock and working solutions. |
| 2. Fluctuations in experimental conditions: Inconsistent temperature, pH, or light intensity between experiments. | 2. Control parameters: Use a temperature-controlled reactor, monitor and adjust pH as needed, and ensure a stable power supply to your light source. |
Ozonation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low decolorization rate | 1. Suboptimal pH: The decomposition of ozone and the generation of hydroxyl radicals are highly pH-dependent. | 1. Adjust pH: For many dyes, ozonation is more effective at alkaline pH due to the enhanced generation of hydroxyl radicals. Experiment with different pH values to find the optimum. |
| 2. Insufficient ozone dosage: The amount of ozone being bubbled through the solution may not be enough to react with the dye molecules effectively. | 2. Increase ozone flow rate: If possible, increase the output of your ozone generator. Ensure efficient mass transfer of ozone into the liquid phase with good mixing. | |
| 3. Presence of radical scavengers: Other compounds in the water matrix can compete with the dye for ozone and hydroxyl radicals. | 3. Sample purification: If working with real wastewater samples, consider a pre-treatment step to remove interfering substances. |
Experimental Protocols
Photoelectrocatalytic Degradation of this compound
This protocol is based on studies of this compound and structurally similar dyes.[1]
1. Materials and Reagents:
-
This compound
-
Photocatalyst (e.g., W/WO3 nanoporous film on a tungsten foil)
-
Supporting electrolyte (e.g., 0.1 M Na2SO4)
-
Deionized water
-
Acids and bases for pH adjustment (e.g., H2SO4, NaOH)
-
Photoelectrochemical reactor (with a quartz window)
-
Light source (e.g., UV lamp or solar simulator)
-
Potentiostat/Galvanostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
2. Procedure:
-
Prepare the dye solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 3.33 x 10⁻⁵ mol L⁻¹).
-
Set up the reactor: Assemble the photoelectrochemical cell with the photocatalyst as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl as the reference electrode. Add the dye solution containing the supporting electrolyte to the reactor.
-
Adjust pH: Adjust the pH of the solution to the desired value (e.g., pH 2.0) using acid or base.
-
Establish adsorption-desorption equilibrium: Stir the solution in the dark for a set period (e.g., 30-60 minutes) to allow for the adsorption of the dye onto the catalyst surface.
-
Initiate photoelectrocatalysis: Apply a constant current density (e.g., 1.25 mA cm⁻²) to the working electrode and turn on the light source.
-
Monitor degradation: At regular time intervals, withdraw aliquots of the solution. Analyze the samples using a UV-Vis spectrophotometer to measure the decrease in absorbance and/or use HPLC to determine the concentration of the remaining dye.
-
Analyze byproducts: At the end of the experiment, analyze the treated solution using LC-MS/MS to identify degradation byproducts.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the photoelectrocatalytic degradation of this compound.[1]
| Parameter | Value |
| Initial Dye Concentration | 3.33 x 10⁻⁵ mol L⁻¹ |
| Catalyst | W/WO3 photoanode |
| Supporting Electrolyte | 0.100 mol L⁻¹ Na2SO4 |
| pH | 2.0 |
| Current Density | 1.25 mA cm⁻² |
| Light Source | UV (280–400 nm) and Visible (420–630 nm) |
| Treatment Time | 120 min |
| TOC Removal (Visible Light) | 44% |
| TOC Removal (UV Light) | Not specified |
Visualizations
Below are diagrams illustrating a typical experimental workflow and a conceptual signaling pathway for the photocatalytic degradation of this compound.
Caption: Experimental workflow for photocatalytic degradation.
Caption: Conceptual photocatalytic degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Cationic Dye for Research [benchchem.com]
- 4. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
Technical Support Center: Purification of Commercial-Grade Basic Blue 99 for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial-grade Basic Blue 99. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is commercial-grade this compound, and why is purification necessary for research?
A1: Commercial-grade this compound is a direct, non-oxidative hair dye that is also used for various scientific staining purposes.[1][2] However, it is not a pure compound but rather a complex and highly variable mixture.[3][4][5][6] The dye content in commercial preparations is typically around 60-63%, with the remainder being composed of significant amounts of impurities such as sugars, inorganic salts, and water.[7][8] Furthermore, analysis has revealed that commercial this compound can contain up to 40 different substances, including isomers and subsidiary colors.[3][5][6] For research applications, particularly in biological systems, the presence of these impurities can lead to confounding results, lack of reproducibility, and potential toxicity. Therefore, purification is essential to isolate the active dye molecule and ensure the validity and reliability of experimental data.
Q2: What are the common impurities found in commercial-grade this compound?
A2: The primary impurities in commercial-grade this compound are sugars, inorganic salts, and volatile matter (including water).[4][7][8] The composition can vary between suppliers and even between different batches from the same supplier.[3]
Data Presentation: Composition of Commercial-Grade this compound
| Component | Percentage (%) |
| This compound Dye | 60 - 63% |
| Sugars | ~ 25.7% |
| Inorganic Salts | ~ 11.8% |
| Volatile Matter / Water | ~ 1.8% |
This data is based on information from safety assessments of this compound.[7][8]
Experimental Protocols
Protocol 1: Purification of this compound by Solvent Precipitation
This protocol aims to remove the major impurities (sugars and inorganic salts) by leveraging differences in their solubility compared to the dye in specific organic solvents.
Methodology:
-
Dissolution: Dissolve 1 gram of commercial-grade this compound powder in 100 mL of methanol (B129727). Stir the mixture vigorously for 30 minutes at room temperature. This compound should dissolve in methanol, while a significant portion of the inorganic salts and some sugars will not.
-
Initial Filtration: Filter the methanolic solution through a Buchner funnel with a medium-porosity filter paper to remove any insoluble material.
-
Precipitation of Dye: Transfer the filtered methanolic solution to a larger beaker. While stirring, slowly add 400 mL of acetone (B3395972). The addition of acetone, an anti-solvent for the dye, will cause the this compound to precipitate out of the solution, while the more soluble sugars will remain in the solvent mixture.
-
Isolation of Precipitate: Allow the precipitate to settle for at least one hour, or chill the mixture at 4°C to promote further precipitation. Decant the supernatant and collect the precipitated dye by vacuum filtration.
-
Washing: Wash the collected precipitate with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual solvents.
Mandatory Visualization: Workflow for Solvent Precipitation
Caption: Workflow for the purification of this compound using solvent precipitation.
Protocol 2: Purification of this compound by Column Chromatography
For a higher degree of purity, particularly to separate the main dye from isomers and other colored impurities, column chromatography is recommended.
Methodology:
-
Stationary Phase Preparation: Pack a glass chromatography column with silica (B1680970) gel 60 (70-230 mesh) using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve a small amount of the pre-purified this compound (from Protocol 1) in a minimal amount of the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin the elution process with a mobile phase of dichloromethane (B109758) and methanol. A gradient elution is recommended, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing the polarity by increasing the methanol concentration.
-
Fraction Collection: Collect the eluting solvent in fractions. The different components of the commercial dye mixture will separate based on their affinity for the stationary and mobile phases, resulting in colored bands moving down the column at different rates.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.
Mandatory Visualization: Workflow for Column Chromatography Purification
Caption: General workflow for the purification of this compound by column chromatography.
Troubleshooting Guides
Troubleshooting for Solvent Precipitation (Protocol 1)
Q: Why is the yield of purified this compound very low?
A:
-
Excessive Washing: Over-washing the precipitate with acetone can lead to the loss of the product as this compound has some slight solubility in acetone. Use only a minimal amount of cold acetone for washing.
-
Incomplete Precipitation: The ratio of methanol to acetone is crucial. Ensure that a sufficient volume of acetone has been added to cause the dye to precipitate. You can try adding more acetone or chilling the solution for a longer period.
Q: The final product is still not pure and appears sticky. What could be the reason?
A:
-
Incomplete Removal of Sugars: A sticky consistency often indicates the presence of residual sugars. This can happen if the precipitation is too rapid. Try adding the acetone more slowly while stirring vigorously to ensure that the dye precipitates selectively. A second re-precipitation step may be necessary.
-
Residual Solvent: The product may not be completely dry. Ensure that the purified dye is dried under vacuum for a sufficient amount of time to remove all traces of methanol and acetone.
Troubleshooting for Column Chromatography (Protocol 2)
Q: The colored bands are not separating well on the column. What should I do?
A:
-
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal. If the bands are moving too quickly and not separating, decrease the polarity of the mobile phase (i.e., reduce the percentage of methanol). If the bands are not moving at all, increase the polarity (increase the percentage of methanol).
-
Column Overloading: Loading too much sample onto the column can lead to poor separation. Use a smaller amount of the sample or a larger column.
Q: The color of the dye seems to change or fade during chromatography. Why is this happening?
A:
-
Degradation on Silica Gel: Some dyes can be sensitive to the acidic nature of silica gel and may degrade during the chromatographic process. If degradation is suspected, you can try using a different stationary phase, such as neutral alumina, or adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to neutralize the silica surface.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound (68123-13-7) at Nordmann - nordmann.global [nordmann.global]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound - Descrizione [tiiips.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Basic Blue 99 in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals working with Basic Blue 99.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound (C.I. 56059) is a synthetic, cationic dye belonging to the naphthoquinoneimine class.[1][2] It is primarily used as a direct, non-oxidative colorant in semi-permanent hair dyes and for staining in histology.[3][4][5] Structurally, it contains a quaternary ammonium (B1175870) group, which enhances its interaction with substrates like hair fibers and contributes to its solubility characteristics.[6] While it is considered water-soluble, its solubility can be limited under certain conditions.[1][6] It is also reported to be soluble in methanol (B129727) and ethanol.[7]
Q2: What is the typical purity of commercial this compound?
The purity of this compound can vary. Commercially available this compound is often a mixture, with the dye content reported to be between 60% and 63%.[3][8] The remainder of the product is typically composed of sugars (around 25.7%), inorganic salts (around 11.8%), and volatile matter or water of crystallization (around 1.8%).[3][8] This variable composition is important to consider, as impurities may impact solubility.
Q3: How does pH affect the solubility of this compound?
As a basic dye, the pH of the solvent can significantly impact the solubility of this compound.[9] While specific studies on this compound are limited, basic dyes are generally more soluble in acidic to neutral solutions.[10] this compound is noted to be sensitive to alkaline conditions (pH > 9.0), which can accelerate its decomposition.[6] Therefore, maintaining a pH in the acidic to neutral range (e.g., pH 4-7) is recommended for optimal dissolution and stability.
Q4: Can temperature be used to improve the solubility of this compound?
Yes, increasing the temperature generally enhances the solubility of dyes.[9][11] For cosmetic applications, this compound is often dissolved in heated water (70–80°C) to overcome its low water solubility at room temperature.[6] For laboratory purposes, gently heating the solvent while stirring can be an effective method to increase the dissolution rate and concentration. However, be aware that high temperatures may cause decomposition.[1]
Q5: What are the best practices for dissolving this compound?
To effectively dissolve this compound, it is recommended to start with an acidic aqueous solution (e.g., buffered with acetic acid) and add the dye powder gradually while stirring.[10] Gentle heating can be applied to facilitate dissolution. Using high-purity water is also crucial, as ions like calcium and magnesium in hard water can interfere with the solubility of basic dyes.[10]
Solubility Data
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Reported Solubility | Temperature (°C) | Notes | Source(s) |
| Water | 13,740 mg/L (1.374 g/100 mL) | 20 | Characterized as "low water solubility". | [6] |
| Water | Soluble | 25 and 60 | Qualitative assessment. | [1][12] |
| Methanol | Soluble | Not Specified | Qualitative assessment. | [7] |
| Ethanol | Soluble | Not Specified | Qualitative assessment. | [7] |
| Isopropyl Alcohol | Slightly Soluble | 60 | [12] | |
| Isopropyl Alcohol | Insoluble | 25 | [12] |
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: The dye is not dissolving completely, and particles are visible.
-
Possible Cause: The solution has reached its saturation point at the current temperature.
-
Possible Cause: The solvent quality is poor (e.g., hard water).
-
Solution: Use deionized or distilled water. Hard water contains calcium and magnesium ions that can compete with the dye and reduce solubility.[10]
-
-
Possible Cause: The pH of the solvent is not optimal.
-
Solution: Adjust the pH of the solvent. Basic dyes are often more soluble in slightly acidic conditions. Try adjusting the pH to between 4 and 5 with a buffer like acetic acid and sodium acetate (B1210297).[10]
-
-
Possible Cause: The dye lot has a high percentage of insoluble impurities.
-
Solution: Filter the solution to remove any insoluble matter before use. Consider obtaining a certificate of analysis for your dye lot to check the purity.[3]
-
Issue 2: The solution color is weaker than expected for the concentration used.
-
Possible Cause: Incomplete dissolution of the dye.
-
Solution: Follow the steps in Issue 1 to ensure as much dye as possible is dissolved. Use sonication in addition to stirring and gentle heating to help break up aggregates.
-
-
Possible Cause: The pH of the solution is too high (alkaline), causing dye degradation.
-
Solution: Ensure the pH of your final solution is not above 9.0, as alkaline conditions can cause this compound to decompose.[6] Prepare fresh solutions and use them promptly.
-
-
Possible Cause: The dye has been exposed to light or oxidizing agents, causing it to fade.
-
Solution: Store the stock powder and any prepared solutions in a dark, cool place. Avoid mixing with strong oxidizing or reducing agents unless it is part of the experimental design.
-
Experimental Protocols
Protocol 1: General Method for Preparing a Saturated Solution
This protocol provides a standard method for preparing a saturated solution to determine the solubility of this compound in a given solvent.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., deionized water, ethanol)
-
Volumetric flask
-
Stir plate and magnetic stir bar
-
Temperature-controlled water bath or heating mantle
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)
-
Spectrophotometer
-
-
Procedure:
-
Add a known volume of the chosen solvent to a flask.
-
Place the flask on a stir plate at a controlled temperature.
-
Add a pre-weighed excess amount of this compound powder to the solvent. The goal is to have undissolved solid remaining.
-
Allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.
-
After equilibrium, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, colored liquid) using a volumetric pipette.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dye in the filtered saturated solution using a spectrophotometer and a previously established calibration curve.
-
Alternatively, for a gravimetric method, transfer a known volume of the filtered solution to a pre-weighed dish, evaporate the solvent completely in an oven, and weigh the remaining dye residue.[13]
-
-
Calculation (Gravimetric Method):
-
Solubility (g/L) = (Mass of residue (g) / Volume of solution evaporated (L))
-
Visualizations
The following diagrams illustrate common workflows for troubleshooting and experimentation with this compound.
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: A general experimental workflow for preparing a this compound solution.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. macschem.us [macschem.us]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinadyeingmachines.com [chinadyeingmachines.com]
- 10. autumnchem.com [autumnchem.com]
- 11. hztya.com [hztya.com]
- 12. cir-safety.org [cir-safety.org]
- 13. quora.com [quora.com]
Minimizing background staining with Basic Blue 99
Welcome to the technical support center for Basic Blue 99. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use of this compound, with a primary focus on minimizing background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a cationic, synthetic dye belonging to the naphthoquinoneimine class. Due to its positive charge, it readily binds to anionic (negatively charged) components in biological samples, such as nucleic acids (DNA, RNA) and certain proteins and proteoglycans. In a research context, it can be used as a counterstain in histology and cytochemistry to provide contrast to specifically stained elements, and potentially for staining proteins on membranes like in Western blotting.
Q2: What is the mechanism of this compound binding that can lead to background staining?
This compound is a cationic dye, meaning it carries a positive charge. This positive charge facilitates strong electrostatic interactions with negatively charged molecules and surfaces within biological samples. While this is useful for staining target structures rich in anionic components (like cell nuclei), it can also lead to non-specific binding to other negatively charged molecules or areas of the slide or membrane, resulting in high background staining.
Q3: How does pH influence background staining with this compound?
The pH of the staining and washing solutions is a critical factor. At a lower (acidic) pH, there is an excess of positive hydrogen ions (H+) that can compete with the cationic dye for binding to negatively charged sites in the tissue. This competition can help to reduce non-specific binding and therefore lower background. Conversely, at a higher (alkaline) pH, there are fewer competing positive ions, which can lead to stronger and more widespread staining, often increasing the background.
Q4: Can I use a blocking step to reduce background staining with this compound?
While traditional blocking with agents like bovine serum albumin (BSA) or normal serum is primarily for preventing non-specific antibody binding in immunohistochemistry, the principle of blocking non-specific interactions can be applied. Pre-treating the sample with a cationic polymer or other agent could potentially occupy non-specific anionic sites, thereby reducing the binding of this compound. However, careful optimization is required to avoid masking the target structures.
Troubleshooting Guides
High Background Staining in Histology/Cytochemistry
High background can obscure the details of your target stain, making interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Stain concentration is too high | Optimize the concentration of this compound by performing a dilution series (e.g., 0.1%, 0.05%, 0.01%). |
| Staining time is too long | Reduce the incubation time with the this compound solution. Start with a short time (e.g., 1-2 minutes) and gradually increase if the target staining is too weak. |
| Inadequate rinsing | After staining, rinse the slides thoroughly with distilled water or an appropriate buffer to remove excess, unbound dye. |
| pH of staining solution is too high | Lower the pH of the this compound staining solution. An acidic pH can increase the specificity of the staining.[1] |
| Differentiation step is missing or too short | Introduce a brief differentiation step after staining by quickly dipping the slides in a weak acid solution (e.g., 0.5-1% acetic acid) to remove non-specific staining.[2] |
Uneven or Patchy Staining
Inconsistent staining across the sample can lead to unreliable results.
| Potential Cause | Recommended Solution |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and a sufficient number of changes. |
| Tissue sections are too thick | Cut thinner sections (e.g., 4-6 µm) to allow for even penetration of the staining solution. |
| Staining solution not filtered | Filter the this compound solution before use to remove any precipitates that could settle on the tissue. |
| Slides were allowed to dry out | Keep the slides moist throughout the entire staining procedure. |
Experimental Protocols
Protocol 1: this compound as a Counterstain in Histology
This protocol provides a general guideline for using this compound as a counterstain for paraffin-embedded tissue sections.
Reagents:
-
This compound stock solution (1% w/v in distilled water)
-
Working solution: Dilute stock solution to 0.05-0.1% in distilled water.
-
1% Acetic acid solution (for differentiation)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes, followed by a rinse in distilled water.
-
-
Primary Staining (if applicable):
-
Perform your primary staining protocol (e.g., immunohistochemistry).
-
-
Counterstaining:
-
Immerse slides in the this compound working solution for 1-3 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
Quickly dip the slides in 1% acetic acid for 10-15 seconds to reduce background.
-
Immediately rinse thoroughly in distilled water.
-
-
Dehydration:
-
Immerse slides in 95% ethanol (1 change, 1 minute).
-
Immerse in 100% ethanol (2 changes, 2 minutes each).
-
-
Clearing and Mounting:
-
Immerse slides in xylene (2 changes, 3 minutes each).
-
Apply a drop of mounting medium and place a coverslip.
-
Visual Guides
Caption: Workflow for using this compound as a histological counterstain.
Caption: Troubleshooting logic for high background staining with this compound.
References
Validation & Comparative
A Comparative Guide to Basic Blue 99 and Methylene Blue for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
In the field of histology, the selection of an appropriate stain is paramount for the accurate visualization and analysis of cellular structures. Both Basic Blue 99 and Methylene Blue are cationic dyes capable of staining acidic tissue components, yet they possess distinct properties that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific histological needs.
At a Glance: Key Performance Characteristics
| Property | This compound | Methylene Blue |
| Chemical Class | Naphthoquinoneimine[1] | Thiazine[2] |
| C.I. Number | 56059[3] | 52015[2] |
| Molecular Formula | C₁₉H₂₀BrClN₄O₂[3] | C₁₆H₁₈ClN₃S |
| Molecular Weight | 451.7 g/mol [3] | 319.85 g/mol |
| Appearance | Dark blue to black powder[3][4] | Dark green crystalline powder[5] |
| Solubility | Soluble in water, ethanol[3] | Soluble in water, ethanol[5] |
| Staining Principle | Cationic dye, binds to anionic (acidic) tissue components. | Cationic dye, binds to anionic (acidic) tissue components such as nucleic acids (DNA, RNA).[3][6][7] |
| Primary Applications | Primarily used as a direct hair dye; also utilized in textile dyeing and biological staining.[3][4][8] | Widely used as a general biological stain, for staining nuclei, in microbiology for bacterial staining, and as a counterstain.[2][6][7] |
| Metachromasia | Not typically reported. | Exhibits metachromasia, staining certain tissue components (e.g., mast cell granules) a different color (purple-red) than the dye itself (blue).[3] |
Staining Mechanism: An Overview
Basic dyes, such as this compound and Methylene Blue, are cationic, meaning they carry a positive charge. In biological tissues, acidic components like nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as glycosaminoglycans in the extracellular matrix, are anionic (negatively charged). The fundamental principle of staining with these dyes is the electrostatic attraction between the positively charged dye molecules and the negatively charged tissue components.[3][6] This interaction results in the selective staining of these acidic structures, rendering them visible under a microscope.
Caption: Electrostatic attraction between cationic dyes and anionic tissue components.
Experimental Protocols
Methylene Blue Staining Protocol (General)
This protocol is a standard method for the general staining of acidic cellular components.
Reagents:
-
Methylene Blue solution (1% aqueous)
-
Distilled water
-
Ethanol (B145695) (optional, for dehydration)
-
Xylene (optional, for clearing)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Flood the slide with 1% Methylene Blue solution and incubate for 1-5 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.
-
Rinsing: Gently rinse the slide with distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, differentiate briefly in 70% ethanol until the desired contrast is achieved.
-
Dehydration and Clearing (for permanent mounting): Dehydrate the sections through a graded series of ethanol, clear in xylene.
-
Mounting: Mount the coverslip with a suitable mounting medium.
Expected Results:
-
Nuclei: Blue
-
Cartilage matrix: Blue
-
Mast cell granules: Metachromatically stained purple to red
This compound Staining Protocol (Generalized)
As a basic dye, a general staining protocol for this compound can be adapted from standard histological procedures. Optimization of concentration and staining time is recommended for specific tissue types.
Reagents:
-
This compound solution (0.1% - 1% aqueous, to be optimized)
-
Distilled water
-
Acetic acid (1% solution, optional for differentiation)
-
Ethanol (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to distilled water.
-
Staining: Immerse slides in the this compound solution for 3-10 minutes. This is a starting point and should be optimized.
-
Rinsing: Rinse gently in distilled water.
-
Differentiation (Optional): Briefly rinse in 1% acetic acid to remove excess stain and improve contrast. Immediately rinse with distilled water to stop the differentiation.
-
Dehydration: Dehydrate through graded ethanol.
-
Clearing: Clear in xylene.
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
-
Acidic tissue components (e.g., nuclei, cartilage): Blue
Caption: A generalized workflow for histological staining with basic dyes.
Performance Comparison
Methylene Blue: Methylene Blue is a well-established and versatile histological stain. Its ability to stain nuclei a deep blue makes it an excellent counterstain in various procedures. A key feature of Methylene Blue is its metachromatic property, allowing it to stain certain tissue elements, like mast cell granules, in a color different from the stain itself.[3] This can be highly advantageous for identifying specific cell types. It is widely available and its staining characteristics are well-documented.
This compound: this compound is a synthetic dye primarily known for its application in the cosmetics industry, particularly in hair dyes.[3][4][8] While it is also used in biological and histological staining, there is a lack of extensive published data on its performance in a wide range of tissues compared to traditional stains like Methylene Blue. Its chemical structure as a naphthoquinoneimine differs from the thiazine (B8601807) structure of Methylene Blue, which may result in different binding affinities and staining nuances.[1][2][3] Given its strong coloring properties, it has the potential to be a potent nuclear and cartilage stain, but its efficacy and specificity for various tissue components require further investigation and validation by researchers.
Choosing the Right Stain
The decision between this compound and Methylene Blue will depend on the specific requirements of the study.
Caption: A guide to selecting between Methylene Blue and this compound.
Safety Considerations
Both this compound and Methylene Blue should be handled with appropriate laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
-
Methylene Blue: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5][9][10]
Always consult the Safety Data Sheet (SDS) for each dye before use for complete safety information.
References
- 1. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. kenhub.com [kenhub.com]
- 5. fishersci.com [fishersci.com]
- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. Histology Learning System Appendix A [bu.edu]
- 9. Methylene Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. uprm.edu [uprm.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound, 68123-13-7 [thegoodscentscompany.com]
A Comparative Guide to the Efficacy of Cationic Dyes for Textiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several common cationic dyes used in the textile industry. The efficacy of these dyes is evaluated based on key performance indicators, including color fastness and dye uptake, supported by standardized experimental data. This document is intended to serve as a valuable resource for researchers and scientists in the field of textile chemistry and material science.
Introduction to Cationic Dyes
Cationic dyes, also known as basic dyes, are a class of synthetic dyes that possess a positive charge in their molecular structure.[1] They are primarily used for dyeing synthetic fibers that contain anionic groups, such as acrylic, modified acrylics, and cationic-dyeable polyester.[2][3] The strong ionic interaction between the positively charged dye cations and the negatively charged sites on the fibers results in high dye affinity, leading to bright, vibrant shades and generally good fastness properties.[1][4]
Comparative Analysis of Cationic Dyes
This guide focuses on a comparative analysis of three representative cationic dyes from different color gamuts: a red, a blue, and a yellow dye. The selected dyes are:
-
Astrazon Red FBL (C.I. Basic Red 46)
-
Maxilon Blue GRL (C.I. Basic Blue 41)
-
C.I. Basic Yellow 28
The performance of these dyes was evaluated on 100% acrylic fabric, a common substrate for cationic dyes. The following sections present a summary of their performance data, detailed experimental protocols, and a visualization of the dyeing mechanism.
Data Presentation
The performance of the selected cationic dyes is summarized in the tables below. The data presented is a representative compilation from various technical data sheets and research articles.
Table 1: Color Fastness Properties on 100% Acrylic Fabric
| Dye Name | C.I. Name | Wash Fastness (ISO 105-C06, Color Change) | Wash Fastness (ISO 105-C06, Staining) | Rubbing Fastness (ISO 105-X12, Dry) | Rubbing Fastness (ISO 105-X12, Wet) | Light Fastness (AATCC 16.3, Xenon Arc) |
| Astrazon Red FBL | Basic Red 46 | 4-5 | 4-5 | 4-5 | 4-5 | 6-7 |
| Maxilon Blue GRL | Basic Blue 41 | 4 | 4 | 4 | 3-4 | 5-6 |
| C.I. Basic Yellow 28 | Basic Yellow 28 | 4-5 | 4-5 | 4-5 | 4 | 6 |
Fastness ratings are on a scale of 1 to 5 for wash and rub fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).
Table 2: Dye Uptake and Color Strength on 100% Acrylic Fabric
| Dye Name | C.I. Name | Dye Uptake (%) | Color Strength (K/S Value) |
| Astrazon Red FBL | Basic Red 46 | ~95% | High |
| Maxilon Blue GRL | Basic Blue 41 | ~92% | High |
| C.I. Basic Yellow 28 | Basic Yellow 28 | ~94% | Very High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cationic Dyeing of Acrylic Fabric
Objective: To dye acrylic fabric with cationic dyes under controlled laboratory conditions.
Materials and Equipment:
-
100% acrylic fabric swatches
-
Cationic dyes (Astrazon Red FBL, Maxilon Blue GRL, C.I. Basic Yellow 28)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Glauber's salt (sodium sulfate)
-
Laboratory dyeing machine (e.g., Mathis Labomat)
-
Beakers, pipettes, and measuring cylinders
-
pH meter
Procedure:
-
Prepare a dye bath with a liquor-to-goods ratio of 20:1.
-
Add 1% (on weight of fabric) of the selected cationic dye to the dye bath.
-
Add 0.5 g/L of sodium acetate and adjust the pH to 4.5 with acetic acid.[5][6]
-
Add 10 g/L of Glauber's salt as a leveling agent.
-
Immerse the acrylic fabric swatch in the dye bath at room temperature.
-
Raise the temperature of the dye bath to 98°C at a rate of 1.5°C/minute.[5]
-
Maintain the temperature at 98°C for 60 minutes to allow for dye fixation.
-
Cool the dye bath down to 60°C.
-
Rinse the dyed fabric swatch thoroughly with cold water.
-
Perform a reduction clearing process if necessary to remove unfixed dye.
-
Dry the dyed fabric swatch at room temperature.
Protocol 2: Determination of Dye Uptake Percentage
Objective: To quantify the amount of dye absorbed by the fabric from the dyebath.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Dyebath solutions before and after dyeing
-
Volumetric flasks and pipettes
-
Distilled water
Procedure:
-
Prepare a calibration curve for each dye by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
-
Before starting the dyeing process, take an aliquot of the initial dyebath.
-
After the dyeing process is complete, take an aliquot of the final (exhausted) dyebath.
-
Dilute the initial and final dyebath samples to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dyebath samples using the UV-Vis Spectrophotometer at the λmax of the dye.
-
Calculate the initial (C_initial) and final (C_final) concentrations of the dye in the dyebath using the calibration curve.
-
The dye uptake percentage is calculated using the following formula:[7]
Dye Uptake (%) = [(C_initial - C_final) / C_initial] * 100
Protocol 3: Evaluation of Color Fastness
1. Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales.
2. Rubbing Fastness (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials. The dyed fabric specimen is rubbed with a dry and a wet cotton cloth under specified pressure. The staining on the cotton cloths is assessed using a grey scale.
3. Light Fastness (AATCC 16.3): This method evaluates the resistance of the color to fading when exposed to a xenon arc lamp, which simulates natural sunlight. A portion of the dyed fabric is exposed to the light source for a specified duration, while another portion is shielded. The color change of the exposed area is then compared to the unexposed area and rated against the AATCC Blue Wool Lightfastness Standards.
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of Cationic Dye Interaction with Acrylic Fiber.
Caption: Experimental Workflow for Comparing Cationic Dyes.
References
- 1. autumnchem.com [autumnchem.com]
- 2. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]
- 3. scribd.com [scribd.com]
- 4. What is the interaction between cationic dyes and fibers at the molecular level? - Blog [pigment-dye.com]
- 5. What is Cationic dyes? [chinainterdyes.com]
- 6. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Staining Potential of Basic Blue 99: A Comparative Guide for Cellular Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate cellular stain is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Basic Blue 99 with established cationic dyes, Methylene Blue and Toluidine Blue, offering insights into their applications, performance, and validated experimental protocols. While this compound is widely recognized as a component in cosmetic hair dyes, its application in cellular and histological staining within a research context is not well-documented. This guide, therefore, presents its potential use based on its chemical properties as a cationic dye and draws comparisons with validated alternatives.
Overview of Cationic Dyes in Cellular Staining
Cationic dyes, also known as basic dyes, carry a positive charge and are routinely used in histology and cell biology to stain negatively charged components within cells. These anionic sites primarily include the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as sulfate (B86663) and carboxyl groups found in various proteins and proteoglycans within the cytoplasm and extracellular matrix. The electrostatic interaction between the positively charged dye and the negatively charged cellular components results in selective staining, allowing for the visualization of cellular morphology and specific structures.
This compound: An Unvalidated Candidate for Cellular Staining
This compound is a synthetic dye classified as a cationic phenazine.[1] It is a component of semi-permanent hair coloring products and has undergone extensive safety assessments for this cosmetic application.[2] While some suppliers suggest its use in histological and biological staining for identifying and analyzing cellular structures, there is a notable lack of peer-reviewed studies validating its performance, specificity, and protocols for particular cell types.[1][3][4]
Its mechanism of action in a potential staining context would be based on the electrostatic attraction between its positively charged molecules and anionic sites within cells, such as those in cartilage and mast cells.[1] However, without specific experimental data, its efficacy, optimal staining conditions, and potential effects on cell viability and signaling pathways remain largely theoretical.
Established Alternatives: Methylene Blue and Toluidine Blue
In contrast to this compound, Methylene Blue and Toluidine Blue are well-characterized cationic dyes with a long history of use in biological research and diagnostics.
Methylene Blue is a versatile thiazine (B8601807) dye that binds to nucleic acids in the nucleus and RNA in the cytoplasm.[5] It is widely used for general histological staining, identification of bacteria, and as a cell viability indicator.[5][6] In viable cells, intracellular enzymes reduce Methylene Blue to a colorless form, while dead cells with compromised membranes are unable to do so and thus retain the blue color.[7]
Toluidine Blue is another thiazine dye known for its metachromatic properties.[8] This means it can stain certain cellular components a different color from the dye solution itself. It is particularly useful for staining acidic tissue components and is a standard stain for identifying mast cells, whose granules, rich in heparin and histamine, stain a distinct red-purple while the background appears blue.[9][10][11] It is also used to stain cartilage matrix.[8]
Comparative Performance and Applications
| Feature | This compound | Methylene Blue | Toluidine Blue |
| Primary Application | Hair colorant[2] | General cell stain, viability assays, bacterial staining[5][6][7] | Mast cell identification, cartilage staining[8][9][11] |
| Mechanism of Action | Cationic dye binding to anionic sites (presumed)[1] | Cationic dye binding to nucleic acids; enzymatic reduction in viable cells[5][7] | Cationic dye with metachromatic staining of acidic proteoglycans[8][9] |
| Validated Protocols | Not available in scientific literature | Widely available for various applications[5][7][12] | Well-established for mast cell and cartilage staining[8][9][10][11][13] |
| Performance Data | Lacking for research applications | Extensive data on staining efficacy and viability assessment[6][7] | Robust data on metachromatic staining and specificity[9][11] |
| Known Specificity | Stains anionic surfaces like cartilage and mast cells (anecdotal)[1] | General affinity for nucleic acids; distinguishes live/dead cells[5][7] | High specificity for mast cell granules (metachromasia)[9][11] |
Experimental Workflows and Signaling
The following diagrams illustrate the general workflow for cationic dye staining and a conceptual representation of cell viability assessment using Methylene Blue.
References
- 1. This compound | Cationic Dye for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macschem.us [macschem.us]
- 4. macschem.us [macschem.us]
- 5. Methylene Blue staining [protocols.io]
- 6. macsenlab.com [macsenlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Toluidine Blue Staining Protocol for Millicell® Inserts [sigmaaldrich.com]
- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 10. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. newcomersupply.com [newcomersupply.com]
No Direct Evidence Found for Cross-Reactivity of Basic Blue 99 with Other Biological Stains
Despite a comprehensive search of available scientific literature and resources, no specific experimental data was found regarding the cross-reactivity of Basic Blue 99 with other common biological stains. As a result, a detailed comparison guide with quantitative data and established experimental protocols, as initially requested, cannot be provided at this time.
This compound is a synthetic dye classified as a naphthoquinoneimine.[1][2] Its primary and well-documented application is in the cosmetics industry as a direct, non-oxidative hair colorant in temporary and semi-permanent hair dyes.[2][3] While some sources mention its use in "histological staining" and "biological staining techniques," they do not provide specific details on the protocols or its compatibility and potential interactions with other stains.[3]
Our investigation into the broader class of aminonaphthoquinone dyes, to which this compound belongs, also failed to yield specific information on their cross-reactivity profiles in biological staining applications. While the chemical properties of this class of dyes are known, their use and behavior in histological or cytological preparations, particularly in combination with other stains, are not well-documented in the accessible scientific literature.
Furthermore, searches for alternative applications of cosmetic dyes in microscopy or instances of this compound being used under a different name in a biological context did not reveal any relevant studies. The available information is heavily focused on its use in hair coloring formulations and its safety profile for cosmetic use.[4]
Without experimental data detailing the spectral properties of this compound when used on biological tissues, and studies observing its performance in the presence of other common stains (e.g., Hematoxylin, Eosin, or various counterstains), it is impossible to generate the requested comparison tables, experimental protocols, or visualizations.
Therefore, we must conclude that there is currently a lack of scientific evidence to assess the cross-reactivity of this compound with other biological stains. Researchers, scientists, and drug development professionals considering the use of this dye in biological applications should proceed with caution and would need to conduct their own validation and optimization experiments to determine its suitability and potential for cross-reactivity in their specific protocols.
References
Spectroscopic Comparison of Basic Blue 99 Constituents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the components found in commercial Basic Blue 99, a common hair dye ingredient. Commercial this compound is not a single chemical entity but a complex mixture of several structurally related phenothiazin-5-ium compounds. This document summarizes the key spectroscopic data used to identify and differentiate these components, outlines the experimental protocols for their analysis, and visualizes the analytical workflow and structural relationships.
Data Presentation: Spectroscopic Properties of this compound Components
The primary method for characterizing the components of commercial this compound has been High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The following table summarizes the mass spectrometric data for the major component and several other identified constituents.
| Component | Molecular Weight (Da) | Protonated Molecular Ion [M+H]⁺ (m/z) | Key Mass Fragments (m/z) |
| Major Component | 241 | 242 | 225, 198 |
| Isomer 1 of Major Component | 241 | 242 | 225, 198 |
| Isomer 2 of Major Component | 241 | 242 | 225, 198 |
| Mono-N-oxide derivative | 257 | 258 | 242, 225 |
| Di-N-oxide derivative | 273 | 274 | 258, 242 |
| Ring-hydroxylated derivative | 257 | 258 | Not Reported |
| Deaminated derivative | 226 | 227 | Not Reported |
| Dimerized derivative | 482 | 483 | 242 |
Experimental Protocols
The characterization of this compound components involves a combination of chromatographic separation and spectroscopic identification techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate the individual components of the complex dye mixture.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: A Diode Array Detector (DAD) can be used to monitor the elution of components at various wavelengths, providing preliminary UV-Vis spectral information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Purpose: To determine the molecular weight and fragmentation patterns of the separated components for structural elucidation.
-
Ionization Mode: Positive ion mode is used to generate protonated molecular ions [M+H]⁺.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Tandem MS (MS/MS): To further investigate the structure of the components, collision-induced dissociation (CID) is performed on the protonated molecular ions to generate characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed structural information about the major components after isolation.
-
Sample Preparation: The component of interest is first isolated and purified using preparative HPLC.
-
Spectra Recorded: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The chemical shifts, coupling constants, and integration of the signals provide information about the arrangement of atoms in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the separation and identification of components in a commercial this compound sample.
Performance of Basic Dyes in Histological Preparations: A Comparative Guide to Fixation Methods
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fixation agent is a critical step in histological staining, profoundly influencing the preservation of cellular morphology and the efficacy of subsequent staining procedures. While specific comparative data for Basic Blue 99 in various histological fixatives is limited in current literature, this guide provides a comprehensive comparison based on the established principles of how different fixatives affect the performance of basic dyes. Basic dyes, which are cationic, bind to anionic or basophilic tissue components such as nucleic acids and sulfated glycosaminoglycans.[1][2] The choice of fixative can alter the chemical nature of these tissue components, thereby impacting the quality of staining.
This guide will explore the performance of basic dyes, such as this compound, in commonly used fixing agents, including formalin-based cross-linking fixatives and alcohol-based denaturing fixatives. We will also present common alternatives to this compound and provide a general experimental protocol for evaluating the performance of a new dye in different fixatives.
Comparison of Fixative Performance for Basic Dye Staining
The following table summarizes the expected performance of a generic basic dye across different fixatives based on their known mechanisms of action on tissue components.
| Feature | 10% Neutral Buffered Formalin (NBF) | 70% Ethanol (B145695) | Methanol | Paraformaldehyde (PFA) |
| Staining Intensity | Good to moderate; potential for reduced intensity due to protein cross-linking.[3] | Good to excellent; may enhance staining intensity in some cases.[4] | Good to excellent. | Similar to NBF, good to moderate intensity. |
| Preservation of Morphology | Excellent; considered the gold standard for preserving tissue architecture.[4][5] | Good; may cause more tissue shrinkage compared to formalin.[5] | Good; similar to ethanol with potential for tissue hardening. | Excellent; similar to NBF. |
| Preservation of Nucleic Acids | Fair; can cause fragmentation of DNA and RNA.[6] | Excellent; superior preservation of nucleic acids compared to formalin.[5][6] | Excellent. | Fair; similar to NBF. |
| Potential for Artifacts | Can mask some antigenic sites and may alter protein conformation.[4] | Can cause shrinkage and hardening of tissues. | Can cause significant tissue hardening. | Similar to NBF. |
| Speed of Fixation | Slower penetration compared to alcohols.[5] | Rapid penetration.[5] | Rapid penetration. | Slower penetration. |
Mechanism of Basic Dye Staining and Fixative Influence
Basic dyes carry a net positive charge and are attracted to negatively charged (anionic) components within tissues.[1] The primary targets for basic dyes include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the backbone of nucleic acids confer a strong negative charge, making the cell nucleus and ribosomes highly basophilic.[1]
-
Sulfated Polysaccharides: Found in the extracellular matrix of tissues like cartilage and in the granules of mast cells, these molecules are also negatively charged.[1]
Fixatives can influence this interaction in several ways:
-
Cross-linking Fixatives (e.g., Formalin, PFA): These agents form methylene (B1212753) bridges between proteins and between proteins and nucleic acids.[3][7] This cross-linking preserves morphology excellently but can mask the binding sites for dyes or antibodies.[4]
-
Denaturing/Precipitating Fixatives (e.g., Ethanol, Methanol): These fixatives work by removing water from tissues, which denatures and precipitates proteins and nucleic acids.[8] This action can sometimes expose more binding sites, potentially leading to increased staining intensity.[4] However, they can also cause more significant tissue shrinkage.[5]
Common Alternatives to this compound
For routine histological staining where a basic dye is required, several well-established alternatives are available:
-
Hematoxylin: The most common nuclear stain in histology, used in the Hematoxylin and Eosin (H&E) stain. It is a basic dye that stains nuclei a purplish-blue.[9]
-
Methylene Blue: A basic thiazine (B8601807) dye with a variety of uses in histology and bacteriology for staining acidic cell components.[10]
-
Toluidine Blue: A basic thiazine dye that exhibits metachromasia, meaning it can stain different tissues in different colors. It is often used to stain mast cell granules.[11]
-
Giemsa Stain: A mixture of methylene blue, eosin, and Azure B, commonly used for staining blood smears and identifying pathogens.[10]
-
Trichrome Stains (e.g., Masson's Trichrome): These staining methods use a combination of dyes, often including a basic dye for nuclear staining, to differentiate between cellular and extracellular components.[10]
Experimental Protocols
General Protocol for Evaluating a New Basic Dye in Different Fixatives
This protocol outlines a general workflow for comparing the performance of a new basic dye, such as this compound, across various fixatives.
1. Tissue Preparation and Fixation:
- Obtain fresh tissue samples from various organs (e.g., liver, kidney, intestine) to assess performance on different tissue types.[12]
- Divide each tissue sample into smaller pieces of consistent size (e.g., 5x5x3 mm).
- Immerse the tissue pieces in at least 10 times their volume of the different fixative solutions (e.g., 10% NBF, 70% ethanol, methanol, 4% PFA) for a standardized duration (e.g., 24 hours at room temperature).[13]
2. Tissue Processing and Embedding:
- After fixation, dehydrate the tissue samples through a graded series of ethanol solutions.
- Clear the tissues in xylene or a xylene substitute.
- Infiltrate and embed the tissues in paraffin (B1166041) wax.
3. Sectioning and Staining:
- Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the sections with a standardized concentration of the new basic dye solution for a defined period.
- Rinse, dehydrate, and coverslip the stained sections.
4. Evaluation:
- Examine the stained slides under a light microscope.
- Assess the following parameters for each fixative:
- Staining Intensity: Evaluate the brightness and saturation of the stain in target structures (e.g., nuclei).
- Staining Specificity: Observe the degree of background staining.
- Morphological Preservation: Assess the integrity of cellular and tissue structures, noting any shrinkage, swelling, or other artifacts.
- Clarity of Detail: Evaluate the sharpness and definition of stained structures.
- A semi-quantitative scoring system can be used for a more objective comparison.[4]
Visualizations
References
- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 2. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 3. Intro to Tissue Fixation in Histology: Types, Methods & More [leicabiosystems.com]
- 4. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 5. Alcohol-based tissue fixation in place of formaldehyde, that’s the spirit! Labconscious® [labconscious.com]
- 6. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. The Impact of Fixation on Histological Staining and Imaging [visikol.com]
- 9. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 10. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
- 11. kenhub.com [kenhub.com]
- 12. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 13. Fixation in Histology: Techniques and Best Practices - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
A Comparative Analysis of Basic Blue 99: A Guide for Researchers on Navigating Supplier Variability
For Researchers, Scientists, and Drug Development Professionals
Basic Blue 99 (CI 56059; CAS No. 68123-13-7) is a direct, non-oxidative naphthoquinoneimine dye widely used in semi-permanent hair coloring formulations.[1][2][3] For scientific research, cosmetic formulation, and safety assessment, the purity, composition, and performance of the dye are critical. However, significant batch-to-batch and supplier-to-supplier variability presents a major challenge.[4][5] This guide provides a framework for the comparative analysis of this compound from different suppliers, offering key quality attributes to consider, detailed experimental protocols for evaluation, and a workflow for making informed procurement decisions.
The most critical finding from regulatory bodies, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), is that this compound is not a single chemical entity but a complex mixture of numerous substances and isomers.[4][5][6] The composition can be highly variable, with analyses of different batches revealing between 23 to 40 different substances.[4][5] This variability makes it impossible to assume that the product from one supplier will be equivalent to another, underscoring the need for in-house validation.
Key Quality Parameters and Comparative Data
Sourcing this compound requires careful examination of Certificates of Analysis (CoA) and technical data sheets. The following table summarizes the range of values reported in public safety assessments and supplier documentation. Researchers should use these parameters as a baseline for their own comparative analysis.
| Parameter | Reported Range / Specification | Significance & Key Considerations |
| Dye Content (%) | 60% - >95% | The actual percentage of the active chromophore is a primary indicator of quality and potency.[1][7][] Lower percentages indicate the presence of significant amounts of excipients or impurities. |
| Major Impurities | Sugars (e.g., sucrose, ~25%), Inorganic Salts (e.g., ZnCl₂, NaCl, ~7-12%), Water (~2-4%) | These are often added to standardize color strength but can impact solubility and formulation compatibility.[1][7] |
| Subsidiary Colors | Isomers of the primary chromophore | The profile and percentage of related isomers can affect the final hue and color fastness. HPLC analysis is required to profile these.[1][5] |
| Heavy Metals | Iron (Fe): < 100 ppm | Contamination with heavy metals is a critical safety concern in cosmetic and pharmaceutical applications.[1] |
| UV-Vis Absorption Maxima (λmax) | ~270 nm, ~577 nm, ~619 nm | The position and intensity of absorption peaks confirm the dye's identity and can be used for quantification.[1] Variations may indicate compositional differences. |
| Solubility | Water Soluble | While generally water-soluble, the rate and extent of solubility can be affected by the presence of salts and sugars.[4][9] |
| Physical Form | Dark Blue / Black Powder | The physical appearance should be consistent.[10][11] |
Recommended Experimental Protocols for Comparative Evaluation
To objectively compare this compound from different suppliers, a standardized analytical approach is essential. The following protocols provide a detailed methodology for key analytical techniques.
1. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is crucial for resolving the complex mixture of isomers and impurities characteristic of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Note: All solvents should be HPLC grade and degassed prior to use.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound powder from each supplier.
-
Dissolve in 10 mL of a 50:50 Water/Methanol solution to create a 1 mg/mL stock solution.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution 1:10 with the 50:50 Water/Methanol solution to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 580 nm for the primary chromophores. Use DAD to scan from 200-700 nm to identify impurities.
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 25 50 50 30 5 95 35 5 95 36 95 5 | 45 | 95 | 5 |
-
-
Data Analysis: Compare the chromatograms from different suppliers. Look for the number of peaks (impurities/isomers), the peak area of the main component(s) (purity), and the relative retention times. The significant variability reported by the SCCS will likely be evident.[5][6]
2. Quantification and Identity Confirmation by UV-Vis Spectrophotometry
This technique provides a rapid method for confirming the dye's spectral characteristics and quantifying its concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in deionized water as described for HPLC.
-
Prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) from the stock solution using deionized water.
-
-
Methodology:
-
Scan the 20 µg/mL solution from 200 nm to 800 nm to obtain the full absorption spectrum.
-
Confirm the presence of characteristic absorption maxima (λmax) around 577 nm and 619 nm.[1]
-
Measure the absorbance of each standard dilution at the primary λmax (e.g., 577 nm).
-
Plot a calibration curve of Absorbance vs. Concentration.
-
Use the calibration curve to determine the precise concentration of dye in samples from different suppliers, allowing for a direct comparison of dye content.
-
Visualized Workflows and Mechanisms
To aid in the comparative analysis, the following diagrams illustrate the recommended experimental workflow and the dye's mechanism of action.
Caption: Experimental workflow for comparative analysis of this compound from multiple suppliers.
Caption: Mechanism of action for this compound as a direct dye binding to hair keratin.
Safety and Toxicological Considerations
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use as a hair dye ingredient.[2][7] However, researchers should be aware of key findings. Animal studies and in vitro tests have shown that this compound can be a weak mutagen in some bacterial strains, but it did not induce mutations in mammalian cells and was not found to be carcinogenic.[2][12] Dermal absorption is low.[7] The primary safety concern is skin sensitization, though reports are infrequent and often dependent on the vehicle used for testing.[2][12] Given the compositional variability, these safety profiles may not apply equally to products from all suppliers, reinforcing the need for careful sourcing and handling.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]
- 4. This compound - Descrizione [tiiips.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - High-Quality Industrial Powder at Attractive Price, Manufacturer & Supplier, Mumbai [meghadyes.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Efficacy of Basic Blue 99 in Live-Cell Imaging: A Comparative Guide
In the dynamic field of live-cell imaging, the selection of fluorescent probes is paramount to obtaining accurate and meaningful data. An ideal dye for visualizing cellular processes, such as DNA dynamics, should exhibit high specificity, robust photostability, low cytotoxicity, and possess a favorable quantum yield. This guide provides a comparative analysis of Basic Blue 99 against commonly used live-cell DNA stains: Hoechst 33342, DAPI, and SiR-DNA.
While this compound is utilized in various biological staining applications, its efficacy and safety in live-cell imaging are not well-documented.[1][2][3] This guide compiles available data on this compound and contrasts it with established alternatives, offering researchers a comprehensive overview to inform their experimental design.
Performance Comparison of Nuclear Stains
The selection of a suitable nuclear stain for live-cell imaging hinges on a balance of spectral properties, cell permeability, and potential toxicity. The following table summarizes the key characteristics of this compound and its alternatives. Data for this compound is largely inferred from its chemical class and available safety assessments due to a lack of specific studies in live-cell imaging contexts.[1][2][3]
| Feature | This compound (Inferred) | Hoechst 33342 | DAPI | SiR-DNA (SiR-Hoechst) |
| Excitation Max (nm) | ~645[4] | ~350[5] | ~358[6] | 652[7] |
| Emission Max (nm) | Not Reported | ~461[5] | ~461[6] | 674[7] |
| Cell Permeability | Water-soluble, potential for some permeability[4][8] | High[5] | Low to Moderate[9] | High[10] |
| Quantum Yield | Not Reported | Moderate | High (when bound to DNA) | Not Reported |
| Photostability | Good (in cosmetic applications)[8] | Moderate (can cause phototoxicity)[11] | Good | Good (far-red light minimizes phototoxicity)[12][13] |
| Cytotoxicity | Low dermal absorption; weak mutagen in some tests[1][2][3] | Low at optimal concentrations, phototoxic with prolonged UV exposure[5][11] | More toxic than Hoechst, phototoxic with UV exposure[14] | Minimal toxicity at recommended concentrations, but can induce DNA damage at higher concentrations or with prolonged exposure[10][15][16] |
| Recommended Concentration | Not Established | 0.1 - 1 µg/mL[17][18] | 1 - 10 µg/mL (for live cells)[19] | 0.1 - 1 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in live-cell imaging. Below are generalized protocols for using Hoechst 33342, DAPI, and SiR-DNA for staining the nuclei of live cells.
Hoechst 33342 Staining Protocol for Live Cells
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 at a final concentration of 0.1-1 µg/mL in pre-warmed cell culture medium.[17]
-
Cell Staining: Remove the existing culture medium from the cells and add the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[19]
-
Washing (Optional): The staining solution can be removed and replaced with fresh, pre-warmed medium to reduce background fluorescence. However, imaging can often be performed directly in the staining solution.[5][20]
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[17]
DAPI Staining Protocol for Live Cells
Note: DAPI is less permeable to live cells and generally more toxic than Hoechst 33342, making it more suitable for fixed-cell staining. Higher concentrations are required for live-cell applications.[19][9]
-
Prepare Staining Solution: Prepare a working solution of DAPI at a final concentration of 1-10 µg/mL in pre-warmed cell culture medium.[19]
-
Cell Staining: Add the DAPI staining solution directly to the cell culture.[6]
-
Incubation: Incubate for approximately 10-15 minutes at 37°C.[6][21]
-
Washing: Gently wash the cells with PBS to minimize background signal.[6]
-
Imaging: Proceed with imaging immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[6]
SiR-DNA Staining Protocol for Live Cells
-
Prepare Staining Solution: Dilute the SiR-DNA stock solution to a final concentration of 0.1-1 µM in pre-warmed cell culture medium. For initial experiments, a concentration of up to 3 µM can be used to achieve strong staining, followed by optimization to lower concentrations.[7]
-
Cell Staining: Replace the culture medium with the SiR-DNA staining solution.
-
Incubation: Incubate the cells for at least 30 minutes at 37°C.[15]
-
Washing (Optional): A washing step with fresh medium is not typically required but may improve the signal-to-noise ratio.[7]
-
Imaging: Image the cells using a standard Cy5 filter set (Excitation: ~650 nm, Emission: ~670 nm).[7] For long-term imaging, it is recommended to maintain a low concentration of the probe in the medium.[7]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate a typical workflow for live-cell nuclear staining and a conceptual representation of dye-DNA interaction.
Experimental workflow for live-cell nuclear staining.
Conceptual diagram of a cell-permeant dye binding to nuclear DNA.
Conclusion
Based on the available evidence, this compound is not a recommended probe for live-cell imaging applications due to the lack of specific data on its performance, potential for cytotoxicity, and the availability of well-characterized and superior alternatives.[1][2][3] For researchers requiring nuclear counterstaining in living cells, Hoechst 33342 remains a robust and popular choice for routine applications, with the caveat of potential phototoxicity under prolonged UV exposure.[5][11] DAPI is generally less suitable for live-cell imaging due to its lower permeability and higher toxicity compared to Hoechst 33342.[19][9] For long-term live-cell imaging and applications requiring minimal phototoxicity, far-red dyes such as SiR-DNA are the preferred option, offering excellent cell permeability and compatibility with advanced microscopy techniques.[10][12][13] The choice of dye should ultimately be guided by the specific experimental requirements, including the duration of imaging, the sensitivity of the cell type, and the need for multiplexing with other fluorescent probes.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macschem.us [macschem.us]
- 5. benchchem.com [benchchem.com]
- 6. youdobio.com [youdobio.com]
- 7. spirochrome.com [spirochrome.com]
- 8. This compound - Descrizione [tiiips.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. sciencewerke.com [sciencewerke.com]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. actu.epfl.ch [actu.epfl.ch]
- 14. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SiR DNA Phototoxicity :: Phase Focus [phasefocus.com]
- 16. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
Assessing the Binding Affinity of Cationic Dyes to Anionic Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding affinity of Basic Blue 99 and a common alternative, Methylene Blue, to anionic surfaces. Due to a lack of directly comparable quantitative binding data for this compound in publicly available literature, this guide offers a qualitative comparison based on the dyes' chemical properties and known applications, supplemented by available, non-parallel quantitative data.
Introduction to Cationic Dyes and Anionic Surfaces
Cationic dyes, such as this compound and Methylene Blue, are colored organic compounds that possess a positive charge. This characteristic drives their interaction with and binding to negatively charged, or anionic, surfaces through electrostatic attraction. This principle is fundamental in various scientific and industrial applications, including histological staining, textile dyeing, and as probes in biomedical research. Anionic surfaces are ubiquitous and can be of biological origin, such as the surfaces of cells, proteins, and nucleic acids, or synthetic, like silica (B1680970), mica, and various polymers. The strength of the interaction, or binding affinity, between a cationic dye and an anionic surface is a critical parameter for the efficacy and specificity of these applications.
This compound is a synthetic cationic dye belonging to the naphthoquinoneimine class.[1] It is primarily used as a colorant in semi-permanent hair dyes and for staining in histological applications.[1][2] Its positive charge facilitates its binding to the negatively charged keratin (B1170402) in hair.[1] Methylene Blue is a well-characterized cationic thiazine (B8601807) dye with a broad range of applications, including as a stain in microscopy, a redox indicator, and a therapeutic agent. Its interaction with anionic surfaces has been more extensively studied.
Comparison of Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their binding behavior.
| Property | This compound | Methylene Blue |
| Chemical Formula | C₁₉H₂₀BrClN₄O₂ | C₁₆H₁₈ClN₃S |
| Molecular Weight | 451.75 g/mol | 319.85 g/mol |
| Chemical Structure | Naphthoquinoneimine | Thiazine |
| Charge | Cationic | Cationic |
| Appearance | Blue or dark blue powder[2] | Dark green crystalline powder |
| Solubility | Water soluble | Soluble in water, ethanol |
Binding Mechanisms and Performance Data
The primary mechanism for the binding of cationic dyes to anionic surfaces is electrostatic interaction. However, other forces such as van der Waals interactions and hydrogen bonding can also contribute to the overall binding affinity.
Quantitative Data
The following table summarizes available quantitative data on the binding of this compound and Methylene Blue to different anionic surfaces. It is critical to note that the experimental conditions and the nature of the anionic surfaces are different, and therefore, a direct comparison of the binding affinity values is not appropriate. This data is presented to provide a general sense of the magnitude of interaction for each dye under specific, published conditions.
| Dye | Anionic Surface | Method | Key Binding Parameter | Reference |
| Basic Blue 9 | Extracted Cellulose | UV-Vis Spectrophotometry | Adsorption Capacity: 0.955 mmol/g | [3] |
| Methylene Blue | Silica Gel | UV-Vis Spectrophotometry | Maximum Adsorption Capacity: 82.02 mg/g | [4] |
| Methylene Blue | Nano-Carbon Material | UV-Vis Spectrophotometry | Adsorption Capacity: 118.98 mg/g | [5] |
Note: The original research for "Basic Blue 9" did not explicitly confirm its identity as this compound. The data should be interpreted with caution.
Experimental Protocol: Assessing Dye Binding via UV-Vis Spectrophotometry
This section outlines a general protocol for determining the binding affinity of a cationic dye to an anionic surface using UV-Vis spectrophotometry, a commonly employed and accessible method.[3]
Objective: To quantify the amount of dye adsorbed onto an anionic surface at equilibrium.
Materials:
-
Cationic dye stock solution (e.g., this compound or Methylene Blue) of known concentration.
-
Anionic adsorbent material (e.g., silica gel, powdered cellulose).
-
Buffer solution appropriate for the dye and adsorbent.
-
Centrifuge and centrifuge tubes.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dye solutions of known concentrations by diluting the stock solution with the buffer.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the dye.
-
Plot a standard curve of absorbance versus concentration.
-
-
Adsorption Experiment:
-
Prepare a series of tubes, each containing a fixed amount of the anionic adsorbent.
-
Add a known volume of the dye solution at various initial concentrations to each tube.
-
Include a control tube with the dye solution but no adsorbent.
-
Agitate the tubes for a predetermined time to reach equilibrium.
-
Centrifuge the tubes to pellet the adsorbent.
-
-
Measurement and Calculation:
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at the λmax.
-
Using the standard curve, determine the equilibrium concentration of the dye remaining in the solution (Ce).
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent (qe) using the following equation:
-
qe = (C0 - Ce) * V / m
-
Where:
-
C0 is the initial dye concentration.
-
Ce is the equilibrium dye concentration.
-
V is the volume of the solution.
-
m is the mass of the adsorbent.
-
-
-
-
Data Analysis:
-
Plot qe versus Ce to generate an adsorption isotherm.
-
Fit the isotherm data to models such as the Langmuir or Freundlich isotherm to determine parameters like the maximum adsorption capacity and the binding affinity constant.
-
Visualizations
Chemical Structures
References
- 1. This compound - Descrizione [tiiips.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. JRM | Free Full-Text | Silica Gel from Chemical Glass Bottle Waste as Adsorbent for Methylene Blue: Optimization Using BBD [techscience.com]
- 5. Adsorption Behaviors of Cationic Methylene Blue and Anionic Reactive Blue 19 Dyes onto Nano-Carbon Adsorbent Carbonized from Small Precursors [mdpi.com]
Alternative cationic dyes to Basic Blue 99 for specific applications
For researchers, scientists, and drug development professionals utilizing cationic dyes, Basic Blue 99 has been a long-standing option for various applications, including biological staining and textile dyeing. However, the demand for alternatives with improved performance characteristics such as enhanced photostability, lower cytotoxicity, and superior colorfastness has led to the exploration of other cationic dyes. This guide provides a comparative analysis of viable alternatives to this compound in specific applications, supported by experimental data and detailed protocols.
I. Alternatives for Biological Staining: Mitochondrial and Nucleic Acid Visualization
Cationic dyes are widely employed in biological research for their ability to accumulate in organelles with a negative membrane potential, such as mitochondria. They are also used for staining nucleic acids. While this compound can be used for these purposes, several alternatives offer significant advantages in terms of specificity, photostability, and cell viability.
Comparative Performance of Cationic Dyes for Mitochondrial Staining
The following table summarizes the performance of common alternatives to this compound for mitochondrial staining in live-cell imaging.
| Dye | Excitation (nm) | Emission (nm) | Photostability | Cytotoxicity | Key Features |
| This compound | ~644 | ~665 | Moderate | Can be cytotoxic at higher concentrations | Broad applications in cosmetics and some staining |
| Rhodamine 123 | ~505 | ~529 | Poor[1] | Low at optimal concentrations | Readily sequestered by active mitochondria[2] |
| JC-1 | ~514 (monomer) | ~529 (monomer) | Moderate | Low | Ratiometric dye; forms red aggregates in healthy mitochondria with high membrane potential and green monomers in apoptotic cells with low potential[3][4] |
| MitoTracker Green FM | ~490 | ~516 | Substantially more photostable than Rhodamine 123[2] | Low | Accumulates in mitochondria regardless of membrane potential, useful for mitochondrial mass determination[5] |
| MitoBlue | ~329 | ~490 | High[1][6] | Low[1][6] | Nontoxic, blue-emitting dye that selectively labels functional mitochondria[1][6] |
| Acridine Orange | ~502 (bound to dsDNA) | ~525 (bound to dsDNA) | Moderate | Concentration-dependent | Intercalates with nucleic acids; emits green fluorescence with dsDNA and red/orange with ssDNA/RNA[7] |
Experimental Protocols for Mitochondrial and Nucleic Acid Staining
This protocol is adapted from established methods for using the ratiometric dye JC-1 to assess mitochondrial health.[3][4]
Materials:
-
JC-1 dye stock solution (1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) for positive control (optional)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in a suitable plate or dish.
-
Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
(Optional) For a positive control for mitochondrial depolarization, treat a separate set of cells with 50 µM CCCP for 5-10 minutes prior to or during JC-1 staining.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Visualize the cells immediately using a fluorescence microscope with appropriate filters for green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence. Alternatively, quantify the fluorescence using a plate reader.
This protocol provides a general method for differentiating DNA and RNA in cells using Acridine Orange.
Materials:
-
Acridine Orange solution (1 mg/mL in distilled water)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips or in a suitable imaging dish.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a staining solution of Acridine Orange at a final concentration of 1-5 µg/mL in PBS.
-
Incubate the fixed cells with the Acridine Orange solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips with a suitable mounting medium.
-
Observe the cells under a fluorescence microscope. Nuclei (dsDNA) will fluoresce green, while the cytoplasm and nucleoli (RNA) will fluoresce red/orange.
Workflow for Mitochondrial Staining and Analysis
Caption: Experimental workflow for mitochondrial staining and subsequent analysis.
II. Alternatives for Textile Dyeing
In the textile industry, cationic dyes are valued for their ability to dye acrylic fibers with bright, vibrant colors. While this compound is used, the industry is moving towards more sustainable and higher-performance dyes.
Comparative Performance of Cationic Dyes for Textile Dyeing
The table below compares this compound with alternative cationic dyes for textile applications, focusing on cotton and acrylic fibers.
| Dye | Fiber Type | Colorfastness to Washing | Colorfastness to Light | Environmental Impact | Key Features |
| This compound | Acrylic, Cotton (with mordant) | Moderate | Poor to Moderate | High salt and unfixed dye in effluent | Good brightness on acrylics |
| Cationic Reactive Dyes | Cotton | Excellent[8] | Good | Reduced salt and water usage, higher dye fixation[8] | Forms covalent bonds with the fiber, leading to superior fastness[8] |
| Basic Blue 3 | Acrylic, Paper, Leather | Moderate | Moderate | Similar concerns to other basic dyes | High tinctorial strength and vibrant hue, cost-effective |
| Natural Dyes (with cationic mordants) | Cotton, Wool, Silk | Varies with mordant | Varies | Generally lower, biodegradable | Sustainable and renewable source |
Experimental Protocol for Comparative Dyeing of Cotton Fabric
This protocol outlines a procedure to compare the dyeing performance of a cationic reactive dye against a conventional method that could employ a basic dye like this compound.
Materials:
-
Scoured and bleached cotton fabric
-
Cationic reactive dye
-
Conventional basic dye (e.g., this compound)
-
Cationizing agent (for cationic reactive dyeing)
-
Sodium chloride (for conventional dyeing)
-
Sodium carbonate (soda ash)
-
Acetic acid
-
Beakers, heating and stirring equipment
-
Spectrophotometer for color measurement
Procedure:
-
Cationization (for Cationic Reactive Dyeing):
-
Treat the cotton fabric with a solution of a cationic agent according to the manufacturer's instructions. This step introduces a positive charge to the cotton fibers.
-
Rinse and dry the fabric.
-
-
Dyeing:
-
Cationic Reactive Dyeing: Prepare a dyebath with the cationic reactive dye. Immerse the cationized cotton fabric. Raise the temperature and add sodium carbonate as per the dye's specifications to fix the dye. No salt is required.
-
Conventional Basic Dyeing: Prepare a dyebath with the basic dye and a significant amount of sodium chloride. Immerse the untreated cotton fabric. Raise the temperature and add sodium carbonate for fixation.
-
-
Washing:
-
After dyeing, rinse both fabric samples thoroughly with cold and then hot water to remove unfixed dye.
-
Neutralize with a dilute acetic acid solution and rinse again.
-
Dry the dyed fabric samples.
-
-
Analysis:
-
Measure the color strength (K/S values) of the dyed fabrics using a spectrophotometer.
-
Perform standard colorfastness tests for washing and light exposure.
-
Analyze the dye bath effluent for residual dye content and salt concentration.
-
Workflow for Cationic Textile Dyeing Process
Caption: Generalized workflow for the cationic dyeing of textiles.
Conclusion
For researchers in the biological sciences, alternatives to this compound such as Rhodamine 123, JC-1, and MitoBlue offer significant advantages for mitochondrial staining, including improved photostability and lower cytotoxicity, with JC-1 providing a ratiometric readout of mitochondrial health. In the textile industry, the move towards sustainability favors cationic reactive dyes over traditional basic dyes like this compound for cotton, due to their superior fastness properties and more environmentally friendly processing that reduces salt and water consumption. The selection of an appropriate alternative will ultimately depend on the specific requirements of the application, including the substrate, desired performance characteristics, and environmental considerations.
References
- 1. MitoBlue: A Nontoxic and Photostable Blue-Emitting Dye That Selectively Labels Functional Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 4 Complete protocols | DataViz protocols [joachimgoedhart.github.io]
- 8. Comparative study between cationic cotton dyeing and conventional dyeing: An approach towards sustainability [textiletoday.com.bd]
Safety Operating Guide
Proper Disposal of Basic Blue 99: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Basic Blue 99, a common hair dye ingredient, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] Avoid the formation of dust and aerosols and prevent contact with skin and eyes.[1]
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]
1. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated solids and the first rinse of any container, in a designated hazardous waste container.[2]
-
The container must be sturdy, leak-proof, chemically resistant, and kept tightly sealed except when adding waste.[2][3][4]
-
Ensure the waste container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and its approximate concentration.[2][3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5]
-
Segregate the this compound waste from incompatible materials to prevent dangerous reactions.[2][3] Use secondary containment for liquid waste.[2]
2. Requesting Waste Pickup:
-
Once the hazardous waste container is full, or as per your institution's guidelines (e.g., removal every twelve months for academic labs under Subpart K regulations), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[2][6]
3. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wearing the appropriate PPE, prevent further leakage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
4. Disposal of Empty Containers:
-
Thoroughly empty the container of all this compound.[2]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]
-
After triple rinsing and allowing the container to air-dry, obliterate or deface the original label.[2]
-
The clean, dry container can then be disposed of as regular solid waste or recycled, depending on institutional policies.[2]
Experimental Protocols
While specific experimental protocols involving this compound will vary, the disposal procedures outlined above are universally applicable. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. epa.gov [epa.gov]
Essential Safety and Logistical Guidance for Handling Basic Blue 99
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for the handling of Basic Blue 99, a dark blue solid powder commonly used as a direct, non-oxidative hair colorant.[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of dust particles.[1] The recommended PPE is outlined in the table below.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-impermeable gloves | Inspected prior to use; satisfy EU Directive 89/686/EEC and EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing | - |
| Respiratory Protection | Air-purifying respirator | When ventilation is inadequate to control dust formation |
Handling and Storage Protocols
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the formation and accumulation of dust and aerosols.[1]
-
Avoid all contact with skin and eyes.[1]
-
Employ non-sparking tools and take precautionary measures against electrostatic discharge.[1]
-
After handling, wash hands thoroughly.[1]
Storage:
-
Store in a tightly closed, suitable container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
| Incident | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[1] |
For spills, collect the material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable local, state, and federal regulations.
Chemical Disposal:
-
Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
Contaminated Packaging Disposal:
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
